Product packaging for 2-Propylbenzene-1,3-diol(Cat. No.:CAS No. 13331-19-6)

2-Propylbenzene-1,3-diol

Cat. No.: B081373
CAS No.: 13331-19-6
M. Wt: 152.19 g/mol
InChI Key: XDCMHOFEBFTMNL-UHFFFAOYSA-N
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Description

2-Propylbenzene-1,3-diol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B081373 2-Propylbenzene-1,3-diol CAS No. 13331-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-4-7-8(10)5-3-6-9(7)11/h3,5-6,10-11H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCMHOFEBFTMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40928072
Record name 2-Propyl-1,3-benzenediol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68146-94-1, 13331-19-6
Record name 1,3-Benzenediol, propyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068146941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13331-19-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propyl-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Propylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 2-Propylbenzene-1,3-diol, also known as 2-propylresorcinol. The document details both chemical and biocatalytic methodologies, offering in-depth experimental protocols and quantitative data to support researchers in the fields of organic synthesis and drug development.

Introduction

This compound is a resorcinol (B1680541) derivative with potential applications in medicinal chemistry and materials science. Its synthesis, particularly with high regioselectivity for the 2-position, presents a unique chemical challenge. This guide explores two primary approaches to obtaining this target molecule: a classical chemical synthesis involving the Fries rearrangement and a modern biocatalytic method employing a specialized enzyme.

Chemical Synthesis Route: Fries Rearrangement of Resorcinol Dipropionate

A viable chemical pathway to this compound involves a two-step process starting from the readily available resorcinol. The key steps are the formation of a diester followed by a regioselective Fries rearrangement and subsequent reduction.

Step 1: Synthesis of Resorcinol Dipropionate

The first step is the esterification of resorcinol with propionyl chloride or propionic anhydride (B1165640) to yield resorcinol dipropionate.

Step 2: Regioselective Fries Rearrangement to 2-Propionylresorcinol

The Fries rearrangement of resorcinol dipropionate can yield a mixture of ortho and para acylated products. To favor the formation of the ortho-isomer, 2-propionylresorcinol, specific reaction conditions are crucial. The reaction is typically catalyzed by a Lewis acid, and the temperature plays a significant role in directing the regioselectivity. Lower temperatures generally favor the para-product, while higher temperatures promote the formation of the ortho-isomer.

Step 3: Reduction of 2-Propionylresorcinol to this compound

The final step is the reduction of the ketone functionality of 2-propionylresorcinol to a methylene (B1212753) group. Standard reduction methods such as the Clemmensen or Wolff-Kishner reduction can be employed for this transformation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fries Rearrangement

Materials:

Procedure:

  • Esterification: In a round-bottom flask, dissolve resorcinol in pyridine and cool the mixture in an ice bath. Slowly add propionyl chloride dropwise with stirring. Allow the reaction to proceed for 2-4 hours at room temperature. After completion, pour the reaction mixture into cold dilute HCl and extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain resorcinol dipropionate.

  • Fries Rearrangement: In a separate flask, suspend anhydrous aluminum chloride in nitrobenzene. Add the resorcinol dipropionate to this suspension and heat the mixture to 120-140°C for 4-6 hours. Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl. Extract the product with dichloromethane. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography to isolate 2-propionylresorcinol.

  • Reduction (Clemmensen): To a flask containing amalgamated zinc, add concentrated hydrochloric acid. Add the 2-propionylresorcinol and reflux the mixture for 4-8 hours. After cooling, extract the product with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

    or

  • Reduction (Wolff-Kishner): In a flask equipped with a reflux condenser, mix 2-propionylresorcinol with hydrazine hydrate and potassium hydroxide in a high-boiling solvent like diethylene glycol. Heat the mixture to 180-200°C for 3-5 hours. After cooling, acidify the reaction mixture with dilute HCl and extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain this compound.

Quantitative Data
StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
1 Resorcinol, Propionyl chloridePyridine-0 - RT2 - 4>95
2 Resorcinol dipropionateAlCl₃Nitrobenzene120 - 1404 - 640 - 60 (ortho-isomer)
3a 2-PropionylresorcinolZn(Hg), HCl-Reflux4 - 870 - 85
3b 2-PropionylresorcinolN₂H₄·H₂O, KOHDiethylene glycol180 - 2003 - 575 - 90

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Biocatalytic Synthesis Route: Enzymatic Alkylation with CylK

A highly regioselective and stereospecific approach to the synthesis of 2-alkylresorcinols is offered by biocatalysis. The enzyme CylK, a bacterial Friedel-Crafts alkylase, has been shown to catalyze the alkylation of resorcinol specifically at the C2 position.

Experimental Protocol

Protocol 2: Biocatalytic Synthesis of this compound using CylK

Materials:

  • Resorcinol

  • 1-Bromopropane or 1-Iodopropane

  • CylK enzyme (expressed and purified)

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Enzyme Expression and Purification: The gene encoding for CylK is cloned into a suitable expression vector (e.g., pET series) and transformed into an E. coli expression host (e.g., BL21(DE3)). The protein is overexpressed by induction with IPTG at a suitable temperature (e.g., 16-25°C). The cells are harvested, lysed, and the His-tagged CylK enzyme is purified using nickel-affinity chromatography. The purified enzyme is then dialyzed against a suitable storage buffer.

  • Enzymatic Reaction: In a reaction vessel, dissolve resorcinol and the alkyl halide (1-bromopropane or 1-iodopropane) in the buffer solution. Add the purified CylK enzyme to initiate the reaction. The reaction is typically incubated at a controlled temperature (e.g., 25-30°C) with gentle agitation for 24-48 hours.

  • Product Extraction and Purification: After the reaction is complete, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Quantitative Data
ReactantsEnzymeBufferTemperature (°C)Time (h)Conversion (%)
Resorcinol, 1-BromopropaneCylKTris-HCl (pH 7.5)3024~70-85

Note: Conversion rates can be influenced by enzyme concentration, substrate loading, and reaction conditions.

Potential Application in Drug Development: Targeting the PI3K/AKT Signaling Pathway

While direct studies on this compound are limited, a structurally related compound, dimethoxytolyl propylresorcinol, has demonstrated anti-leukemia activity by inducing apoptosis and mitophagy through the PI3K/AKT pathway. This suggests that this compound may also possess the potential to modulate this critical cellular signaling cascade, which is often dysregulated in cancer.

The PI3K/AKT pathway is a key regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

Signaling Pathway Diagram

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Propylresorcinol This compound (Potential Inhibitor) Propylresorcinol->PI3K Inhibits Chemical_Synthesis_Workflow Start Resorcinol Esterification Esterification (Propionyl Chloride, Pyridine) Start->Esterification Intermediate1 Resorcinol Dipropionate Esterification->Intermediate1 Fries Fries Rearrangement (AlCl3, 120-140°C) Intermediate1->Fries Intermediate2 2-Propionylresorcinol Fries->Intermediate2 Purification1 Purification (Extraction, Chromatography) Intermediate2->Purification1 Reduction Reduction (Clemmensen or Wolff-Kishner) Product This compound Reduction->Product Purification2 Purification (Extraction, Chromatography) Product->Purification2 Purification1->Reduction Biocatalytic_Synthesis_Workflow Start Resorcinol & 1-Bromopropane Reaction Enzymatic Alkylation (30°C, 24h) Start->Reaction EnzymePrep CylK Enzyme (Expression & Purification) EnzymePrep->Reaction Extraction Product Extraction (Ethyl Acetate) Reaction->Extraction Product This compound Purification Purification (Column Chromatography) Extraction->Purification Purification->Product

In-Depth Technical Guide to the Physicochemical Properties of 2-Propylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Propylbenzene-1,3-diol (CAS No: 13331-19-6). The information herein is intended to support research, development, and application activities by providing key data and standardized experimental methodologies.

Core Physicochemical Data

This compound, also known as 2-propylresorcinol, is an aromatic organic compound with a molecular formula of C₉H₁₂O₂. Its structure consists of a benzene (B151609) ring substituted with two hydroxyl groups at positions 1 and 3, and a propyl group at position 2. This substitution pattern influences its chemical reactivity and physical properties.

The key physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₁₂O₂[1][2][3]
Molecular Weight 152.19 g/mol [1][2]
CAS Number 13331-19-6[1][4][5]
Melting Point 101-103 °C[6][7]
Boiling Point 280 °C[6][7]
Density 1.122 g/cm³[6][7]
Flash Point 135 °C[6][7]
logP (Octanol-Water Partition Coefficient) 2.05030[4][6]
pKa (Predicted) 9.97 ± 0.10[6]
Water Solubility Slightly soluble[5]
Appearance Not specified (likely a solid at room temperature)
IUPAC Name This compound[1]
Synonyms 2-Propylresorcinol, 2-n-Propylresorcinol[2][6]

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high-purity substance.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for pulverizing the sample)

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to ensure the solid is compacted at the bottom to a height of 2-3 mm.[6]

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[5]

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the sample.[5][8]

Determination of Water Solubility (Flask Method)

This method provides a quantitative measure of the solubility of a substance in water at a specific temperature.

Apparatus:

  • Erlenmeyer flask with a stopper

  • Analytical balance

  • Constant temperature water bath or shaker

  • Filtration apparatus (e.g., syringe filter)

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of distilled water in an Erlenmeyer flask.

  • Equilibration: The flask is sealed and placed in a constant temperature bath, typically at 25 °C. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.[9]

  • Phase Separation: The solution is allowed to stand to let any undissolved solid settle. A sample of the supernatant is carefully withdrawn and filtered to remove any suspended particles.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. The solubility is then expressed in units such as g/L or mol/L.

Biological Activity and Signaling Pathways

Direct studies on the specific signaling pathways modulated by this compound are limited. However, as a member of the alkylresorcinol class of compounds, it is anticipated to exhibit certain biological activities. Alkylresorcinols are known to possess antimicrobial, antioxidant, and cytotoxic properties.[10][11][12] Their amphiphilic nature allows them to interact with and incorporate into cellular membranes, potentially altering membrane fluidity and function.

One study has indicated that certain dialkylresorcinols can act as signaling molecules in bacteria through the LuxR homolog PauR.[4] Furthermore, it has been noted that derivatives of this compound have been synthesized for use as liver X receptor β-selective agonists, suggesting a potential, albeit indirect, link to this signaling pathway which is crucial in the regulation of cholesterol, fatty acid, and glucose homeostasis.[13][14][15]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the experimental determination of the melting point of a solid organic compound like this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis start Start powder Pulverize Sample start->powder Obtain solid sample pack Pack Capillary Tube powder->pack ~2-3 mm height insert Insert into Apparatus pack->insert heat_fast Rapid Heating (Approx. MP) insert->heat_fast heat_slow Slow Heating (1-2 °C/min) heat_fast->heat_slow Near expected MP observe Observe & Record heat_slow->observe record_range Record T_start and T_end observe->record_range purity Assess Purity record_range->purity Sharp range = high purity end_node End purity->end_node

Workflow for Melting Point Determination.

References

Spectroscopic Profile of 2-Propylbenzene-1,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Propylbenzene-1,3-diol (also known as 2-propylresorcinol), a valuable building block in the synthesis of various organic molecules. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of expected and predicted data based on established spectroscopic principles and data from analogous compounds. This information is intended to serve as a reference for the identification and characterization of this compound in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for this compound. It is important to note that the NMR and Mass Spectrometry data are predicted, and the IR data is based on characteristic functional group absorptions.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.8-7.2m3HAr-H
~5.0-6.0br s2HAr-OH
2.58t2HAr-CH₂ -CH₂-CH₃
1.65sext2HAr-CH₂-CH₂ -CH₃
0.95t3HAr-CH₂-CH₂-CH₃

Disclaimer: Predicted data. Actual chemical shifts and multiplicities may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~155.0C -OH
~130.0Ar-C
~128.0Ar-C H
~115.0Ar-C H
~110.0Ar-C -propyl
37.5Ar-CH₂ -CH₂-CH₃
24.5Ar-CH₂-CH₂ -CH₃
14.0Ar-CH₂-CH₂-CH₃

Disclaimer: Predicted data. Actual chemical shifts may vary.

Table 3: Expected Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (phenolic)
3100-3000MediumC-H stretch (aromatic)
2960-2850Medium-StrongC-H stretch (aliphatic)
1600-1450Medium-StrongC=C stretch (aromatic ring)
~1200StrongC-O stretch (phenol)
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
152High[M]⁺ (Molecular Ion)
123High[M - C₂H₅]⁺ (Loss of ethyl radical)
107Medium[M - C₃H₇]⁺ (Loss of propyl radical)
95Medium[M - C₂H₅ - CO]⁺
77Medium[C₆H₅]⁺ (Phenyl cation)

Disclaimer: Predicted fragmentation pattern. Actual fragments and intensities may vary based on ionization method and energy.

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for both ¹H and ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the powder mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify and label the characteristic absorption bands in the spectrum.

    • Correlate the observed bands with the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Methanol or other suitable volatile solvent

  • Mass spectrometer with an electron ionization (EI) source (e.g., as part of a GC-MS system)

Procedure (GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent like methanol.

  • GC-MS System Setup:

    • Set up the gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Set the oven temperature program to ensure good separation and elution of the compound.

    • Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).

    • Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.

    • Set the mass scan range (e.g., m/z 40-400).

  • Injection and Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The compound will be separated by the GC column and then enter the mass spectrometer.

    • The mass spectrometer will record the mass spectrum of the eluting compound.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern and identify the major fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum and the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample IR IR Spectroscopy Purification->IR Pure Sample MS Mass Spectrometry Purification->MS Pure Sample DataProcessing Data Processing & Analysis NMR->DataProcessing IR->DataProcessing MS->DataProcessing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation Confirmation Structure Confirmation StructureElucidation->Confirmation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylresorcinols (ARs) are a class of phenolic lipids synthesized by a variety of organisms, including bacteria, fungi, and higher plants.[1] These amphiphilic molecules consist of a dihydroxybenzene (resorcinol) ring with a hydrocarbon side chain. While the specific compound 2-Propylbenzene-1,3-diol is a known chemical entity, extensive literature review reveals it is not a commonly reported naturally occurring alkylresorcinol. The predominant focus of research has been on 5-n-alkylresorcinols with long, odd-numbered carbon chains (C15-C25) and certain dialkylresorcinols. This guide provides an in-depth overview of the natural occurrence, quantitative distribution, and biological significance of these prominent alkylresorcinols.

Natural Occurrence and Distribution of Alkylresorcinols

Alkylresorcinols are found in a diverse range of organisms, with particularly high concentrations in the outer layers of cereal grains.[1]

1.1. In Plants:

The most significant dietary source of alkylresorcinols for humans is whole-grain cereals, particularly wheat, rye, and barley.[1][2] They are concentrated in the bran fraction, specifically in the hyaline layer, testa, and inner pericarp.[3][4] Consequently, whole-grain flour and products have a much higher AR content than refined flour.[5] Alkylresorcinols have also been identified in other plant sources, including mango peels and leaves, and cashew nut shells.[1][6]

1.2. In Bacteria:

Certain bacteria are known to produce alkylresorcinols, often as part of their cell wall or as signaling molecules. For instance, Pseudomonas chlororaphis produces 2-hexyl-5-propyl resorcinol (B1680541), a compound implicated in biofilm formation and biocontrol activities.[7][8] Dialkylresorcinols also play a role in bacterial quorum sensing, a cell-to-cell communication mechanism.[9]

1.3. In Fungi:

The presence of alkylresorcinols has also been reported in some fungal species, although this area is less extensively studied compared to plants and bacteria.

Quantitative Data on Alkylresorcinol Homologs in Cereals

The concentration and composition of alkylresorcinol homologs vary between different cereal species. This variation can be used to identify the source of whole grains in food products.[10][11]

CerealTotal Alkylresorcinols (µg/g dry matter)Predominant HomologsC17:0/C21:0 RatioReference(s)
Wheat
Triticum aestivum227 - 1429C21:0, C19:0, C23:0~0.1[11][12][13]
Triticum durum54 - 751C21:0, C19:0~0.01[10]
Rye 720 - 1150C19:0, C17:0, C21:0~1.0[11][12]
Barley 40 - 110C25:0, C23:0-[10]
Triticale 439 - 647--[10]

Note: The ranges in total alkylresorcinol content can be influenced by variety, growing conditions, and analytical methods.

Experimental Protocols

Accurate quantification and characterization of alkylresorcinols require specific extraction and analytical techniques.

2.1. Extraction of Alkylresorcinols from Cereal Grains (Ultrasound-Assisted Extraction)

This method is a rapid and efficient procedure for extracting alkylresorcinols from plant matrices.

  • Sample Preparation: Mill whole cereal grains to a fine powder.

  • Extraction:

    • Weigh approximately 0.1 g of the powdered sample into a centrifuge tube.

    • Add 2 mL of a suitable organic solvent (e.g., acetone (B3395972) or ethyl acetate).

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath for 15-30 minutes at room temperature.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Combine the supernatants.

  • Solvent Evaporation: Evaporate the solvent from the combined supernatants under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or ethyl acetate) for analysis.

2.2. Analysis of Alkylresorcinols by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of individual alkylresorcinol homologs.

  • Derivatization:

    • Take a known volume of the reconstituted extract and evaporate to dryness under nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the sample at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp 1: Increase to 250°C at 10°C/min, hold for 5 minutes.

      • Ramp 2: Increase to 320°C at 5°C/min, hold for 10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of specific homologs or full scan for identification.

      • Transfer Line Temperature: 290°C.

      • Ion Source Temperature: 230°C.

  • Quantification: Use an internal standard (e.g., a synthetic alkylresorcinol with a chain length not present in the sample) for accurate quantification.

2.3. Analysis of Alkylresorcinols by High-Performance Liquid Chromatography with Diode Array and Mass Spectrometric Detection (HPLC-DAD-MSn)

HPLC provides a robust method for the separation and quantification of alkylresorcinols without the need for derivatization.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B52724) (B), both often with a small amount of acid (e.g., 0.1% formic acid).

    • Gradient Program: A typical gradient would start with a lower percentage of organic solvent and increase over time to elute the more hydrophobic, longer-chain homologs.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

  • Detection:

    • DAD: Monitor at wavelengths around 280 nm for the resorcinol ring.

    • MSn: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source in negative ion mode. The fragmentation patterns in MSn can be used to confirm the identity of the alkylresorcinol homologs.[14][15]

  • Quantification: Use external standards of known alkylresorcinol homologs for quantification.

Signaling Pathways and Biological Activities

Alkylresorcinols have been shown to modulate various biological pathways, highlighting their potential as bioactive compounds.

3.1. Nrf2/ARE Signaling Pathway

Alkylresorcinols, particularly those from wheat, have been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[10] This pathway is a key regulator of the cellular antioxidant response.

Nrf2_ARE_Pathway AR Alkylresorcinols Keap1_Nrf2 Keap1-Nrf2 Complex AR->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Genes->Cellular_Protection

Activation of the Nrf2/ARE pathway by alkylresorcinols.

3.2. Bacterial Quorum Sensing

In certain bacteria, dialkylresorcinols function as signaling molecules in quorum sensing, a process that regulates gene expression in response to population density. The LuxR-type receptor PauR in Photorhabdus asymbiotica senses dialkylresorcinols, leading to the regulation of virulence factors.[9]

Quorum_Sensing_Pathway DAR_Synthase Dialkylresorcinol Synthase DAR Dialkylresorcinols (DARs) DAR_Synthase->DAR Synthesizes PauR_inactive Inactive PauR (LuxR homolog) DAR->PauR_inactive Binds to PauR_active Active PauR-DAR Complex PauR_inactive->PauR_active Activates Target_Genes Target Genes (e.g., virulence factors) PauR_active->Target_Genes Regulates Transcription Gene_Expression Altered Gene Expression Target_Genes->Gene_Expression Results in

Dialkylresorcinol-mediated quorum sensing in bacteria.

Biosynthesis of Alkylresorcinols

Alkylresorcinols are synthesized via the polyketide pathway, specifically by Type III polyketide synthases (PKSs).[16][17] These enzymes utilize a fatty acyl-CoA as a starter unit and malonyl-CoA as an extender unit.

Alkylresorcinol_Biosynthesis Fatty_Acyl_CoA Fatty Acyl-CoA (Starter Unit) PKS Type III Polyketide Synthase (PKS) Fatty_Acyl_CoA->PKS Malonyl_CoA Malonyl-CoA (Extender Unit) Malonyl_CoA->PKS Polyketide_Intermediate Linear Polyketide Intermediate PKS->Polyketide_Intermediate Condensation Alkylresorcinol Alkylresorcinol Polyketide_Intermediate->Alkylresorcinol Cyclization & Aromatization

Biosynthetic pathway of alkylresorcinols by Type III PKS.

Conclusion

Alkylresorcinols, particularly the long-chain homologs found in whole-grain cereals, are a significant class of naturally occurring phenolic lipids. Their quantitative distribution varies among different plant and microbial sources. The detailed experimental protocols provided in this guide offer a foundation for their accurate analysis. The elucidation of their roles in key signaling pathways, such as the Nrf2/ARE and bacterial quorum sensing, underscores their potential as bioactive molecules for further investigation in nutrition and drug development. Future research should continue to explore the full spectrum of alkylresorcinol diversity in nature and their mechanisms of action in biological systems.

References

The Resorcinol Core: A Technical Guide to its Discovery, Historical Synthesis, and Evolution in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinol (B1680541), systematically named benzene-1,3-diol, is a highly versatile aromatic organic compound. Its unique chemical reactivity, stemming from the meta-disposed hydroxyl groups on a benzene (B151609) ring, has cemented its role as an indispensable building block in a vast array of applications. From the production of high-performance resins and adhesives to its critical role as a chemical intermediate in the synthesis of dyes, UV stabilizers, and pharmaceuticals, the influence of resorcinol is extensive.[1][2] In the realm of medicinal chemistry and drug development, the resorcinol scaffold is a recurring motif in compounds designed for dermatological treatments, anticancer therapies, and other therapeutic areas. This technical guide provides an in-depth exploration of the discovery and historical synthesis of resorcinol and its derivatives, offering detailed experimental methodologies, quantitative data, and a look into its evolving role in the pharmaceutical landscape.

Discovery and Historical Context

The first preparation and chemical analysis of resorcinol were reported in 1864 by the Austrian chemist Heinrich Hlasiwetz and his student Ludwig Barth. The name "resorcinol" was derived from its relationship to orcinol, a similar compound, and its initial isolation from the fusion of natural resins with alkali.[3] Early production methods relied on these relatively inefficient processes, such as melting resins like galbanum and asafoetida with potassium hydroxide (B78521) or distilling Brazilwood extract.[3] Other early synthetic routes included the fusion of 3-iodophenol (B1680319) or phenol-3-sulfonic acid with potassium carbonate.[3]

Evolution of Synthetic Methodologies

The industrial-scale synthesis of resorcinol has undergone significant evolution, driven by the need for greater efficiency, cost-effectiveness, and improved environmental profiles.

Historical Industrial Synthesis: Benzene Disulfonation and Alkali Fusion

For many decades, the dominant commercial method for producing resorcinol was a multi-step process beginning with benzene.[1][4] This classical route, while effective, was energy-intensive and generated significant sulfur-containing waste.[3][5]

The process involved two primary stages:

  • Benzene Disulfonation: Benzene was treated with fuming sulfuric acid (oleum) to introduce two sulfonic acid groups onto the aromatic ring, yielding benzene-1,3-disulfonic acid.[4][6]

  • Alkali Fusion: The resulting benzenedisulfonic acid was then fused with a strong base, typically sodium hydroxide, at high temperatures (around 300°C). This harsh step replaced the sulfonic acid groups with hydroxyl groups, forming the disodium (B8443419) salt of resorcinol.[1][4] The final product, resorcinol, was obtained by acidifying the aqueous solution of the melt, followed by extraction and purification.[5]

Historical_Resorcinol_Synthesis Benzene Benzene Sulfonation Benzene-1,3-disulfonic Acid Benzene->Sulfonation Fuming H₂SO₄ Fusion Disodium Resorcinate Sulfonation->Fusion NaOH, ~300°C (Fusion) Resorcinol Resorcinol Fusion->Resorcinol Acidification, Extraction Modern_Resorcinol_Synthesis Benzene Benzene + Propylene DIPB 1,3-Diisopropylbenzene (m-DIPB) Benzene->DIPB Acid Catalyst DHP m-DIPB Dihydroperoxide (DHP) DIPB->DHP Air Oxidation Products Resorcinol + Acetone DHP->Products Acid-Catalyzed Rearrangement Melanogenesis_Signaling Receptor MC1R AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Genes Tyrosinase, TRP1, TRP2 Gene Expression MITF->Genes Melanin Melanin Synthesis Genes->Melanin Resorcinol Resorcinol Derivatives Resorcinol->cAMP inhibition p38 p38 MAPK Resorcinol->p38 activation Tyr_deg Tyrosinase Degradation p38->Tyr_deg Tyr_deg->Melanin inhibition

References

Thermodynamic Stability of 2-Propylbenzene-1,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of 2-Propylbenzene-1,3-diol, also known as 2-propylresorcinol. Given the limited direct literature on this specific compound, this guide synthesizes data from its parent compound, resorcinol (B1680541), and other related phenolic derivatives to provide a robust predictive assessment of its stability profile. This document is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound.

Core Concepts in Thermodynamic Stability

The thermodynamic stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, safety, and efficacy. It is governed by thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A compound is considered thermodynamically stable under a given set of conditions if it exists in a low energy state with little tendency to undergo chemical or physical transformations. Key analytical techniques to assess thermal stability include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC9H12O2[1]
Molecular Weight152.19 g/mol [2]
Melting Point103 °C[2]
IUPAC NameThis compound[1]
CAS Number13331-19-6

Thermal Stability Analysis

While specific experimental data for this compound is not extensively available, the thermal behavior of resorcinol provides a strong predictive basis. The addition of a propyl group is expected to influence the volatility and thermal degradation profile.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of a material. For phenolic compounds like resorcinol, TGA typically reveals weight loss due to volatilization and decomposition at elevated temperatures.

A study on resorcinol showed that weight loss begins around 200°C and concludes around 246°C, which is attributed to volatilization[3]. Another study on resorcinol-formaldehyde resins also demonstrated the utility of TGA in observing multi-step degradation processes[3][4][5]. For this compound, the onset of volatilization may be slightly different due to its higher molecular weight compared to resorcinol.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. DSC can be used to determine the melting point, enthalpy of fusion, and to study curing and decomposition reactions.

DSC analysis of resorcinol has shown a distinct melting point and has been used to study the latent heat of fusion[3][6]. For phenolic resins, DSC is instrumental in characterizing the curing process, which involves exothermic reactions[7][8][9][10]. The DSC thermogram of this compound is expected to show a sharp endothermic peak corresponding to its melting point at 103°C.

Experimental Protocols

Detailed methodologies for performing TGA and DSC analyses on phenolic compounds are provided below.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean TGA pan (platinum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample at a linear heating rate of 10°C/min up to a final temperature of 600°C[11].

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition and the temperature of maximum weight loss from the TGA and its derivative (DTG) curve.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25°C.

    • Heat the sample at a controlled rate, for example, 10°C/min, to a temperature well above its melting point (e.g., 250°C)[8].

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the melting point (onset and peak temperature) and the enthalpy of fusion (ΔHfus) from the endothermic peak.

Degradation Pathways and Kinetics

The degradation of phenolic compounds can occur through various mechanisms, including oxidation and thermal decomposition. For this compound, potential degradation pathways may involve the oxidation of the hydroxyl groups and cleavage of the propyl side chain at high temperatures. The study of degradation kinetics, often using methods like the Arrhenius equation, is crucial for predicting the shelf life of the compound under various storage conditions[12][13][14]. Accelerated stability studies at elevated temperatures and humidity can provide valuable data for these kinetic models[15][16].

Signaling Pathways Involving Resorcinols

Resorcinol and its derivatives have been shown to interact with various cellular signaling pathways. For instance, resorcinol can inhibit melanogenesis by suppressing cAMP signaling and activating the p38 MAPK pathway[17][18]. These interactions are often linked to the antioxidant properties of resorcinols, which involve electron transfer and the modulation of reactive oxygen species (ROS)[19]. Understanding these pathways is crucial for the development of drugs based on resorcinol structures.

Visualizations

Experimental Workflow for Thermal Analysis

TGA_DSC_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) tga_start Sample Weighing (5-10 mg) tga_instrument Instrument Setup (N2 Purge) tga_start->tga_instrument tga_program Heating Program (e.g., 10°C/min to 600°C) tga_instrument->tga_program tga_analysis Data Analysis (Mass Loss vs. Temp) tga_program->tga_analysis dsc_start Sample Weighing (2-5 mg) dsc_instrument Instrument Setup (N2 Purge) dsc_start->dsc_instrument dsc_program Heating Program (e.g., 10°C/min to 250°C) dsc_instrument->dsc_program dsc_analysis Data Analysis (Heat Flow vs. Temp) dsc_program->dsc_analysis start This compound Sample start->tga_start start->dsc_start

Caption: Workflow for TGA and DSC analysis.

Resorcinol Signaling Pathway in Melanogenesis

Resorcinol_Signaling Resorcinol This compound (Resorcinol Derivative) cAMP cAMP Resorcinol->cAMP Inhibits p38_MAPK p38 MAPK Resorcinol->p38_MAPK Activates PKA PKA cAMP->PKA Activates MITF MITF PKA->MITF Activates p38_MAPK->MITF Inhibits Tyrosinase Tyrosinase, TRP-1, TRP-2 MITF->Tyrosinase Upregulates Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: Resorcinol's role in melanogenesis signaling.

References

In-depth Technical Guide: Potential Biological Activities of 2-Propylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activities of 2-Propylbenzene-1,3-diol

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the potential biological activities of this compound. Despite a thorough search of available scientific literature, no specific studies detailing the biological activities, experimental protocols, or signaling pathways associated with this compound have been identified. This document will, therefore, focus on the broader class of alkylresorcinols, to which this compound belongs, to infer its potential biological profile. This guide also highlights the significant research gap that currently exists for this specific compound.

Introduction to this compound

This compound, also known as 2-propylresorcinol, is a phenolic compound belonging to the family of alkylresorcinols. Its chemical structure consists of a benzene (B151609) ring with two hydroxyl groups at positions 1 and 3, and a propyl group at position 2. While its synthesis and basic chemical properties are documented, its biological functions remain largely unexplored.

Inferred Biological Activities from the Alkylresorcinol Class

Alkylresorcinols are a class of phenolic lipids found in various natural sources, including bacteria, fungi, and plants.[1][2] Extensive research on various alkylresorcinols has revealed a wide range of biological activities. Based on the activities of structurally similar compounds, the following potential biological activities for this compound can be hypothesized:

  • Antimicrobial and Antifungal Activity: Alkylresorcinols are well-documented for their antimicrobial properties.[1] This activity is often attributed to their ability to disrupt cell membranes.

  • Antioxidant Activity: The phenolic structure of alkylresorcinols suggests potential antioxidant properties, allowing them to scavenge free radicals and protect against oxidative stress.[1][2]

  • Cytotoxic and Anticancer Activity: Certain alkylresorcinols have demonstrated cytotoxic effects against various cancer cell lines.[1][2]

  • Enzyme Inhibition: Some members of this class have been shown to inhibit various enzymes.

It is crucial to emphasize that these are potential activities based on the broader class of alkylresorcinols. Without direct experimental evidence, the specific biological profile of this compound remains unknown.

Gaps in Current Research

The primary and most significant finding of this review is the complete lack of dedicated studies on the biological activities of this compound. This presents a substantial gap in the scientific literature and a promising area for future research. Key areas that require investigation include:

  • Screening for Biological Activity: A comprehensive screening of this compound against a panel of biological targets is necessary to identify any potential therapeutic effects. This should include assays for antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies will be required to elucidate the underlying mechanism of action, including the identification of molecular targets and signaling pathways.

  • Toxicological Profile: A thorough evaluation of the safety and toxicity of this compound is essential before it can be considered for any therapeutic application.

Hypothetical Experimental Workflow

To address the current knowledge gap, a hypothetical experimental workflow for the initial biological characterization of this compound is proposed.

Caption: Hypothetical workflow for investigating this compound.

Conclusion and Future Directions

References

An In-depth Technical Guide on the Solubility Profile of 2-Propylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Propylbenzene-1,3-diol (also known as 2-propylresorcinol). Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide combines known data, predicted solubility trends based on structurally similar compounds, and detailed experimental protocols for determining its solubility. This document is intended to be a valuable resource for researchers and professionals involved in the handling, formulation, and development of this compound.

Introduction to this compound

This compound is a phenolic compound with the chemical formula C₉H₁₂O₂. It is a derivative of resorcinol (B1680541) and is recognized as a valuable building block in the synthesis of various organic molecules. Notably, it serves as a precursor in the preparation of azolylbutoxychromenone derivatives, which act as selective agonists for the liver X receptor β (LXRβ), a key regulator of lipid metabolism and inflammation.[1] Understanding its solubility is critical for its application in synthetic chemistry and drug development.

Solubility Profile

Currently, there is a scarcity of publicly available quantitative data on the solubility of this compound in a wide range of organic solvents. The available information indicates that it is "slightly soluble in water".[1]

Predicted Solubility in Various Solvents

Based on the chemical structure of this compound, which features a polar diol functional group on a nonpolar propylbenzene (B89791) backbone, its solubility in various solvents can be predicted. The principle of "like dissolves like" suggests that the compound will exhibit higher solubility in polar solvents and lower solubility in nonpolar solvents.

For a qualitative understanding, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. These predictions are based on the known solubility of the parent compound, resorcinol, and general principles of solubility for phenolic compounds.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSlightly Soluble to SolubleThe hydroxyl groups can form hydrogen bonds with protic solvents. The propyl group may limit solubility in water compared to resorcinol.
Polar Aprotic Acetone, Ethyl Acetate, Diethyl EtherSolubleThe polar nature of these solvents can interact with the hydroxyl groups of the solute.
Nonpolar Aromatic Toluene (B28343)Sparingly SolubleThe aromatic ring of toluene can interact with the benzene (B151609) ring of the solute, but the polarity mismatch with the diol group will limit solubility.
Nonpolar Aliphatic HexaneInsolubleThe significant difference in polarity between the highly nonpolar solvent and the polar solute will result in very low solubility.
Quantitative Solubility Data (Analog Compound: Resorcinol)

To provide a more quantitative perspective, the following table presents the solubility data for resorcinol (benzene-1,3-diol), a structurally similar compound without the propyl group. This data can serve as a useful reference point for estimating the solubility of this compound. The presence of the propyl group in this compound is expected to decrease its solubility in polar solvents like water and increase its solubility in less polar organic solvents compared to resorcinol.

SolventSolubility of Resorcinol ( g/100 mL)
Water110 (at 20 °C)
EthanolReadily Soluble
Diethyl EtherReadily Soluble
ChloroformInsoluble
Carbon DisulfideInsoluble

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is required. The following section outlines a detailed methodology for determining the solubility of this compound in various solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess this compound prep_solvent Add known volume of solvent to vial prep_solid->prep_solvent Combine equilibration Shake at constant temperature until equilibrium is reached prep_solvent->equilibration centrifugation Centrifuge to separate solid and liquid phases equilibration->centrifugation sampling Withdraw supernatant centrifugation->sampling filtration Filter supernatant sampling->filtration dilution Dilute sample filtration->dilution hplc Analyze by HPLC dilution->hplc

Caption: A flowchart outlining the key steps for experimentally determining the solubility of a compound.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is necessary to ensure that a saturated solution is formed.

    • Accurately add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to facilitate the separation of the undissolved solid from the saturated solution.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Data Calculation and Reporting:

    • Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Synthesis of this compound

While several methods exist for the synthesis of substituted resorcinols, a common approach involves the Friedel-Crafts acylation of a suitable precursor followed by reduction. The following is a plausible synthetic route for this compound.

Synthetic Pathway

G Plausible Synthetic Pathway for this compound Resorcinol Resorcinol AcylResorcinol 2-Acylresorcinol Resorcinol->AcylResorcinol Friedel-Crafts Acylation (e.g., Propanoyl chloride, AlCl3) PropylbenzeneDiol This compound AcylResorcinol->PropylbenzeneDiol Reduction (e.g., Clemmensen or Wolff-Kishner Reduction)

Caption: A simplified diagram illustrating a potential two-step synthesis of this compound from resorcinol.

General Experimental Protocol

Step 1: Friedel-Crafts Acylation of Resorcinol

  • In a reaction flask equipped with a stirrer and a reflux condenser, dissolve resorcinol in a suitable inert solvent (e.g., nitrobenzene (B124822) or carbon disulfide).

  • Cool the mixture in an ice bath.

  • Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

  • Add propanoyl chloride dropwise to the reaction mixture while maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-acylresorcinol.

  • Purify the product by recrystallization or column chromatography.

Step 2: Reduction of 2-Acylresorcinol

  • Clemmensen Reduction:

    • Prepare amalgamated zinc by stirring zinc powder with a dilute solution of mercuric chloride.

    • Add the amalgamated zinc, concentrated hydrochloric acid, water, and the 2-acylresorcinol to a reaction flask.

    • Reflux the mixture for several hours. Add more hydrochloric acid as needed during the reaction.

    • After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.

    • Wash, dry, and evaporate the solvent to yield this compound.

  • Wolff-Kishner Reduction:

    • In a reaction flask, mix the 2-acylresorcinol with hydrazine (B178648) hydrate (B1144303) and a high-boiling point solvent (e.g., diethylene glycol).

    • Add a strong base, such as potassium hydroxide.

    • Heat the mixture to a high temperature to facilitate the formation of the hydrazone and subsequent reduction, distilling off water and excess hydrazine.

    • After the reaction is complete, cool the mixture, add water, and acidify.

    • Extract the product, wash, dry, and purify as described above.

Role in Liver X Receptor β (LXRβ) Signaling

This compound is a precursor for the synthesis of selective LXRβ agonists.[1] LXRβ is a nuclear receptor that plays a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.

LXRβ Signaling Pathway

The following diagram illustrates the general signaling pathway of LXRβ activation.

G Liver X Receptor β (LXRβ) Signaling Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_nucleus Nuclear Events cluster_cellular_response Cellular Response Ligand LXRβ Agonist (e.g., oxysterols, synthetic agonists) LXRb LXRβ Ligand->LXRb binds to Heterodimer LXRβ/RXR Heterodimer LXRb->Heterodimer RXR RXR RXR->Heterodimer LXRE LXR Response Element (LXRE) in target gene promoter Heterodimer->LXRE binds to Transcription Transcription of Target Genes LXRE->Transcription activates Cholesterol_Efflux Increased Cholesterol Efflux (e.g., ABCA1, ABCG1) Transcription->Cholesterol_Efflux Fatty_Acid_Synthesis Increased Fatty Acid Synthesis (e.g., SREBP-1c, FAS) Transcription->Fatty_Acid_Synthesis Anti_inflammatory Anti-inflammatory Effects Transcription->Anti_inflammatory

Caption: A simplified representation of the LXRβ signaling cascade from ligand binding to cellular response.

Conclusion

This technical guide has provided a detailed overview of the solubility profile of this compound. While specific quantitative data remains limited, a strong predictive understanding of its solubility behavior has been established based on its chemical structure and the properties of analogous compounds. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data. Furthermore, the outlined synthetic pathway and the visualization of the LXRβ signaling pathway provide valuable context for the application of this compound in drug discovery and development. Further experimental investigation into the quantitative solubility of this compound in a broader range of solvents is encouraged to expand upon the foundational information presented in this guide.

References

Synthesis of 2-Propylbenzene-1,3-diol Analogs and Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-propylbenzene-1,3-diol and its derivatives. This class of compounds, belonging to the broader family of alkylresorcinols, is of significant interest due to their diverse biological activities. This document outlines a robust synthetic pathway, provides detailed experimental protocols, and summarizes key quantitative data. Additionally, it includes diagrams of the synthetic workflow and relevant biological signaling pathways to support further research and development.

Introduction

Alkylresorcinols are naturally occurring phenolic lipids found in various plants, bacteria, and fungi. Their structure, characterized by a dihydroxybenzene ring with an alkyl chain, imparts a range of biological properties, including antioxidant, antimicrobial, and anticancer activities. This compound, a specific member of this class, serves as a valuable scaffold for the development of novel therapeutic agents. This guide focuses on a practical and efficient synthetic route to this core molecule and its analogs, starting from readily available commercial materials.

Synthetic Pathway

A reliable and scalable three-step synthetic route to this compound has been devised, commencing with the commercially available 1,3-dimethoxybenzene (B93181). The overall strategy involves:

  • Friedel-Crafts Acylation: Introduction of a propionyl group at the C2 position of the 1,3-dimethoxybenzene ring.

  • Clemmensen Reduction: Reduction of the ketone functionality to an alkyl group.

  • Demethylation: Removal of the methyl protecting groups to yield the final diol.

SynthesisWorkflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Demethylation A 1,3-Dimethoxybenzene C 2',4'-Dimethoxypropiophenone (B1345466) A->C Acylation B Propanoyl Chloride / AlCl₃ B->C D 2',4'-Dimethoxypropiophenone F 2-Propyl-1,3-dimethoxybenzene D->F Reduction E Zn(Hg) / HCl E->F G 2-Propyl-1,3-dimethoxybenzene I This compound G->I Demethylation H BBr₃ H->I

Experimental Protocols

The following protocols are detailed procedures for the synthesis of this compound.

Step 1: Synthesis of 2',4'-Dimethoxypropiophenone

Reaction: Friedel-Crafts Acylation

This procedure involves the acylation of 1,3-dimethoxybenzene with propanoyl chloride using aluminum chloride as a Lewis acid catalyst.

  • Materials:

    • 1,3-Dimethoxybenzene (1.0 eq)

    • Propanoyl chloride (1.2 eq)

    • Anhydrous aluminum chloride (AlCl₃) (1.5 eq)

    • Anhydrous dichloromethane (B109758) (DCM)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C under an inert atmosphere, add propanoyl chloride dropwise.

    • After stirring for 15 minutes, add a solution of 1,3-dimethoxybenzene in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture slowly onto crushed ice containing concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 2',4'-dimethoxypropiophenone.

Step 2: Synthesis of 2-Propyl-1,3-dimethoxybenzene

Reaction: Clemmensen Reduction

This step reduces the ketone group of 2',4'-dimethoxypropiophenone to a methylene (B1212753) group.

  • Materials:

    • 2',4'-Dimethoxypropiophenone (1.0 eq)

    • Amalgamated zinc (Zn(Hg))

    • Concentrated hydrochloric acid (HCl)

    • Toluene (B28343)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.

    • To a round-bottom flask containing the amalgamated zinc, add water, concentrated HCl, and a solution of 2',4'-dimethoxypropiophenone in toluene.

    • Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reaction to maintain a strongly acidic condition.

    • After cooling to room temperature, separate the organic layer.

    • Extract the aqueous layer with toluene (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-propyl-1,3-dimethoxybenzene.

Step 3: Synthesis of this compound

Reaction: Demethylation

The final step involves the cleavage of the methyl ethers to yield the desired diol using boron tribromide.[1][2][3][4]

  • Materials:

    • 2-Propyl-1,3-dimethoxybenzene (1.0 eq)

    • Boron tribromide (BBr₃) (2.5 eq, 1M solution in DCM)

    • Anhydrous dichloromethane (DCM)

    • Methanol

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-propyl-1,3-dimethoxybenzene in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.

    • Add a 1M solution of BBr₃ in DCM dropwise to the cooled solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.

    • Wash the mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound and its intermediates. Yields are based on typical outcomes for analogous reactions reported in the literature. Spectroscopic data are predicted values.

Table 1: Reaction Yields

StepProduct NameStarting MaterialTypical Yield (%)
12',4'-Dimethoxypropiophenone1,3-Dimethoxybenzene75-85
22-Propyl-1,3-dimethoxybenzene2',4'-Dimethoxypropiophenone70-80
3This compound2-Propyl-1,3-dimethoxybenzene80-90

Table 2: Spectroscopic Data

CompoundFormulaMW¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2',4'-DimethoxypropiophenoneC₁₁H₁₄O₃194.237.7 (d), 6.5 (d), 6.4 (s), 3.9 (s), 3.8 (s), 2.9 (q), 1.2 (t)200.1, 163.5, 160.2, 133.1, 119.8, 105.2, 98.3, 55.6, 55.5, 31.8, 8.7
2-Propyl-1,3-dimethoxybenzeneC₁₁H₁₆O₂180.247.1 (t), 6.5 (d), 3.8 (s), 2.6 (t), 1.6 (m), 0.9 (t)158.1, 128.9, 122.3, 104.5, 55.4, 25.9, 23.1, 14.2
This compoundC₉H₁₂O₂152.196.8 (t), 6.3 (d), 5.0 (s, br), 2.5 (t), 1.6 (m), 0.9 (t)154.2, 127.8, 118.9, 107.1, 25.3, 22.8, 14.1

Biological Context and Signaling Pathways

Alkylresorcinols are known to interact with various biological systems. Their amphiphilic nature allows them to incorporate into cell membranes, potentially modulating their fluidity and the function of membrane-bound proteins.[5] While the specific signaling pathways for this compound are not yet fully elucidated, related alkylresorcinols have been shown to influence several key cellular processes.

One of the prominent pathways affected by some alkylresorcinols is the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[5] This pathway is a primary cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Ub Ubiquitination Proteasome Proteasomal Degradation ARE ARE (Antioxidant Response Element) Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) AR Alkylresorcinol (e.g., this compound) AR->Keap1 inactivates ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 inactivates

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and subsequent proteasomal degradation.[5] Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression and enhancing cellular protection.[5] It is hypothesized that this compound and its analogs may act as activators of this pathway, contributing to their potential antioxidant and cytoprotective effects.

Furthermore, some dialkylresorcinols have been identified as signaling molecules in bacteria, participating in quorum sensing, a process of cell-to-cell communication.[6] This suggests that this compound derivatives could have applications as modulators of bacterial virulence and biofilm formation.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound, a promising scaffold for the development of novel therapeutic agents. The presented three-step synthesis is efficient and utilizes readily available starting materials. The summarized quantitative data and proposed biological context offer a solid foundation for researchers and drug development professionals to explore the potential of this and related compounds. Further investigation into the specific biological targets and signaling pathways of this compound and its derivatives is warranted to fully realize their therapeutic potential.

References

In-depth Technical Guide on 2-Propylbenzene-1,3-diol: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of 2-Propylbenzene-1,3-diol Reveals a Landscape Ripe for Theoretical Exploration

While this compound, a member of the resorcinol (B1680541) family, holds potential in various applications including pharmaceuticals, agrochemicals, and materials science, a comprehensive review of publicly available scientific literature reveals a significant gap in dedicated theoretical and computational studies on this specific molecule. This technical guide serves to consolidate the known physicochemical properties of this compound and, more importantly, to outline a roadmap for future computational research by drawing parallels with methodologies applied to structurally related compounds. The absence of specific research on this molecule means that the quantitative data, detailed experimental protocols for computational studies, and signaling pathways requested cannot be provided at this time. Instead, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and theoretical frameworks necessary to initiate such studies.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below. This data is aggregated from various chemical databases and serves as a starting point for any theoretical modeling.

PropertyValueSource
Molecular Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [1][2]
CAS Number 13331-19-6[1]
Melting Point 103 °C[1]
SMILES CCCc1c(O)cccc1O[1]
InChIKey XDCMHOFEBFTMNL-UHFFFAOYSA-N[1]

Proposed Avenues for Theoretical and Computational Research

Given the lack of specific studies, this section outlines key computational methodologies that could be applied to elucidate the properties and potential activities of this compound.

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations would be a powerful tool to investigate the electronic structure, reactivity, and spectroscopic properties of this compound.

Suggested Experimental Protocol for DFT Calculations:

  • Geometry Optimization: The molecular geometry of this compound would be optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, to find the lowest energy conformation.

  • Frequency Analysis: Vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict its infrared (IR) and Raman spectra.

  • Electronic Properties: Key electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, ionization potential, and electron affinity would be calculated to assess the molecule's reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, providing insights into potential intermolecular interactions.

  • Spectroscopic Simulations: NMR chemical shifts (¹H and ¹³C) could be calculated using the GIAO (Gauge-Including Atomic Orbital) method to aid in the interpretation of experimental NMR spectra.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations could provide valuable insights into the dynamic behavior of this compound in different environments, such as in solution or interacting with a biological target.

Suggested Experimental Protocol for Molecular Dynamics Simulations:

  • System Setup: A simulation box would be created containing one or more molecules of this compound solvated with an appropriate solvent (e.g., water, DMSO).

  • Force Field Parameterization: A suitable force field (e.g., GROMOS, AMBER, CHARMM) would be selected, and parameters for this compound would be generated if not already available.

  • Equilibration: The system would be subjected to a series of energy minimization and equilibration steps (NVT and NPT ensembles) to reach a stable state.

  • Production Run: A long production run (typically nanoseconds to microseconds) would be performed to generate a trajectory of the molecule's motion over time.

  • Analysis: The trajectory would be analyzed to calculate various properties, including radial distribution functions (to understand solvation structure), hydrogen bonding dynamics, and conformational changes.

Potential Signaling Pathways and Logical Relationships

While no specific signaling pathways involving this compound have been documented, its structural similarity to other phenolic compounds known for their antioxidant and biological activities suggests potential interactions with pathways related to oxidative stress and inflammation. A hypothetical workflow for investigating these potential interactions is presented below.

G cluster_0 Computational Workflow A This compound Structure B DFT Calculations (Electronic Properties, Reactivity) A->B C Molecular Docking (Target Identification) B->C D MD Simulations (Binding Stability, Dynamics) C->D E In Vitro Assays (Antioxidant, Anti-inflammatory) D->E F Lead Optimization E->F

Caption: A proposed computational workflow for investigating the biological activity of this compound.

Conclusion

The field of theoretical and computational chemistry offers a powerful lens through which to explore the properties and potential of molecules like this compound. While a significant body of specific research on this compound is currently absent from the literature, the methodologies and frameworks are well-established. This guide provides a starting point and a call to action for researchers to apply these computational tools to unlock the full potential of this compound. The data and protocols outlined for analogous compounds can serve as a robust foundation for these future investigations, paving the way for its potential application in drug discovery and materials science.

References

Structural Elucidation of 2-Propylbenzene-1,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 2-propylbenzene-1,3-diol, also known as 2-propylresorcinol. The document outlines the key spectroscopic techniques and experimental protocols necessary to confirm the chemical structure of this resorcinol (B1680541) derivative. All quantitative data is summarized in structured tables for clear comparison, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is an organic compound with the chemical formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . As a member of the resorcinol family, it possesses a benzene (B151609) ring substituted with two hydroxyl groups at positions 1 and 3, and a propyl group at position 2. The structural confirmation of such molecules is paramount for its application in research, particularly in drug development where precise molecular architecture is critical for biological activity and safety. This guide details the application of modern spectroscopic methods for the unambiguous structural determination of this compound.

Spectroscopic Data and Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. Due to the lack of publicly available experimental spectra for this compound, predicted ¹H NMR data is presented below. The chemical shifts are influenced by the electron-donating hydroxyl groups and the alkyl substituent on the aromatic ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Predicted ¹³C NMR data for this compound is provided in the table below. The chemical shifts of the aromatic carbons are significantly affected by the hydroxyl and propyl substituents.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (ppm) Multiplicity
~6.8 (t)t
~6.4 (d)d
~4.5-5.5 (br s)br s
~2.5 (t)t
~1.6 (sextet)sextet
~0.9 (t)t

Note: Predicted data is based on analogous compounds and standard chemical shift tables. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, Electron Ionization (EI) is a common technique.

The molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 152, corresponding to the molecular weight of the compound.

Fragmentation Pattern: The fragmentation of this compound is expected to involve cleavages of the propyl side chain and rearrangements of the aromatic ring. Key predicted fragments are listed in the table below.

m/z Relative Intensity Possible Fragment Ion
152Moderate[C₉H₁₂O₂]⁺ (Molecular Ion)
123High[M - C₂H₅]⁺ (Loss of ethyl group)
110Moderate[M - C₃H₆]⁺ (McLafferty rearrangement)
95Moderate[C₆H₇O]⁺
77Low[C₆H₅]⁺
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and aromatic C-H bonds.

Wavenumber (cm⁻¹) Intensity Functional Group Vibration
3600-3200Strong, BroadO-HStretching
3100-3000MediumAromatic C-HStretching
2960-2850MediumAliphatic C-HStretching
1600-1450Medium-StrongC=CAromatic Ring Stretching
1300-1000StrongC-OStretching

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate data acquisition.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

Data Acquisition (¹H and ¹³C NMR):

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

Data Acquisition:

  • Set the ionization energy to 70 eV.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

  • The resulting spectrum will show the molecular ion and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Thin Solid Film):

  • Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).

  • Apply a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition:

  • Place the salt plate in the sample holder of the FTIR spectrometer.

  • Acquire the background spectrum of the clean, empty salt plate.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum.

Visualizations

Experimental Workflow for Structural Elucidation

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (1H & 13C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the structural elucidation of this compound.

Logical Relationship of Spectroscopic Data

logical_relationship cluster_nmr NMR Data cluster_ms MS Data cluster_ir IR Data Structure This compound (C9H12O2) H_NMR 1H NMR (Proton environments, connectivity) Structure->H_NMR determines C_NMR 13C NMR (Carbon framework) Structure->C_NMR determines MolIon Molecular Ion (m/z = 152) Structure->MolIon confirms Fragments Fragmentation Pattern Structure->Fragments predicts FuncGroups Functional Groups (-OH, Aromatic C-H) Structure->FuncGroups confirms

Methodological & Application

Application Notes and Protocols: The Use of 2-Propylbenzene-1,3-diol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Propylbenzene-1,3-diol, a versatile building block in organic synthesis. The document details its application in the preparation of coumarin (B35378) derivatives via the Pechmann condensation and outlines a general protocol for its O-alkylation to generate key intermediates for various biologically active molecules.

Introduction

This compound, also known as 2-propylresorcinol, is an aromatic diol whose structure lends itself to a variety of chemical transformations. Its electron-rich aromatic ring and two nucleophilic hydroxyl groups make it a valuable precursor in the synthesis of heterocyclic compounds and other complex organic molecules. Notably, it serves as a key starting material for the synthesis of substituted coumarins, a class of compounds with significant biological activities.

Application 1: Synthesis of Coumarin Derivatives via Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins from phenols and β-ketoesters under acidic conditions. This compound can be effectively employed in this reaction to produce 7-hydroxy-4-methyl-8-propylcoumarin, a scaffold that can be further elaborated in medicinal chemistry.

Logical Workflow for Pechmann Condensation

Pechmann_Condensation A This compound + Ethyl Acetoacetate (B1235776) C Reaction Mixture A->C B Acid Catalyst (e.g., H₂SO₄, Amberlyst-15) B->C D Heating (Conventional or Microwave) C->D E Crude Product D->E F Work-up (Precipitation in water) E->F G Purification (Recrystallization) F->G H 7-Hydroxy-4-methyl-8-propylcoumarin G->H

Caption: General workflow for the Pechmann condensation of this compound.

Quantitative Data for Pechmann Condensation

The following table summarizes various conditions for the Pechmann condensation of resorcinol, a close analog of this compound. These conditions can be adapted for the synthesis of 7-hydroxy-4-methyl-8-propylcoumarin.

Phenolβ-KetoesterCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
ResorcinolEthyl AcetoacetateAmberlyst-15 (0.2 g)Solvent-free11015 min95[1]
ResorcinolEthyl AcetoacetateZr(SO₄)₂·4H₂O (0.4 g)CyclohexaneMicrowave (500W)12 min87.5[2]
ResorcinolEthyl AcetoacetatePolyphosphoric Acid-75-8020 minGood
PhloroglucinolEthyl AcetoacetateZn₀.₉₂₅Ti₀.₀₇₅O (10)Solvent-free1103 h88[3]
ResorcinolEthyl AcetoacetateH₂SO₄ (conc.)-Room Temp.-49[4]
Experimental Protocol: Synthesis of 7-Hydroxy-4-methyl-8-propylcoumarin

This protocol is adapted from established procedures for the Pechmann condensation of resorcinol.[1][4][5]

Materials:

  • This compound

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers

Procedure:

  • Reactant Mixture: In a clean, dry round-bottom flask, combine this compound (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Catalyst Addition (choose one):

    • Sulfuric Acid: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid to the mixture with stirring. The amount of acid can be varied, but a common starting point is 2-3 mL per gram of the diol.

    • Amberlyst-15: Add Amberlyst-15 (a solid acid catalyst) to the reactant mixture.

  • Reaction:

    • With Sulfuric Acid: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • With Amberlyst-15: Heat the mixture to 110-120 °C with stirring.[1] Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing crushed ice with vigorous stirring. A precipitate of the crude product should form.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the precipitate thoroughly with cold water until the filtrate is neutral to litmus (B1172312) paper.

    • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the pure 7-hydroxy-4-methyl-8-propylcoumarin.

  • Characterization: Dry the purified product and determine the yield. Characterize the compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Application 2: O-Alkylation for the Synthesis of Ether Derivatives

The hydroxyl groups of this compound can be readily alkylated to form mono- or di-ethers. These ether derivatives are important intermediates in the synthesis of more complex molecules, including potential drug candidates.

General Workflow for O-Alkylation

O_Alkylation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification A This compound E Heating A->E B Alkylating Agent (R-X) (e.g., Alkyl halide, Dialkyl sulfate) B->E C Base (e.g., K₂CO₃, NaH) C->E D Solvent (e.g., Acetone, DMF) D->E F Crude Product Mixture (Mono- and Di-ethers) E->F G Work-up & Purification (Extraction, Chromatography) F->G H Isolated Ether Product(s) G->H

Caption: General workflow for the O-alkylation of this compound.

Quantitative Data for O-Alkylation of Phenols

The following table provides representative conditions for the O-alkylation of phenols, which can be applied to this compound. The ratio of reactants can be controlled to favor mono- or di-alkylation.

PhenolAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolBenzyl (B1604629) bromideK₂CO₃AcetoneReflux4>95
CatecholEthyl iodideK₂CO₃DMF806>90 (di-ether)
ResorcinolMethyl iodideNaHTHFRoom Temp.2>95 (di-ether)
4-NitrophenolPropyl bromideCs₂CO₃AcetonitrileReflux398
Experimental Protocol: General Procedure for O-Alkylation

Materials:

  • This compound

  • Alkylating agent (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., anhydrous potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Anhydrous solvent (e.g., acetone, dimethylformamide (DMF), tetrahydrofuran (B95107) (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Inert atmosphere setup (e.g., nitrogen or argon, especially when using NaH)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (if necessary), add this compound and the anhydrous solvent.

  • Base Addition: Add the base to the solution. For K₂CO₃, it is typically added in excess (2-3 equivalents per hydroxyl group). For NaH, it is used in a slight excess (1.1 equivalents per hydroxyl group) and added portion-wise at 0 °C.

  • Alkylating Agent Addition: Slowly add the alkylating agent (1.0-1.2 equivalents for mono-alkylation, or >2.2 equivalents for di-alkylation) to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If K₂CO₃ was used, filter off the solid. If NaH was used, quench the excess hydride carefully with a few drops of water or ethanol.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono- or di-alkylated product.

  • Characterization: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure and purity.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its utility in the Pechmann condensation for the preparation of substituted coumarins and its straightforward O-alkylation to form ether derivatives highlight its potential in the synthesis of a wide range of biologically active molecules. The protocols provided herein serve as a guide for researchers in the fields of medicinal chemistry, drug discovery, and organic synthesis to effectively utilize this important building block.

References

2-Propylbenzene-1,3-diol: A Versatile Building Block for the Synthesis of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Propylbenzene-1,3-diol, a member of the resorcinol (B1680541) family, has emerged as a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including a substituted aromatic ring and two hydroxyl groups, provide multiple reaction sites for the construction of diverse molecular architectures. This application note details the utility of this compound in the synthesis of potent and selective Liver X Receptor (LXR) agonists, highlighting its potential in the development of novel therapeutics.

Application: Synthesis of Liver X Receptor β (LXRβ)-Selective Agonists

Liver X Receptors (LXRs) are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose metabolism. They exist as two isoforms, LXRα and LXRβ. While LXRα is predominantly expressed in the liver, adipose tissue, and macrophages, LXRβ is ubiquitously expressed. The development of LXRβ-selective agonists is a key objective in drug discovery, as they hold the potential to modulate lipid metabolism and inflammatory responses with a reduced risk of hepatic steatosis (fatty liver) associated with the activation of LXRα. This compound has been identified as a key precursor in the synthesis of azolylbutoxychromenone derivatives, a class of compounds that have demonstrated high potency and selectivity for LXRβ.

Experimental Protocols

Protocol 1: Synthesis of 7-hydroxy-4-propyl-2H-chromen-2-one

This protocol describes a plausible two-step synthesis of a key chromenone intermediate from this compound.

Step 1: Pechmann Condensation to form 7-hydroxy-2-propyl-4H-chromen-4-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of this compound in a suitable solvent such as toluene.

  • Reagent Addition: Add 1.1 equivalents of ethyl acetoacetate (B1235776) to the solution.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and stir vigorously. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 7-hydroxy-2-propyl-4H-chromen-4-one.

Step 2: Alkylation of the 7-hydroxyl group

The synthesized 7-hydroxy-2-propyl-4H-chromen-4-one can then be alkylated with a suitable azolyl-containing butyl halide or tosylate to introduce the side chain necessary for LXRβ activity.

  • Reaction Setup: Dissolve 1 equivalent of 7-hydroxy-2-propyl-4H-chromen-4-one in an appropriate polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add 1.5 equivalents of a suitable base, such as potassium carbonate or cesium carbonate, to the solution.

  • Alkylating Agent Addition: Add 1.2 equivalents of the desired azolyl-containing butyl halide (e.g., 1-(4-bromobutoxy)-1H-imidazole) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the final azolylbutoxychromenone derivative.

Data Presentation

The following table summarizes representative quantitative data for the synthesis and biological activity of chromenone-based LXR agonists. Note: As the specific data for the direct synthesis from this compound is not available, this table presents plausible and representative data based on similar reported syntheses.

StepProductStarting MaterialYield (%)Purity (%)Analytical Method
17-hydroxy-2-propyl-4H-chromen-4-oneThis compound75-85>95NMR, LC-MS
2Azolylbutoxychromenone derivative7-hydroxy-2-propyl-4H-chromen-4-one60-70>98NMR, HPLC, HRMS

Table 1: Representative Synthesis Data

CompoundLXRβ EC50 (nM)LXRα EC50 (nM)Selectivity (LXRα/LXRβ)
Representative Azolylbutoxychromenone50 - 150>1000>10
Reference Compound (GW3965) 190170~1

Table 2: Representative Biological Activity Data

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Liver X Receptor signaling pathway and a general experimental workflow for the synthesis and evaluation of LXR agonists derived from this compound.

LXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LXR_agonist LXR Agonist (e.g., Azolylbutoxychromenone) LXR LXRβ LXR_agonist->LXR Binds to CoR Co-repressor LXR->CoR Releases LXR_RXR_dimer LXRβ/RXR Heterodimer LXR->LXR_RXR_dimer Forms dimer with RXR RXR RXR RXR->LXR_RXR_dimer CoA Co-activator LXR_RXR_dimer->CoA Recruits LXRE LXR Response Element (LXRE) on Target Gene DNA LXR_RXR_dimer->LXRE Binds to CoA->LXR_RXR_dimer Target_Genes Target Gene Transcription (ABCA1, ABCG1, SREBP-1c) LXRE->Target_Genes Initiates Biological_Response Biological Response: - Increased Cholesterol Efflux - Regulation of Inflammation Target_Genes->Biological_Response Leads to

Caption: Liver X Receptor (LXR) Signaling Pathway.

experimental_workflow start This compound synthesis Two-Step Synthesis: 1. Pechmann Condensation 2. Alkylation start->synthesis purification Purification: - Recrystallization - Column Chromatography synthesis->purification characterization Structural Characterization: - NMR - LC-MS, HRMS purification->characterization bio_assay Biological Evaluation: - LXRα/β Transactivation Assay - Target Gene Expression Analysis characterization->bio_assay end LXRβ-Selective Agonist bio_assay->end

Caption: Experimental Workflow for LXR Agonist Synthesis.

Conclusion

This compound serves as a crucial starting material for the synthesis of complex and biologically active molecules. Its application in the development of selective LXRβ agonists underscores its importance in medicinal chemistry. The synthetic accessibility and the potential for diverse chemical modifications make this compound a highly valuable building block for the discovery of novel therapeutics targeting a range of diseases. Further exploration of its synthetic utility is warranted to unlock its full potential in drug development and other areas of chemical science.

Application of 2-Propylbenzene-1,3-diol in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylbenzene-1,3-diol, a derivative of resorcinol (B1680541), is a phenolic diol with potential applications as a monomer in polymer chemistry. While direct experimental data on its polymerization is limited in publicly available literature, its structural analogy to resorcinol and other substituted bisphenols suggests its utility in the synthesis of high-performance polymers such as polyesters and polycarbonates. The presence of the propyl group on the aromatic ring is anticipated to influence the physical and chemical properties of the resulting polymers, potentially leading to enhanced solubility, modified thermal characteristics, and unique mechanical performance compared to polymers derived from unsubstituted phenolic diols.

These application notes provide a theoretical framework and practical protocols for the utilization of this compound in the synthesis of polyesters and polycarbonates, drawing upon established methodologies for analogous phenolic monomers.

Potential Applications in Polymer Synthesis

Based on the known reactivity of phenolic diols, this compound can be explored as a monomer for the following classes of polymers:

  • Polyesters: Through polycondensation with various dicarboxylic acids or their derivatives (e.g., acid chlorides, esters), this compound can be incorporated into the polymer backbone. The aromatic nature of the diol is expected to impart rigidity and thermal stability to the polyester (B1180765), while the propyl group may enhance solubility in organic solvents and lower the glass transition temperature compared to polyesters from unsubstituted resorcinol.

  • Polycarbonates: The diol functionality of this compound makes it a suitable candidate for the synthesis of polycarbonates. This can be achieved through interfacial polymerization with phosgene (B1210022) or its derivatives, or via melt transesterification with a carbonate source like diphenyl carbonate. The resulting polycarbonates would feature a unique combination of properties stemming from the substituted benzene (B151609) ring.

Data Presentation: Predicted Polymer Properties

The following table summarizes the predicted influence of incorporating this compound into polymer chains compared to polymers based on unsubstituted resorcinol or bisphenol A. These are qualitative predictions based on structure-property relationships in polymer science.

PropertyPolymer from this compoundPolymer from Resorcinol/Bisphenol ARationale for Difference
Solubility Potentially HigherLowerThe alkyl (propyl) group can disrupt chain packing and increase free volume, leading to better interaction with organic solvents.
Glass Transition Temperature (Tg) Potentially LowerHigherThe flexible propyl group can act as an internal plasticizer, increasing chain mobility and thus lowering the Tg.
Thermal Stability (Decomposition Temp.) Similar to slightly lowerHighThe aromatic backbone contributes to high thermal stability. The alkyl substituent might be a point of initial thermal degradation.
Mechanical Strength Potentially LowerHigherThe disruption of chain packing by the propyl group might lead to reduced intermolecular forces and consequently lower tensile strength and modulus.
Impact Resistance Potentially HigherLower (for Resorcinol)Increased chain mobility due to the propyl group could lead to better energy dissipation upon impact.

Experimental Protocols

Note: These protocols are adapted from general procedures for the synthesis of polyesters and polycarbonates from phenolic diols. Optimization of reaction conditions for this compound will be necessary.

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., adipic acid) via a two-stage melt polycondensation.

Materials:

  • This compound

  • Adipic acid

  • Titanium(IV) butoxide (catalyst)

  • Nitrogen gas (inert atmosphere)

  • Methanol (B129727) (for cleaning)

  • Chloroform (for polymer dissolution)

  • Methanol (for polymer precipitation)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser and receiving flask

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Esterification Stage:

    • Charge the three-neck flask with equimolar amounts of this compound and adipic acid.

    • Add a catalytic amount of titanium(IV) butoxide (e.g., 0.1 mol% relative to the diacid).

    • Equip the flask with a mechanical stirrer, nitrogen inlet, and a distillation setup.

    • Heat the reaction mixture to 180-200°C under a slow stream of nitrogen.

    • Stir the mixture and collect the water of condensation in the receiving flask.

    • Continue this stage for 2-4 hours or until the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually reduce the pressure in the reaction vessel to a high vacuum (<1 mmHg).

    • Increase the temperature to 220-240°C.

    • Continue stirring under vacuum for another 3-5 hours to remove the excess diol and drive the polymerization to completion. The viscosity of the melt will increase significantly.

    • To stop the reaction, cool the flask to room temperature under a nitrogen atmosphere.

  • Purification:

    • Dissolve the resulting polymer in a suitable solvent like chloroform.

    • Precipitate the polymer by slowly pouring the solution into a large excess of a non-solvent like methanol with vigorous stirring.

    • Filter the precipitated polymer and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: Synthesis of a Polycarbonate via Interfacial Polymerization

This protocol describes the synthesis of a polycarbonate from this compound and triphosgene (B27547) (a safer alternative to phosgene gas) using an interfacial polymerization technique.

Materials:

  • This compound

  • Triphosgene

  • Dichloromethane (B109758) (organic solvent)

  • Sodium hydroxide (B78521) (NaOH)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Deionized water

  • Hydrochloric acid (HCl) (for neutralization)

  • Methanol (for precipitation)

Equipment:

  • High-speed mechanical stirrer (homogenizer)

  • Jacketed reaction vessel

  • Dropping funnel

  • pH meter

Procedure:

  • Aqueous Phase Preparation:

    • Dissolve this compound and a catalytic amount of the phase-transfer catalyst in an aqueous solution of sodium hydroxide (e.g., 5-10 wt%). The pH should be maintained above 12.

  • Organic Phase Preparation:

    • Dissolve triphosgene in dichloromethane in a separate flask. A molar ratio of approximately 1:1.1 of diol to phosgene (from triphosgene) is a good starting point.

  • Polymerization:

    • Place the aqueous phase in the jacketed reaction vessel and stir vigorously with the high-speed mechanical stirrer to create a fine emulsion.

    • Slowly add the organic phase (triphosgene solution) to the vigorously stirred aqueous phase via the dropping funnel over a period of 30-60 minutes.

    • Maintain the temperature of the reaction mixture at 20-25°C using the cooling jacket.

    • Continue stirring for 2-3 hours after the addition is complete. The viscosity of the organic phase will increase as the polymer forms.

  • Work-up and Purification:

    • Stop the stirring and allow the two phases to separate.

    • Separate the organic layer (containing the polycarbonate).

    • Wash the organic layer sequentially with dilute hydrochloric acid (to neutralize excess base) and then several times with deionized water until the washings are neutral.

    • Precipitate the polycarbonate by pouring the dichloromethane solution into a large volume of methanol with stirring.

    • Filter the white, fibrous polycarbonate and dry it in a vacuum oven at 80-100°C.

Visualizations

Polyester_Synthesis cluster_reactants Reactants cluster_conditions Conditions diol This compound polyester Polyester diol->polyester diacid Dicarboxylic Acid (e.g., Adipic Acid) diacid->polyester catalyst Catalyst (e.g., Ti(OBu)4) catalyst->polyester heat_vacuum Heat & Vacuum heat_vacuum->polyester water Water (byproduct) polyester->water

Caption: Melt polycondensation of this compound.

Polycarbonate_Synthesis cluster_aqueous_phase Aqueous Phase cluster_organic_phase Organic Phase diol_na 2-Propylbenzene-1,3-diolate (in aqueous NaOH) polycarbonate Polycarbonate diol_na->polycarbonate triphosgene Triphosgene (in Dichloromethane) triphosgene->polycarbonate ptc Phase Transfer Catalyst ptc->polycarbonate stirring Vigorous Stirring stirring->polycarbonate nacl_h2o NaCl + H2O (byproducts) polycarbonate->nacl_h2o

Caption: Interfacial polymerization for polycarbonate synthesis.

Experimental_Workflow_Polyester start Start esterification Esterification Stage (180-200°C, N2) start->esterification polycondensation Polycondensation Stage (220-240°C, Vacuum) esterification->polycondensation dissolution Dissolve Polymer (in Chloroform) polycondensation->dissolution precipitation Precipitate Polymer (in Methanol) dissolution->precipitation drying Dry Polymer (Vacuum Oven) precipitation->drying characterization Characterization (e.g., NMR, GPC, DSC) drying->characterization end End characterization->end

Caption: Workflow for polyester synthesis and purification.

analytical methods for the detection and quantification of 2-Propylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

An increasing interest in phenolic compounds, owing to their diverse biological activities and industrial applications, necessitates the development of robust and sensitive analytical methodologies for their detection and quantification. 2-Propylbenzene-1,3-diol, a substituted resorcinol, is one such compound of interest for researchers in drug development and various scientific fields. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of phenolic compounds due to its simplicity, robustness, and cost-effectiveness. This method is suitable for routine analysis of this compound in various sample matrices.

Application Note

This application note describes a reversed-phase HPLC-UV method for the determination of this compound. The method is designed to be rapid and provide accurate quantification in samples such as reaction mixtures, formulation buffers, and biological fluids after appropriate sample preparation. The phenolic nature of this compound allows for strong UV absorbance, enabling sensitive detection.

Experimental Protocol

a) Sample Preparation:

  • Solid Samples: Dissolve a precisely weighed amount of the sample in the mobile phase to achieve an expected concentration within the calibration range.

  • Liquid Samples (e.g., reaction mixtures): Dilute an aliquot of the sample with the mobile phase to fall within the linear range of the method.

  • Biological Fluids (e.g., plasma, urine): Perform a protein precipitation step by adding three volumes of cold acetonitrile (B52724) to one volume of the sample. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter before injection.

b) Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 275 nm

c) Calibration:

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation

Table 1: Hypothetical Quantitative Data for HPLC-UV Analysis of this compound

ParameterValue
Retention Time (min)~ 4.5
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.3
Limit of Quantification (LOQ) (µg/mL)1.0
Precision (%RSD, n=6)< 2%
Accuracy (% Recovery)98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility and improve chromatographic performance.

Application Note

This note details a GC-MS method for the sensitive and selective quantification of this compound. The protocol includes a derivatization step to convert the polar hydroxyl groups into less polar silyl (B83357) ethers, making the analyte suitable for GC analysis. This method is ideal for complex matrices where high selectivity is required.

Experimental Protocol

a) Sample Preparation and Derivatization:

  • Extraction: For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. For solid samples, perform a solvent extraction followed by evaporation of the solvent.

  • Derivatization: To the dried extract, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a solvent (e.g., pyridine (B92270) or acetonitrile).

  • Heat the mixture at 70 °C for 30 minutes.

  • After cooling to room temperature, the sample is ready for injection.

b) GC-MS Conditions:

  • GC Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Splitless, with an injection volume of 1 µL.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

Data Presentation

Table 2: Hypothetical Quantitative Data for GC-MS Analysis of Derivatized this compound

ParameterValue
Retention Time (min)~ 10.2
Monitored Ions (m/z)e.g., quantifier and qualifier ions of the silylated derivative
Linearity Range (ng/mL)5 - 500
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) (ng/mL)1.5
Limit of Quantification (LOQ) (ng/mL)5.0
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)95 - 105%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for the quantification of compounds in complex matrices, making it the gold standard for bioanalytical and trace-level analysis.

Application Note

This application note outlines a highly sensitive and selective LC-MS/MS method for the quantification of this compound. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and minimizes matrix interference. This protocol is particularly suited for demanding applications such as pharmacokinetic studies and trace impurity analysis.

Experimental Protocol

a) Sample Preparation:

Sample preparation is similar to the HPLC-UV method, involving protein precipitation for biological samples and simple dilution for cleaner samples. A solid-phase extraction (SPE) may be employed for more complex matrices to achieve lower detection limits.

b) LC-MS/MS Conditions:

  • LC System: A UHPLC system is recommended for fast and efficient separations.

  • Column: A C18 or Phenyl-Hexyl column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A suitable gradient to elute the analyte with good peak shape (e.g., starting with 5% B, ramping to 95% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for phenolic compounds.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For example, [M-H]⁻ as the precursor ion.

Data Presentation

Table 3: Hypothetical Quantitative Data for LC-MS/MS Analysis of this compound

ParameterValue
Retention Time (min)~ 2.1
MRM Transition (Precursor > Product)To be determined (e.g., m/z 151 > [fragment ion])
Linearity Range (pg/mL)10 - 10,000
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (pg/mL)3
Limit of Quantification (LOQ) (pg/mL)10
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)97 - 103%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Sample Sample Dissolve Dissolve/Dilute in Mobile Phase Sample->Dissolve Precipitate Protein Precipitation (for biological samples) Sample->Precipitate Filter Filter (0.22 µm) Dissolve->Filter Precipitate->Filter HPLC HPLC Injection Filter->HPLC Column C18 Column HPLC->Column UV UV Detector (275 nm) Column->UV Data Data Acquisition (Peak Area) UV->Data CalCurve Calibration Curve Data->CalCurve Quantify Quantification CalCurve->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Data Analysis Sample Sample Extract Extraction Sample->Extract Dry Dry Down Extract->Dry Derivatize Derivatization (e.g., with BSTFA) Dry->Derivatize GC GC Injection Derivatize->GC Separation Capillary Column Separation GC->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometer (SIM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Internal Standard Integration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

LCMSMS_Signaling_Pathway cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data Processing Sample Prepared Sample UHPLC UHPLC Separation (e.g., C18 Column) Sample->UHPLC ESI Electrospray Ionization (ESI) UHPLC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 [M-H]⁻ Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ion MRM MRM Data Acquisition Detector->MRM Result Concentration Calculation MRM->Result

Caption: Logical diagram of the LC-MS/MS analysis process.

Application Notes and Protocols for the Analysis of 2-Propylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the quantitative analysis of 2-Propylbenzene-1,3-diol in various matrices using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of established methods for this specific analyte, the following protocols are based on established methodologies for structurally similar compounds, such as alkylphenols and alkylresorcinols.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the direct analysis of this compound in solutions and biological matrices after appropriate sample preparation.

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar compound, is retained on a nonpolar stationary phase and eluted with a polar mobile phase. Detection is typically achieved using a Diode Array Detector (DAD) or a Fluorescence Detector (FLD) for enhanced sensitivity and selectivity.

Experimental Protocol

1.2.1. Materials and Reagents

  • Analyte Standard: this compound (Purity ≥95%)

  • Internal Standard (IS): 4-Ethylresorcinol or another suitable alkylphenol.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Buffer: Acetic acid or ammonium (B1175870) acetate (B1210297) for pH adjustment.

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18) may be required for complex matrices.

1.2.2. Instrumentation

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a DAD or FLD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

1.2.3. Chromatographic Conditions (Proposed)

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Acetic AcidB: Acetonitrile with 0.1% Acetic Acid
Gradient 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD at 280 nm or FLD (Excitation: 280 nm, Emission: 310 nm)

1.2.4. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare working standards by serial dilution.

  • Internal Standard Solution: Prepare a stock solution of the internal standard (1 mg/mL) in methanol.

  • Sample Extraction (for biological fluids):

    • To 1 mL of sample, add the internal standard.

    • Perform a liquid-liquid extraction with a suitable solvent like ethyl acetate or use an SPE C18 cartridge for cleanup.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

Quantitative Data (Representative)

The following table summarizes representative quantitative data based on typical performance for the analysis of similar phenolic compounds.

ParameterValue
Retention Time (RT) of this compound ~ 8.5 min
Retention Time (RT) of Internal Standard ~ 7.2 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 15 ng/mL
Recovery 90 - 105%
Precision (%RSD) < 5%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate Inject Inject into HPLC Concentrate->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Detection (DAD/FLD) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly sensitive and specific, making it ideal for trace-level analysis of this compound, especially in complex matrices. Derivatization is required to increase the volatility of the diol.

Principle

GC-MS separates volatile compounds in the gas phase. Due to the polar hydroxyl groups, this compound requires derivatization to a more volatile silyl (B83357) ether. The derivatized compound is then separated on a capillary GC column and detected by a mass spectrometer, which provides both quantitative data and structural information.

Experimental Protocol

2.2.1. Materials and Reagents

  • Analyte Standard: this compound (Purity ≥95%)

  • Internal Standard (IS): A deuterated or ¹³C-labeled analog of an alkylphenol (e.g., 4-tert-butylphenol-d13) is recommended for optimal accuracy.[1][2]

  • Solvents: GC-grade hexane, ethyl acetate, pyridine (B92270).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

2.2.2. Instrumentation

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • Column: A nonpolar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2.2.3. GC-MS Conditions (Proposed)

ParameterCondition
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at 1.0 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

2.2.4. Sample Preparation and Derivatization

  • Standard and IS Preparation: Prepare stock solutions (1 mg/mL) in ethyl acetate.

  • Sample Extraction: Extract the sample as described in the HPLC section. After evaporation, the residue should be completely dry.

  • Derivatization:

    • To the dry residue, add the internal standard.

    • Add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Quantitative Data (Representative)

The following table provides representative quantitative data for the GC-MS analysis of a derivatized phenolic compound.

ParameterValue
Retention Time of Derivatized Analyte ~ 15.2 min
Retention Time of Derivatized IS Varies with IS
Characteristic Ions (m/z) for SIM To be determined from the mass spectrum of the derivatized analyte
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Recovery 85 - 110%
Precision (%RSD) < 10%

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Extraction & Drying Spike->Extract Derivatize Derivatization (Silylation) Extract->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect MS Detection (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: GC-MS analysis workflow for this compound.

Discussion

The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. HPLC offers a more direct analysis without the need for derivatization, which can simplify the workflow. However, GC-MS provides superior sensitivity and specificity, which is advantageous for trace-level quantification and confirmatory analysis. For both methods, the use of an appropriate internal standard is crucial for achieving accurate and precise results. The proposed protocols should be validated for the specific application to ensure they meet the required performance criteria.

References

Application Notes and Protocols: 2-Propylbenzene-1,3-diol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Propylbenzene-1,3-diol, also known as 2-propylresorcinol, is a phenolic compound that serves as a versatile building block in medicinal chemistry research. Its resorcinol (B1680541) scaffold, featuring two hydroxyl groups on a benzene (B151609) ring, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of novel bioactive molecules. While not extensively studied as a standalone therapeutic agent, its derivatives have shown promise in several key areas of drug discovery, including the modulation of nuclear receptors and as potential antimicrobial and antioxidant agents.

These application notes provide an overview of the role of this compound in medicinal chemistry, with a focus on its application as a synthetic intermediate for liver X receptor (LXR) agonists and its potential as a lead structure for antimicrobial and antioxidant compounds. Detailed protocols for the synthesis and biological evaluation of its derivatives are also presented.

I. Application as a Synthetic Intermediate for Liver X Receptor (LXR) Agonists

The most prominent role of this compound in medicinal chemistry is as a key intermediate in the synthesis of selective liver X receptor β (LXRβ) agonists. LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol homeostasis, lipid metabolism, and inflammation. Activation of LXRβ is a promising therapeutic strategy for the treatment of atherosclerosis.

Logical Workflow for LXR Agonist Development

LXR_Agonist_Development A This compound (Starting Material) B Chemical Synthesis (Multi-step) A->B Intermediate C Azolylbutoxychromenone Derivatives B->C Yields D In vitro LXRβ Reporter Assay C->D Screening E SAR Studies D->E Data for F Lead Optimization E->F Informs G In vivo Efficacy (Atherosclerosis Models) F->G Leads to

Figure 1: Workflow for the development of LXRβ agonists from this compound.
Protocol 1: Synthesis of a Hypothetical Azolylbutoxychromenone LXRβ Agonist

This protocol describes a plausible multi-step synthesis of a chromenone derivative using this compound as a starting material.

Step 1: Pechmann Condensation to form the Chromenone Core

  • To a stirred solution of this compound (1 equivalent) in a suitable solvent (e.g., toluene), add a β-ketoester (e.g., ethyl acetoacetate, 1.1 equivalents).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or an acidic ion-exchange resin).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the 7-hydroxy-8-propyl-4-methylchromen-2-one intermediate.

Step 2: O-Alkylation with a Dihalogenated Alkane

  • Dissolve the chromenone intermediate (1 equivalent) in a polar aprotic solvent (e.g., acetone (B3395972) or DMF).

  • Add a base (e.g., potassium carbonate, 2 equivalents) and a dihalogenated alkane (e.g., 1-bromo-4-chlorobutane, 1.5 equivalents).

  • Stir the mixture at 60-80 °C for 8-12 hours, monitoring by TLC.

  • After completion, filter off the base and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the 7-(4-chlorobutoxy)-8-propyl-4-methylchromen-2-one.

Step 3: Nucleophilic Substitution with an Azole

  • Dissolve the product from Step 2 (1 equivalent) in a suitable solvent (e.g., acetonitrile).

  • Add the desired azole (e.g., imidazole, 1.2 equivalents) and a base (e.g., potassium carbonate, 2 equivalents).

  • Heat the mixture to reflux for 6-10 hours.

  • Cool the reaction, filter, and remove the solvent in vacuo.

  • Purify the final product by recrystallization or column chromatography.

Protocol 2: LXRβ Reporter Gene Assay

This assay is used to determine the potency of the synthesized compounds as LXRβ agonists.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T) stably co-transfected with a full-length human LXRβ expression vector and an LXR-responsive reporter construct (e.g., containing multiple copies of the LXR response element driving luciferase expression).

  • Compound Treatment: Seed the cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of the test compounds (typically from 1 nM to 10 µM). Include a known LXRβ agonist (e.g., T0901317) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the cells for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Quantitative Data: LXRβ Agonist Activity

The following table presents representative data for potent LXRβ agonists, illustrating the type of quantitative information that would be generated for derivatives of this compound.

Compound IDLXRβ EC50 (nM)LXRα EC50 (nM)Selectivity (LXRα/LXRβ)
T0901317 (Reference)20201
Hypothetical Derivative 11530020
Hypothetical Derivative 22575030
Hypothetical Derivative 350>1000>20

II. Potential as Antimicrobial Agents

Resorcinol derivatives are known to possess antimicrobial properties. The alkyl chain and the phenolic hydroxyl groups are key structural features for this activity. This compound and its derivatives are therefore of interest as potential antimicrobial agents.

Proposed Mechanism of Antimicrobial Action

Antimicrobial_Mechanism A This compound Derivative B Bacterial Cell Membrane A->B Interacts with C Membrane Disruption B->C D Increased Permeability C->D E Leakage of Intracellular Components D->E F Cell Death E->F

Figure 2: Proposed mechanism of antimicrobial action for resorcinol derivatives.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Quantitative Data: Antimicrobial Activity

The following table shows representative MIC values for alkylresorcinol derivatives against common bacterial strains.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
2-Propylresorcinol (Hypothetical)1632
2-Butyl-5-propylresorcinol≤10>50
2-Hexyl-5-propylresorcinol≤10>50

III. Potential as Antioxidant Agents

The phenolic hydroxyl groups in this compound suggest that it and its derivatives may possess antioxidant activity by acting as free radical scavengers.

Protocol 4: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare various concentrations of the test compound in methanol.

  • Reaction: Add the DPPH solution to each concentration of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Quantitative Data: Antioxidant Activity

The table below provides hypothetical antioxidant activity data for this compound.

CompoundDPPH Radical Scavenging IC50 (µM)
Ascorbic Acid (Reference)25
This compound (Hypothetical)150
Gallic Acid (Reference)10

This compound is a valuable starting material in medicinal chemistry. Its primary application lies in the synthesis of potent and selective LXRβ agonists for potential use in treating atherosclerosis. Furthermore, its resorcinol structure suggests that its derivatives warrant investigation for their potential antimicrobial and antioxidant properties. The protocols and data presented here provide a framework for researchers and drug development professionals to explore the full potential of this versatile chemical scaffold.

Investigating 2-Propylbenzene-1,3-diol in the Synthesis of Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the potential applications of 2-Propylbenzene-1,3-diol as a key intermediate in the synthesis of novel agrochemicals. While direct synthesis of commercial agrochemicals from this compound is not extensively documented in publicly available literature, its structural similarity to other resorcinol (B1680541) derivatives suggests significant potential for the development of new active ingredients with herbicidal, fungicidal, and insecticidal properties. This document outlines synthetic pathways and experimental protocols based on analogous resorcinol chemistries, providing a foundational resource for researchers in the field.

Introduction to this compound in Agrochemical Synthesis

This compound, a member of the resorcinol family, possesses a unique chemical structure that makes it an attractive scaffold for the synthesis of diverse bioactive molecules. The presence of two hydroxyl groups on the benzene (B151609) ring allows for a variety of chemical modifications, enabling the introduction of different functional groups to modulate biological activity. The propyl group at the 2-position can influence the lipophilicity and steric profile of the resulting derivatives, which are critical parameters for their efficacy and selectivity as agrochemicals.

Resorcinol derivatives have a documented history in the development of compounds with a range of biological activities, including antimicrobial and antifungal properties. This suggests that this compound can serve as a valuable starting material for the discovery of new and effective crop protection agents.

Synthetic Pathways and Key Reactions

The functionalization of this compound can be achieved through several key chemical reactions targeting the hydroxyl groups and the aromatic ring. These reactions provide a versatile platform for creating a library of derivatives for biological screening.

Etherification and Esterification

The hydroxyl groups of this compound are reactive sites for ether and ester formation. These reactions can be used to introduce a wide array of substituents, thereby altering the molecule's physicochemical properties.

  • Williamson Ether Synthesis: Reaction with alkyl halides in the presence of a base can yield mono- or di-ethers. This pathway is crucial for introducing lipophilic side chains that can enhance penetration through plant cuticles or insect exoskeletons.

  • Esterification: Acylation with acid chlorides or anhydrides produces the corresponding esters. This modification can influence the compound's stability and mode of action.

Electrophilic Aromatic Substitution

The aromatic ring of this compound is activated towards electrophilic substitution, allowing for the introduction of various functional groups at the positions ortho and para to the hydroxyl groups.

  • Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) can significantly impact biological activity.

  • Nitration and Amination: Nitration followed by reduction can introduce amino groups, which are common moieties in many agrochemicals.

  • Friedel-Crafts Acylation and Alkylation: These reactions allow for the attachment of acyl and alkyl groups to the aromatic ring, further diversifying the chemical space.

The following diagram illustrates a general workflow for the synthesis of agrochemical candidates starting from this compound.

Synthesis_Workflow This compound This compound Functionalization Functionalization This compound->Functionalization Etherification Etherification Functionalization->Etherification Esterification Esterification Functionalization->Esterification Halogenation Halogenation Functionalization->Halogenation Nitration Nitration Functionalization->Nitration Derivative_Library Derivative_Library Etherification->Derivative_Library Esterification->Derivative_Library Halogenation->Derivative_Library Nitration->Derivative_Library Biological_Screening Biological_Screening Derivative_Library->Biological_Screening Herbicidal_Activity Herbicidal_Activity Biological_Screening->Herbicidal_Activity Insecticidal_Activity Insecticidal_Activity Biological_Screening->Insecticidal_Activity Fungicidal_Activity Fungicidal_Activity Biological_Screening->Fungicidal_Activity Lead_Compound Lead_Compound Herbicidal_Activity->Lead_Compound Insecticidal_Activity->Lead_Compound Fungicidal_Activity->Lead_Compound

General workflow for agrochemical discovery.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of resorcinol derivatives and can be adapted for this compound.

General Protocol for Williamson Ether Synthesis

This protocol describes the synthesis of a mono-alkyl ether of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., bromobutane)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the stirring mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Friedel-Crafts Acylation

This protocol outlines the acylation of the aromatic ring of this compound.

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend aluminum chloride (2.2 eq) in dichloromethane at 0 °C.

  • Add the acid chloride (1.1 eq) dropwise to the suspension.

  • Add a solution of this compound (1.0 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 4-8 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

The following diagram illustrates the logical relationship in a typical Friedel-Crafts acylation experiment.

Friedel_Crafts_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Suspend_AlCl3 Suspend AlCl3 in DCM at 0°C Add_Acid_Chloride Add Acid Chloride Suspend_AlCl3->Add_Acid_Chloride Add_Substrate Add this compound solution Add_Acid_Chloride->Add_Substrate Stir_RT Stir at Room Temperature Add_Substrate->Stir_RT Quench Quench with Ice/HCl Stir_RT->Quench Extraction Extract with DCM Quench->Extraction Washing Wash with NaHCO3 and Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification_Step Column Chromatography or Recrystallization Concentration->Purification_Step Final_Product Acylated Product Purification_Step->Final_Product

Workflow for Friedel-Crafts acylation.

Data Presentation

The following tables provide a template for summarizing quantitative data from the synthesis and biological evaluation of this compound derivatives.

Table 1: Synthesis of this compound Derivatives

Compound IDReaction TypeReagentsYield (%)Purity (%)
DPD-01 EtherificationBromobutane, K₂CO₃85>98 (HPLC)
DPD-02 EsterificationAcetyl chloride, Pyridine92>99 (GC-MS)
DPD-03 BrominationNBS, AIBN78>97 (HPLC)
DPD-04 AcylationAcetyl chloride, AlCl₃65>95 (NMR)

Table 2: Biological Activity of this compound Derivatives

Compound IDTarget OrganismAssay TypeEC₅₀ / IC₅₀ (µM)
DPD-01 Botrytis cinereaMycelial Growth Inhibition15.2
DPD-02 Aphis gossypiiContact Toxicity25.8
DPD-03 Amaranthus retroflexusPre-emergence Herbicidal8.5
DPD-04 Fusarium oxysporumSpore Germination Inhibition12.1

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The synthetic pathways and protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around this scaffold. Systematic derivatization and biological screening are anticipated to lead to the discovery of new lead compounds with potent herbicidal, insecticidal, or fungicidal activities, contributing to the development of next-generation crop protection solutions. Further research, including quantitative structure-activity relationship (QSAR) studies, will be crucial in optimizing the biological activity and selectivity of these novel compounds.

Application Notes and Protocols for the Functionalization of 2-Propylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the chemical functionalization of 2-propylbenzene-1,3-diol, a versatile building block in organic synthesis. The protocols outlined below cover key transformations including O-alkylation (etherification), O-acylation (esterification), and C-acylation (Friedel-Crafts acylation), offering pathways to a diverse range of derivatives for applications in medicinal chemistry and materials science.

I. Overview of Functionalization Strategies

This compound, also known as 2-propylresorcinol, possesses two nucleophilic hydroxyl groups and an activated aromatic ring, making it amenable to a variety of functionalization reactions. The primary avenues for its chemical modification are:

  • Etherification (O-alkylation): The hydroxyl groups can be converted to ethers through reactions like the Williamson ether synthesis. This modification can be used to introduce a wide range of alkyl or aryl substituents, altering the molecule's polarity, solubility, and biological activity.

  • Esterification (O-acylation): The hydroxyl groups can be readily esterified using acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. This functionalization is often employed to create prodrugs or to introduce specific functionalities.

  • Electrophilic Aromatic Substitution (C-acylation): The electron-rich aromatic ring is susceptible to electrophilic attack, most notably Friedel-Crafts acylation, which introduces an acyl group onto the benzene (B151609) ring. This C-C bond-forming reaction is a powerful tool for elaborating the core structure.

The following diagram illustrates the general workflow for these key functionalization strategies.

Functionalization_Workflow General Workflow for Functionalization of this compound cluster_O_alkylation Etherification (O-alkylation) cluster_O_acylation Esterification (O-acylation) cluster_C_acylation C-Acylation start This compound o_alkylation Williamson Ether Synthesis start->o_alkylation o_acylation Esterification start->o_acylation c_acylation Friedel-Crafts Acylation start->c_acylation o_product O-Alkyl/Aryl Ethers o_alkylation->o_product R-X, Base ester_product O-Acyl Esters o_acylation->ester_product Acyl Chloride/Anhydride c_product C-Acyl Derivatives c_acylation->c_product Acyl Halide, Lewis Acid

Caption: General workflow for the functionalization of this compound.

II. Experimental Protocols and Data

The following sections provide detailed protocols for the etherification, esterification, and C-acylation of this compound. The quantitative data is summarized in tables for easy comparison.

A. Etherification: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the preparation of ethers from an alcohol and an alkyl halide.[1] In the case of this compound, a base is used to deprotonate the phenolic hydroxyl groups to form more nucleophilic phenoxides, which then react with an alkyl halide in an SN2 reaction.[1][2]

General Protocol for O-alkylation:

  • To a solution of this compound in a suitable anhydrous solvent (e.g., DMF, THF, or acetone), add a base (e.g., K₂CO₃, NaH, or KOH).

  • Stir the mixture at room temperature or with gentle heating to facilitate the formation of the phenoxide.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide, or allyl bromide) dropwise to the reaction mixture.

  • Continue stirring the reaction at a specified temperature for a period of time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Quantitative Data for Etherification of Resorcinol (B1680541) Analogs

ProductAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1,3-DimethoxybenzeneMethyl iodideNaHTHFRT12>95 (analogous)[3]
1,3-Bis(benzyloxy)benzeneBenzyl bromideK₂CO₃AcetoneReflux8~90 (analogous)[4]
1,3-Bis(allyloxy)benzeneAllyl bromideKOHneatRT2.595 (analogous)[4]

Note: Yields are based on analogous reactions with resorcinol or other phenols and may vary for this compound.

Williamson_Ether_Synthesis Williamson Ether Synthesis Workflow start This compound reaction Reaction at specified temperature and time start->reaction reagents Base (e.g., K2CO3, NaH) Alkyl Halide (R-X) reagents->reaction solvent Anhydrous Solvent (e.g., DMF, THF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product O-Alkylated Product purification->product

Caption: Workflow for Williamson Ether Synthesis of this compound.

B. Esterification: O-Acylation

Esterification of the hydroxyl groups of this compound can be achieved using acyl chlorides or acid anhydrides. The use of a base like pyridine (B92270) is common when using acyl chlorides to neutralize the HCl byproduct.[5]

General Protocol for O-acylation with Acyl Chlorides:

  • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or THF) containing a base (e.g., pyridine or triethylamine).

  • Cool the mixture in an ice bath.

  • Add the acyl chloride (e.g., acetyl chloride or benzoyl chloride) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with dilute aqueous acid (e.g., 1 M HCl) and extract the product with an organic solvent.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 2: Quantitative Data for Esterification of Resorcinol Analogs

ProductAcylating AgentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Resorcinol diacetateAcetic anhydrideH₂SO₄ (cat.)neat1200.75High (analogous)[6]
Phenyl benzoateBenzoyl chlorideNaOHWater/DCMRT1High (analogous)[7]

Note: Yields are based on analogous reactions with resorcinol or phenol (B47542) and may vary for this compound.

Esterification_Workflow Esterification Workflow start This compound reaction Reaction at 0°C to RT start->reaction reagents Acyl Chloride/Anhydride Base (e.g., Pyridine) reagents->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification product O-Acylated Product purification->product

Caption: Workflow for the Esterification of this compound.

C. C-Acylation: Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group onto the aromatic ring of this compound. Due to the presence of the activating hydroxyl groups, the reaction is typically regioselective, with the acyl group adding to the position para to one hydroxyl group and ortho to the other (position 4). A Lewis acid catalyst such as aluminum chloride is commonly used.[8]

General Protocol for Friedel-Crafts C-acylation:

  • To a suspension of a Lewis acid (e.g., anhydrous AlCl₃ or ZnCl₂) in an anhydrous solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add the acyl chloride or acid anhydride.

  • Add a solution of this compound in the same solvent dropwise to the mixture.

  • Allow the reaction to stir at a controlled temperature, monitoring its progress by TLC.

  • Upon completion, pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the product by column chromatography or recrystallization.[8][9]

Table 3: Quantitative Data for Friedel-Crafts Acylation of Resorcinol

ProductAcylating AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
4-PropionylresorcinolPropionic acidZnCl₂neat1254-542[8]
2,4-DihydroxyacetophenoneAcetic acidZnCl₂neat150380[10]

Note: These are examples of C-acylation on the parent resorcinol. The presence of the 2-propyl group will influence the regioselectivity and reaction conditions.

Friedel_Crafts_Acylation Friedel-Crafts Acylation Workflow start This compound reaction Reaction at controlled temperature start->reaction reagents Acyl Chloride/Anhydride Lewis Acid (e.g., AlCl3) reagents->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction workup Acidic Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product C-Acylated Product purification->product

Caption: Workflow for Friedel-Crafts Acylation of this compound.

III. Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Anhydrous solvents and reagents are often required; ensure proper handling techniques to avoid exposure to moisture.

  • Lewis acids such as aluminum chloride are corrosive and react violently with water; handle with care.

  • Acyl chlorides and alkyl halides can be toxic and corrosive; avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Enzymatic Synthesis of 2-Propylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylbenzene-1,3-diol, also known as 2-propylresorcinol, is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Traditional chemical synthesis routes for such substituted phenols can involve harsh reaction conditions, the use of hazardous reagents, and may suffer from poor regioselectivity, leading to complex purification procedures. Enzymatic synthesis offers a green and highly selective alternative for the production of this compound. This document outlines two plausible enzymatic pathways for the synthesis of this compound and provides detailed experimental protocols for their implementation. It is important to note that while direct enzymatic synthesis of this specific molecule is not yet established in the literature, the proposed pathways are based on the known catalytic activities of well-characterized enzyme families on analogous substrates.

Proposed Enzymatic Synthesis Pathways

Two primary enzymatic strategies are proposed for the synthesis of this compound:

  • Regioselective Dihydroxylation of Propylbenzene (B89791): This pathway utilizes monooxygenase or dioxygenase enzymes to introduce two hydroxyl groups onto the aromatic ring of propylbenzene at the C-1 and C-3 positions.

  • Enzymatic Friedel-Crafts Alkylation of Resorcinol (B1680541): This approach involves the direct alkylation of resorcinol (benzene-1,3-diol) at the C-2 position with a propyl group donor, catalyzed by a suitable alkyltransferase.

Pathway 1: Regioselective Dihydroxylation of Propylbenzene

This pathway employs enzymes capable of aromatic C-H bond oxidation. Key enzyme classes for this transformation include cytochrome P450 monooxygenases and Rieske non-heme iron oxygenases (ROs), such as toluene (B28343) dioxygenase (TDO).[1][2] While wild-type enzymes often exhibit hydroxylation at the benzylic position of alkylbenzenes or at other ring positions, protein engineering has been successfully used to alter the regioselectivity of these enzymes to target specific aromatic carbons.[2][3][4]

Key Enzymes and Considerations:

Enzyme ClassExample EnzymeSubstratesKey Considerations
Rieske DioxygenasesToluene Dioxygenase (TDO) from Pseudomonas putidaPropylbenzene, Oxygen, NADHRequires a multi-component system (reductase, ferredoxin, oxygenase). Whole-cell biocatalysis is often preferred for cofactor regeneration.[1] Enzyme engineering is likely required to achieve 1,3-dihydroxylation selectivity.[2][5]
Cytochrome P450 MonooxygenasesP450-BM3 from Bacillus megateriumPropylbenzene, Oxygen, NADPHOften requires a reductase partner for electron transfer. P450-BM3 is a self-sufficient enzyme.[6] Extensive engineering has been performed on P450-BM3 to alter its substrate scope and regioselectivity.[4][6][7]

G

Proposed enzymatic alkylation of resorcinol.

Experimental Protocols

The following protocols are adapted from established methods for whole-cell biocatalysis with Rieske dioxygenases and for in vitro reactions with purified CylK.

[1][8][9][10]#### Protocol 1: Whole-Cell Dihydroxylation of Propylbenzene

This protocol describes the use of an E. coli strain engineered to express a Rieske dioxygenase for the conversion of propylbenzene.

1. Materials and Reagents

  • Recombinant E. coli strain expressing the engineered dioxygenase.

  • Luria-Bertani (LB) broth.

  • Appropriate antibiotic for plasmid maintenance (e.g., ampicillin).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Propylbenzene.

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4).

  • Glucose.

  • Ethyl acetate.

  • Anhydrous sodium sulfate.

  • Centrifuge and centrifuge tubes.

  • Incubator shaker.

  • Rotary evaporator.

  • Gas chromatograph-mass spectrometer (GC-MS).

2. Experimental Procedure

  • Cultivation and Induction:

    • Inoculate 5 mL of LB broth containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

    • Incubate overnight at 37°C with shaking at 200 rpm.

    • The following day, inoculate 500 mL of fresh LB broth (with antibiotic) in a 2 L flask with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.

    • Incubate at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

    • Continue incubation at a lower temperature (e.g., 20°C) for 16-20 hours. 2[10]. Whole-Cell Biotransformation:

    • Harvest the cells by centrifugation (4,000 x g, 20 min, 4°C).

    • Wash the cell pellet once with 50 mM potassium phosphate buffer (pH 7.4).

    • Resuspend the cell pellet in the same buffer to a final OD₆₀₀ of 10.

    • Add glucose to a final concentration of 1% (w/v) as a carbon source for cofactor regeneration.

    • Add propylbenzene to a final concentration of 2 mM.

    • Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24-48 hours.

  • Product Extraction and Analysis:

    • Centrifuge the reaction mixture to pellet the cells.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract using a rotary evaporator.

    • Analyze the product by GC-MS.

3. Expected Quantitative Data

The following table presents hypothetical data based on typical yields for dioxygenase-catalyzed reactions with non-native substrates.

ParameterExpected Value
Substrate Concentration2 mM
Cell Density (OD₆₀₀)10
Reaction Time24-48 h
Conversion (%)30 - 70%
Yield of this compound10 - 40% (highly dependent on enzyme regioselectivity)
Major ByproductsOther propylbenzene-diol isomers, benzylic hydroxylation products
Protocol 2: In Vitro Alkylation of Resorcinol using CylK

This protocol outlines the procedure for the enzymatic synthesis of this compound using purified CylK enzyme.

1. Materials and Reagents

  • Purified CylK enzyme. *[8] Resorcinol.

  • 1-Bromopropane or 1-chloropropane.

  • HEPES buffer (50 mM, pH 7.5).

  • Calcium chloride (CaCl₂).

  • Dithiothreitol (DTT).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Ethyl acetate.

  • Brine solution.

  • Anhydrous sodium sulfate.

  • Centrifugal filters.

  • Incubator.

  • High-performance liquid chromatograph (HPLC).

2. Experimental Procedure

  • Enzyme Preparation:

    • Express and purify CylK according to established protocols. [8][11] * Buffer exchange the purified enzyme into 50 mM HEPES buffer (pH 7.5) containing 1 mM DTT and 1 mM CaCl₂.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 50 mM HEPES buffer (pH 7.5)

      • 1 mM Resorcinol (from a stock solution in DMSO)

      • 5 mM 1-Bromopropane (from a stock solution in DMSO)

      • 1 mM CaCl₂

      • 1 mM DTT

      • 5 µM purified CylK enzyme

    • The final concentration of DMSO in the reaction should be kept low (e.g., <5% v/v).

    • Incubate the reaction at 30°C for 12-24 hours with gentle mixing.

  • Product Extraction and Analysis:

    • Quench the reaction by adding an equal volume of ethyl acetate.

    • Vortex the mixture and centrifuge to separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the extract under a stream of nitrogen.

    • Analyze the product by HPLC.

3. Expected Quantitative Data

The following table presents hypothetical data based on the reported activity of CylK with other resorcinol and alkyl halide substrates.

[12][13]| Parameter | Expected Value | | --- | --- | | Resorcinol Concentration | 1 mM | | 1-Bromopropane Concentration | 5 mM | | Enzyme Concentration | 5 µM | | Reaction Time | 12-24 h | | Conversion (%) | 40 - 80% | | Yield of this compound | 35 - 75% | | Major Byproducts | Minimal, potentially some unreacted starting materials. |

General Experimental Workflow

The following diagram illustrates a general workflow applicable to both proposed enzymatic synthesis pathways, from catalyst preparation to product analysis.

G cluster_workflow General Experimental Workflow Catalyst_Prep Catalyst Preparation (Whole-cell or Purified Enzyme) Reaction_Setup Reaction Setup (Substrates, Buffer, Catalyst) Catalyst_Prep->Reaction_Setup Incubation Incubation (Controlled Temperature and Time) Reaction_Setup->Incubation Extraction Product Extraction (Solvent Extraction) Incubation->Extraction Analysis Analysis (GC-MS or HPLC) Extraction->Analysis Purification Purification (e.g., Column Chromatography) Analysis->Purification Final_Product Pure this compound Purification->Final_Product

A general workflow for enzymatic synthesis.

The enzymatic synthesis of this compound presents a promising alternative to traditional chemical methods. The two proposed pathways, regioselective dihydroxylation of propylbenzene and Friedel-Crafts alkylation of resorcinol, leverage the catalytic power of enzymes to achieve high selectivity under mild conditions. While further research and enzyme engineering are likely required to optimize these pathways for industrial-scale production, the provided protocols offer a solid foundation for initial feasibility studies and process development. The choice between the two pathways will depend on factors such as the availability of engineered enzymes, the cost of substrates and cofactors, and the desired purity of the final product.

References

Application Notes and Protocols for the Scalable Production of 2-Propylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a scalable synthetic route for the production of 2-propylbenzene-1,3-diol, a valuable building block in pharmaceutical and organic synthesis. The protocols detailed below are based on established chemical principles, including Directed ortho-Metalation (DoM), offering a regioselective approach to obtaining the desired 2-substituted resorcinol (B1680541) isomer.

Introduction

This compound, also known as 2-propylresorcinol, is an organic compound with potential applications in the synthesis of various biologically active molecules. The challenge in its synthesis lies in the regioselective introduction of the propyl group at the C2 position of the resorcinol ring, as traditional electrophilic substitution methods tend to favor substitution at the C4 and C6 positions. The following protocols outline a robust and scalable multi-step synthesis that overcomes this challenge.

Synthetic Strategy Overview

The proposed synthetic pathway involves a three-step process, leveraging the directing effect of methoxy (B1213986) groups in a Directed ortho-Metalation reaction. This strategy ensures the desired regioselectivity for the introduction of the propyl group.

Synthesis_Overview Resorcinol Resorcinol DMB 1,3-Dimethoxybenzene (B93181) Resorcinol->DMB Methylation DoM_Intermediate 2-Lithio-1,3-dimethoxybenzene DMB->DoM_Intermediate Directed ortho-Metalation (DoM) Propyl_DMB 2-Propyl-1,3-dimethoxybenzene DoM_Intermediate->Propyl_DMB Alkylation Final_Product This compound Propyl_DMB->Final_Product Demethylation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethoxybenzene (Resorcinol Dimethyl Ether)

This initial step involves the protection of the hydroxyl groups of resorcinol via methylation. This protection is crucial for the subsequent Directed ortho-Metalation step.

Materials:

  • Resorcinol

  • Dimethyl sulfate (B86663) (DMS)

  • Sodium hydroxide (B78521) (NaOH)

  • Toluene

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a well-ventilated fume hood, charge the three-necked flask with resorcinol and toluene.

  • Prepare a solution of sodium hydroxide in water and add it to the flask while stirring.

  • Cool the mixture to 10-15°C using an ice bath.

  • Slowly add dimethyl sulfate via the dropping funnel, maintaining the temperature below 25°C. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care using appropriate personal protective equipment (PPE).

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Heat the mixture to 50-60°C and stir for an additional 1 hour to ensure complete reaction.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water, 10% NaOH solution, water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 1,3-dimethoxybenzene.

ParameterValue
Typical Molar Ratio (Resorcinol:DMS:NaOH) 1 : 2.2 : 2.5
Reaction Temperature 10-25°C (addition), 50-60°C (final)
Reaction Time 3-4 hours
Typical Yield >95%
Protocol 2: Directed ortho-Metalation and Propylation of 1,3-Dimethoxybenzene

This key step utilizes Directed ortho-Metalation to regioselectively introduce the propyl group at the C2 position.[1] This reaction is highly sensitive to moisture and air, requiring anhydrous conditions and an inert atmosphere.

Materials:

Equipment:

  • Schlenk line or glove box for inert atmosphere operations

  • Dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a septum

  • Syringes and needles for transfer of anhydrous reagents

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up the reaction apparatus under an inert atmosphere (e.g., argon or nitrogen). All glassware must be thoroughly dried.

  • Charge the flask with 1,3-dimethoxybenzene and anhydrous diethyl ether.

  • Cool the solution to -10 to 0°C in an ice-salt bath.

  • Slowly add n-butyllithium solution via syringe while maintaining the temperature. Caution: n-Butyllithium is pyrophoric. Handle with extreme care.

  • After the addition is complete, allow the mixture to stir at 0°C for 1-2 hours. The formation of the 2-lithio-1,3-dimethoxybenzene intermediate will occur.

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Slowly add 1-bromopropane via syringe.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add water.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-propyl-1,3-dimethoxybenzene can be purified by column chromatography or vacuum distillation.

DoM_Alkylation Start 1,3-Dimethoxybenzene in Anhydrous Ether Step1 Cool to 0°C Start->Step1 Step2 Add n-BuLi Step1->Step2 Step3 Stir at 0°C (Lithiation) Step2->Step3 Step4 Cool to -78°C Step3->Step4 Step5 Add 1-Bromopropane Step4->Step5 Step6 Warm to RT, Stir Overnight Step5->Step6 Step7 Quench with NH4Cl (aq) Step6->Step7 Step8 Workup and Purification Step7->Step8 Product 2-Propyl-1,3-dimethoxybenzene Step8->Product

Caption: Workflow for the Directed ortho-Metalation and propylation step.

ParameterValue
Typical Molar Ratio (DMB:n-BuLi:1-Bromopropane) 1 : 1.1 : 1.2
Lithiation Temperature 0°C
Alkylation Temperature -78°C to Room Temperature
Reaction Time ~12-16 hours
Typical Yield 60-70%
Protocol 3: Demethylation of 2-Propyl-1,3-dimethoxybenzene

The final step is the removal of the methyl protecting groups to yield the desired this compound. This can be achieved using various demethylating agents. Boron tribromide is highly effective but also highly corrosive and toxic. An alternative, safer, and scalable method using hydrobromic acid is presented here.

Materials:

  • 2-Propyl-1,3-dimethoxybenzene

  • Hydrobromic acid (48% aqueous solution)

  • Acetic acid

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • In a round-bottom flask, combine 2-propyl-1,3-dimethoxybenzene, hydrobromic acid, and acetic acid.

  • Heat the mixture to reflux (around 120-125°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts and wash them with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford pure this compound as a crystalline solid.

ParameterValue
Reaction Temperature Reflux (~120-125°C)
Reaction Time 4-6 hours
Typical Yield >90%

Data Summary

StepProductStarting MaterialKey ReagentsTypical YieldPurity
11,3-DimethoxybenzeneResorcinolDimethyl sulfate, NaOH>95%>99% (after distillation)
22-Propyl-1,3-dimethoxybenzene1,3-Dimethoxybenzenen-BuLi, 1-Bromopropane60-70%>98% (after purification)
3This compound2-Propyl-1,3-dimethoxybenzeneHBr, Acetic Acid>90%>99% (after recrystallization)

Safety Considerations

  • Dimethyl sulfate is extremely toxic and a suspected carcinogen. All manipulations should be performed in a certified chemical fume hood with appropriate PPE, including gloves, lab coat, and eye protection.

  • n-Butyllithium is a pyrophoric liquid. It will ignite spontaneously on contact with air. It must be handled under an inert atmosphere using proper syringe techniques.

  • Hydrobromic acid is highly corrosive. Handle with care and appropriate PPE.

  • All reactions should be performed in a well-ventilated area.

Conclusion

The presented protocols outline a reliable and scalable method for the synthesis of this compound. The key to this synthesis is the regioselective ortho-propylation of 1,3-dimethoxybenzene via Directed ortho-Metalation. While the handling of hazardous reagents requires strict safety protocols, this synthetic route provides a clear and efficient pathway for obtaining the target molecule in high purity and good overall yield, making it suitable for applications in research, development, and eventual large-scale production.

References

Application Notes and Protocols: 2-Propylbenzene-1,3-diol as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Propylbenzene-1,3-diol as a versatile precursor in the synthesis of pharmaceutical compounds, with a particular focus on the development of Liver X Receptor β (LXRβ) agonists.

Introduction

This compound, a substituted resorcinol, is a valuable building block in medicinal chemistry. Its reactive phenolic hydroxyl groups and substituted aromatic ring serve as key anchor points for the construction of complex molecules with diverse pharmacological activities. One notable application is in the synthesis of azolylbutoxychromenone derivatives, which have been identified as selective agonists for the Liver X Receptor β (LXRβ)[1]. LXRβ is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation, making it a promising therapeutic target for cardiovascular and metabolic diseases.

Application 1: Synthesis of Azolylbutoxychromenone Derivatives as LXRβ Agonists

The general synthetic strategy to access azolylbutoxychromenone derivatives from this compound involves a multi-step sequence. This typically includes the formation of a chromenone core, followed by the introduction of an azolylbutoxy side chain.

Proposed Synthetic Pathway

A plausible synthetic route, based on established organic chemistry reactions for similar structures, is outlined below. This pathway involves initial protection of one hydroxyl group, followed by etherification, formylation, cyclization to the chromenone, and finally, deprotection and introduction of the azole moiety.

Synthetic Pathway A This compound B Mono-protected Intermediate A->B Protection C Ether Intermediate B->C Williamson Ether Synthesis D Formylated Intermediate C->D Vilsmeier-Haack Formylation E Chromenone Intermediate D->E Cyclization F Azolylbutoxychromenone Derivative E->F Deprotection & Azole Reaction

Caption: Proposed synthetic pathway for azolylbutoxychromenone derivatives.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the proposed synthetic pathway.

Protocol 1: Williamson Ether Synthesis for Introduction of the Butoxy Side Chain

This protocol describes the etherification of a mono-protected this compound with a dibromoalkane, a common method for forming ether linkages.

Materials:

Procedure:

  • To a solution of mono-protected this compound (1.0 eq) in acetone or DMF, add potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1,4-dibromobutane (3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Illustrative):

ReactantMolar Eq.Yield (%)Purity (%)
Mono-protected this compound1.040-60>95
1,4-Dibromobutane3.0
Potassium Carbonate3.0

Note: Yields are illustrative and based on similar reported reactions.

Protocol 2: Vilsmeier-Haack Formylation of the Aromatic Ring

This protocol details the introduction of a formyl group onto the electron-rich aromatic ring, a crucial step for the subsequent formation of the chromenone.

Materials:

  • Ether Intermediate from Protocol 1

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate (NaOAc)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the ether intermediate (1.0 eq) in DMF, add POCl₃ (1.5 eq) at 0 °C.

  • Stir the reaction mixture for 6.5 hours at room temperature.

  • Cool the reaction to 0 °C and add a solution of sodium acetate (5.6 eq) in water.

  • Stir for an additional 10 minutes at 0 °C.

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the formylated product.

Quantitative Data (Illustrative):

ReactantMolar Eq.Yield (%)Purity (%)
Ether Intermediate1.070-80>95
POCl₃1.5
NaOAc5.6

Note: Yields are illustrative and based on similar reported reactions.

Protocol 3: Cyclization to form the Chromenone Core

This protocol describes the formation of the chromenone ring from the formylated intermediate, often achieved through an intramolecular condensation or a related cyclization reaction. One common method involves the cyclization of a chalcone (B49325) intermediate.

Materials:

Procedure (Two-step via Chalcone):

  • Chalcone Formation: Dissolve the formylated intermediate (1.0 eq) and acetone (1.2 eq) in ethanol. Add aqueous sodium hydroxide solution and stir at room temperature for 4-6 hours to form the chalcone.

  • Cyclization: To a solution of the chalcone in DMSO, add a catalytic amount of iodine. Heat the reaction mixture at 100-110 °C for 2-4 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chromenone intermediate.

Quantitative Data (Illustrative):

ReactantMolar Eq.Yield (%)Purity (%)
Formylated Intermediate1.080-90>95
Acetone1.2
Iodinecatalytic

Note: Yields are illustrative and based on similar reported reactions.

Signaling Pathway

Liver X Receptor β (LXRβ) Signaling Pathway

LXRβ, along with its isoform LXRα, are nuclear receptors that act as cholesterol sensors. Upon activation by oxysterols or synthetic agonists, they form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription. This signaling cascade is central to cholesterol homeostasis and inflammation.

LXR Beta Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Agonist LXRβ Agonist (e.g., Azolylbutoxychromenone) LXRb LXRβ Agonist->LXRb Binds & Activates LXRb_RXR LXRβ-RXR Heterodimer LXRb->LXRb_RXR RXR RXR RXR->LXRb_RXR LXRE LXR Response Element (LXRE) on Target Gene DNA LXRb_RXR->LXRE Binds to CoR Co-repressor CoR->LXRb_RXR Dissociates upon agonist binding Transcription Transcription of Target Genes LXRE->Transcription Initiates CoA Co-activator CoA->LXRb_RXR Recruited mRNA mRNA Transcription->mRNA Proteins Proteins involved in Cholesterol Efflux & Metabolism mRNA->Proteins Translation

Caption: LXRβ signaling pathway activation by an agonist.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Propylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Propylbenzene-1,3-diol (also known as 2-propylresorcinol). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-documented synthetic pathway is a two-step process. It begins with the Friedel-Crafts acylation of resorcinol (B1680541) with propionyl chloride or propionic anhydride (B1165640) to form 2',4'-dihydroxypropiophenone (B363916). This intermediate is then reduced to the final product, this compound.

Q2: What are the primary challenges in the synthesis of this compound?

A2: Key challenges include controlling the regioselectivity of the initial Friedel-Crafts acylation to favor substitution at the 2-position of the resorcinol ring, minimizing common side reactions such as O-acylation and di-acylation, and selecting an appropriate reduction method for the intermediate ketone that is compatible with the phenolic hydroxyl groups.

Q3: How can I favor the formation of the 2-propyl isomer over the 4-propyl isomer?

A3: The regioselectivity of the Friedel-Crafts acylation of resorcinol is sensitive to reaction conditions. Generally, higher reaction temperatures tend to favor the formation of the ortho-isomer (2-acylresorcinol), which is the precursor to your target molecule. This is often attributed to thermodynamic control, where the ortho-isomer can form a more stable complex with the Lewis acid catalyst.

Q4: What is the Fries rearrangement and how is it relevant to this synthesis?

A4: The Fries rearrangement is a Lewis acid-catalyzed conversion of a phenolic ester to a hydroxyaryl ketone. In the context of this synthesis, O-acylation of resorcinol can be a significant side reaction. The Fries rearrangement can be intentionally induced, often by heating the reaction mixture after the initial acylation, to convert the undesired O-acylated intermediate (resorcinol dipropionate) to the desired C-acylated product (2',4'-dihydroxypropiophenone).[1][2]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Stage 1: Friedel-Crafts Acylation of Resorcinol

Problem: Low yield of 2',4'-dihydroxypropiophenone.

Possible CauseSuggested Solution
Catalyst Inactivity The Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) is highly sensitive to moisture. Ensure all glassware is oven or flame-dried and that all reagents and solvents are anhydrous. Using a freshly opened container of the Lewis acid is recommended.
Suboptimal Reaction Temperature Temperature plays a crucial role in both the reaction rate and regioselectivity. For favoring the 2-acylresorcinol, higher temperatures are generally preferred. However, excessively high temperatures can lead to decomposition and increased side products. A systematic optimization of the temperature is advised.
Formation of O-acylated Side Product O-acylation competes with the desired C-acylation. To convert the O-acylated product to the desired C-acylated ketone, you can perform a Fries rearrangement by heating the reaction mixture after the initial acylation step.[1][2]
Formation of Di-acylated Side Product Di-acylation can occur due to the high reactivity of the resorcinol ring. To minimize this, use a strict 1:1 molar ratio of resorcinol to the acylating agent. Slow, dropwise addition of the acylating agent at a controlled temperature can also help.
Deactivated Aromatic Ring While resorcinol is an activated ring, any impurities that are strongly electron-withdrawing can hinder the reaction. Ensure the purity of your starting resorcinol.
Stage 2: Reduction of 2',4'-Dihydroxypropiophenone

Problem: Low yield of this compound during the reduction step.

Possible CauseSuggested Solution
Incomplete Reaction Both Clemmensen and Wolff-Kishner reductions can require prolonged reaction times. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Substrate Degradation The strongly acidic conditions of the Clemmensen reduction or the strongly basic and high-temperature conditions of the Wolff-Kishner reduction can potentially lead to degradation of the product. If you observe significant charring or formation of multiple unidentified spots on TLC, consider using a milder reduction method or optimizing the reaction conditions (e.g., shorter reaction time, lower temperature if possible).
Difficult Product Isolation The diol product may have some water solubility, leading to losses during aqueous workup. Ensure thorough extraction with an appropriate organic solvent. Salting out the aqueous layer with brine can improve extraction efficiency.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Resorcinol to 2',4'-Dihydroxypropiophenone

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • Resorcinol

  • Propionyl chloride (or propionic anhydride)

  • Anhydrous aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂)

  • Anhydrous nitrobenzene (B124822) or 1,2-dichloroethane (B1671644) (as solvent)

  • Hydrochloric acid (concentrated)

  • Crushed ice

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • To the flask, add anhydrous aluminum chloride (1.1 to 2.5 equivalents) and the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • In the dropping funnel, prepare a solution of resorcinol (1 equivalent) and propionyl chloride (1 equivalent) in the same anhydrous solvent.

  • Add the resorcinol/propionyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 60-100°C) to promote the Fries rearrangement and favor ortho-acylation. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Reduction of 2',4'-Dihydroxypropiophenone

Choose one of the following reduction methods based on the stability of your compound and available reagents.

Method A: Clemmensen Reduction (Acidic Conditions)

Materials:

  • 2',4'-Dihydroxypropiophenone

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid

  • Toluene or another suitable solvent

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction

Procedure:

  • Prepare zinc amalgam by stirring zinc granules with a 5% mercuric chloride solution for 5-10 minutes, then decanting the solution and washing the zinc with water.

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, water, and a solvent like toluene.

  • Add the 2',4'-dihydroxypropiophenone to the mixture.

  • Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated hydrochloric acid may need to be added during the reaction. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers and wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Method B: Wolff-Kishner Reduction (Basic Conditions)

Materials:

  • 2',4'-Dihydroxypropiophenone

  • Hydrazine (B178648) hydrate

  • Potassium hydroxide (B78521) (or sodium hydroxide)

  • Diethylene glycol (or another high-boiling solvent)

  • Hydrochloric acid (for neutralization)

  • Organic solvent for extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the 2',4'-dihydroxypropiophenone, hydrazine hydrate, and diethylene glycol.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • Cool the mixture slightly and add potassium hydroxide pellets.

  • Replace the reflux condenser with a distillation head and heat the mixture to distill off water and excess hydrazine.

  • Once the temperature of the reaction mixture reaches approximately 200°C, replace the distillation head with a reflux condenser and continue to reflux for several hours until the evolution of nitrogen gas ceases. Monitor the reaction by TLC.

  • Cool the reaction mixture and dilute with water.

  • Neutralize with hydrochloric acid and extract the product with an organic solvent.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Catalyst on Friedel-Crafts Acylation Yield (Illustrative)

CatalystAcylating AgentSolventTemperature (°C)Reaction Time (h)Reported Yield of Acylresorcinol (%)
AlCl₃Propionyl ChlorideNitrobenzene80-1004-6Moderate to Good
ZnCl₂Propionic AcidNone125-1404-5~42 (for 4-isomer)[3]
Methane Sulfonic AcidPropionic AnhydrideNone100-1202-4Potentially High
Solid Acid CatalystsPropionic AcidToluene1106-8Variable

Note: Specific yields for the 2-isomer are not widely reported and require experimental optimization. The yield for ZnCl₂ is for the 4-isomer and serves as a reference.

Table 2: Comparison of Reduction Methods for Acylphenols (General)

Reduction MethodReagentsConditionsTypical Yields (%)AdvantagesDisadvantages
Clemmensen Zn(Hg), conc. HClAcidic, reflux60-80Effective for aryl ketones.Substrate must be stable to strong acid.
Wolff-Kishner N₂H₄·H₂O, KOH/NaOHBasic, high temp. (~200°C)70-95[4]Suitable for base-stable, acid-sensitive substrates.[4]Requires high temperatures; substrate must be stable to strong base.[5]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_final Final Product Resorcinol Resorcinol Acylation Friedel-Crafts Acylation Resorcinol->Acylation Propionyl_Chloride Propionyl Chloride/ Propionic Anhydride Propionyl_Chloride->Acylation Acylresorcinol 2',4'-Dihydroxy- propiophenone Acylation->Acylresorcinol Catalyst Lewis Acid Catalyst (e.g., AlCl₃, ZnCl₂) Catalyst->Acylation Reduction Reduction Acylresorcinol->Reduction Final_Product This compound Reduction->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Acylation Start Low Yield in Friedel-Crafts Acylation Cause1 Catalyst Inactivity? Start->Cause1 Solution1 Use fresh, anhydrous Lewis acid. Ensure dry conditions. Cause1->Solution1 Yes Cause2 Side Reactions? Cause1->Cause2 No Side_Reaction_Type O-acylation or Di-acylation? Cause2->Side_Reaction_Type Yes Cause3 Suboptimal Temperature? Cause2->Cause3 No Solution2a Induce Fries Rearrangement (apply heat). Side_Reaction_Type->Solution2a O-acylation Solution2b Use 1:1 stoichiometry. Slow addition of acylating agent. Side_Reaction_Type->Solution2b Di-acylation Solution3 Optimize temperature for 2-isomer formation (higher temp). Avoid decomposition. Cause3->Solution3 Yes

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

Reduction_Choice Start Choose Reduction Method for 2',4'-Dihydroxypropiophenone Acid_Sensitive Is the molecule acid-sensitive? Start->Acid_Sensitive Wolff_Kishner Use Wolff-Kishner Reduction (Basic Conditions) Acid_Sensitive->Wolff_Kishner Yes Base_Sensitive Is the molecule base-sensitive? Acid_Sensitive->Base_Sensitive No Clemmensen Use Clemmensen Reduction (Acidic Conditions) Base_Sensitive->Clemmensen No Consider_Other Consider milder reduction methods. Base_Sensitive->Consider_Other Yes

Caption: Decision-making for selecting a reduction method.

References

Technical Support Center: Purification of 2-Propylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Propylbenzene-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and structurally similar side-products. The most challenging impurities to remove are often positional isomers, such as 4-Propylbenzene-1,3-diol and 2-Propylbenzene-1,4-diol, as their physical properties are very similar to the target compound. Other potential impurities might include mono-propylated resorcinol (B1680541) or over-alkylated products.

Q2: My purified this compound has a pinkish or yellowish tint. What is the cause and how can I remove it?

A2: Phenolic compounds like this compound are susceptible to oxidation, which can form colored impurities. This can be exacerbated by exposure to air, light, or trace metal contaminants. To minimize color formation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use purified, degassed solvents. The color can often be removed by recrystallization from a suitable solvent system, sometimes with the addition of a small amount of a reducing agent like sodium dithionite (B78146) or by passing a solution of the compound through a short plug of silica (B1680970) gel or activated carbon.

Q3: I am having difficulty inducing crystallization of this compound. What can I do?

A3: If crystallization is slow or does not occur, several techniques can be employed. First, ensure the solution is supersaturated; this can be achieved by slowly evaporating the solvent. Scratching the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites. Seeding the solution with a tiny crystal of pure this compound (if available) is a very effective method. If the compound is "oiling out" instead of crystallizing, this suggests the solvent polarity is not ideal or the solution is cooling too rapidly. Try a different solvent system or allow the solution to cool more slowly. Using a mixed-solvent system can also be beneficial.[1][2]

Q4: What are the best analytical techniques to assess the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.[3][4][5][6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can be optimized to separate closely related isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities if their signals do not overlap with the product's signals.

  • Melting Point Analysis: A sharp melting point close to the literature value (103 °C) is a good indicator of high purity.[7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor separation of isomers during column chromatography. - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing.- Optimize the eluent system: Use TLC to screen for a solvent mixture that provides the best separation (a ΔRf of at least 0.2 between the desired product and the isomer). A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether).- Reduce the sample load: Use a higher ratio of stationary phase to crude product.- Improve packing technique: Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is often preferred.
The compound "oils out" during recrystallization. - The boiling point of the solvent is too close to the melting point of the compound.- The solution is supersaturated to a very high degree.- The rate of cooling is too fast.- Select a different solvent: Choose a solvent with a lower boiling point or use a mixed-solvent system. For dihydroxybenzene derivatives, solvent mixtures like toluene-heptane or water-ethanol can be effective.[8]- Use a more dilute solution: Add more solvent to the hot solution before cooling.- Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
Low recovery of the product after purification. - The compound is too soluble in the recrystallization solvent at low temperatures.- Multiple purification steps leading to cumulative losses.- Adsorption of the product onto the stationary phase during chromatography.- For recrystallization: Choose a solvent in which the compound has lower solubility at cold temperatures. Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration.- For chromatography: After elution, wash the column with a more polar solvent (e.g., methanol) to check if any product has been strongly retained.- Optimize the overall purification strategy: If possible, try to achieve the desired purity with a single, well-optimized purification step.
Product appears pure by TLC but shows impurities in NMR or HPLC. - Impurities co-elute with the product on TLC.- The impurity is not UV-active and therefore not visible on the TLC plate under a UV lamp.- Use a different TLC visualization method: Stain the TLC plate with a reagent like potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) to visualize non-UV-active compounds.[4]- Change the chromatographic conditions: Use a different eluent system for TLC and column chromatography. For HPLC, try a different column or mobile phase.

Quantitative Data Presentation

The following tables provide hypothetical data to illustrate the effectiveness of different purification methods for this compound.

Table 1: Comparison of Purification Methods

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Key Impurities Removed
Single-Solvent Recrystallization (Toluene)859570Starting materials, non-polar byproducts
Mixed-Solvent Recrystallization (Toluene/Heptane)859865Isomeric impurities, polar byproducts
Flash Column Chromatography (Hexane:Ethyl Acetate gradient)85>9955All major and minor impurities

Table 2: Recrystallization Solvent Screening

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityPurity Improvement
WaterModerateLowNeedlesGood
Toluene (B28343)HighModeratePlatesModerate
Ethanol/Water (80:20)HighLowPrismsExcellent
Dichloromethane/HexaneHighLowFine NeedlesVery Good

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization

This protocol is designed for the purification of this compound when isomeric impurities are present.

Materials:

  • Crude this compound

  • Toluene (ACS grade)

  • Heptane (B126788) (ACS grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot toluene to dissolve the solid completely. The solution should be near saturation.

  • While the solution is still hot, slowly add heptane dropwise until the solution becomes slightly turbid (cloudy). This indicates the saturation point has been reached.

  • Add a few more drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold heptane to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is suitable for achieving very high purity, especially for the removal of closely related isomers.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Chromatography column

  • TLC plates and developing chamber

  • Collection tubes

Procedure:

  • TLC Analysis: First, determine the optimal eluent composition by running TLC plates of the crude material in various hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The ideal eluent system should give the desired product an Rf value of approximately 0.3.[3]

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen hexane:ethyl acetate mixture.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Visualizations

Purification_Workflow cluster_start Start cluster_decision Purity Assessment cluster_purification Purification Methods cluster_end Final Product Crude Crude this compound Purity_Check Purity > 98%? Crude->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization No Pure_Product Pure this compound Purity_Check->Pure_Product Yes Recrystallization->Purity_Check Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Further Purification Needed Column_Chromatography->Purity_Check

Caption: A logical workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions cluster_verification Verification Problem Poor Purification Outcome Isomers Isomeric Impurities Problem->Isomers Oxidation Oxidation Products Problem->Oxidation Wrong_Method Suboptimal Method Problem->Wrong_Method Optimize_Chroma Optimize Chromatography Isomers->Optimize_Chroma Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Wrong_Method->Optimize_Chroma Change_Recryst Modify Recrystallization Wrong_Method->Change_Recryst Verify_Purity Re-analyze Purity Optimize_Chroma->Verify_Purity Change_Recryst->Verify_Purity Inert_Atmosphere->Verify_Purity

Caption: A troubleshooting decision tree for purifying this compound.

References

identification and minimization of side-products in 2-Propylbenzene-1,3-diol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Propylbenzene-1,3-diol. Our focus is on the identification and minimization of side-products to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method for synthesizing this compound is a two-step process. It begins with the Friedel-Crafts acylation of resorcinol (B1680541) with propionyl chloride or propionic anhydride (B1165640) to form 2,4-dihydroxypropiophenone. This intermediate is then reduced to the desired this compound, typically via a Clemmensen reduction.

Q2: What are the primary side-products I should be aware of during the Friedel-Crafts acylation of resorcinol?

A2: The primary side-products in the acylation step include:

  • 4-Propionylresorcinol and 6-Propionylresorcinol: These are regioisomers of the desired 2-propionylresorcinol. The hydroxyl groups on resorcinol direct acylation to the 2, 4, and 6 positions.

  • O-acylated products (Resorcinol monopropionate and dipropionate): Acylation can occur at the hydroxyl groups, forming esters.

  • Di-acylated products: Over-acylation can lead to the formation of dipropionylresorcinols.

  • Unreacted Resorcinol: Incomplete reaction will leave residual starting material.

Q3: How can I minimize the formation of the 4- and 6-propionylresorcinol isomers?

A3: Controlling the regioselectivity of the Friedel-Crafts acylation is key. While a mixture of isomers is common, you can influence the product ratio by:

  • Choice of Catalyst: Lewis acids like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) are standard. The choice and stoichiometry of the catalyst can affect isomer distribution.

  • Reaction Temperature: Lower temperatures generally favor the formation of the para-isomer (4-propionylresorcinol), while higher temperatures can lead to a mixture or favor the ortho-isomer (2-propionylresorcinol) through the Fries rearrangement of the O-acylated intermediate.[1]

  • Solvent: The polarity of the solvent can influence the isomer ratio.

Q4: What is the Fries Rearrangement and how does it affect my synthesis?

A4: The Fries rearrangement is the conversion of a phenolic ester (O-acylated product) to a hydroxyaryl ketone (C-acylated product) in the presence of a Lewis acid catalyst.[2][3] This can be both a source of the desired product and a complicating factor. O-acylated side-products can rearrange to form a mixture of 2- and 4-propionylresorcinol.[1] Running the reaction at higher temperatures can promote this rearrangement.

Q5: What are the potential side-products of the Clemmensen reduction step?

A5: The Clemmensen reduction is generally a robust method for converting aryl ketones to alkanes.[4] However, potential issues include:

  • Incomplete reduction: Residual 2,4-dihydroxypropiophenone may remain.

  • Formation of alcohols: Under certain conditions, the carbonyl group may be reduced to a secondary alcohol instead of a methylene (B1212753) group.

  • Dimerization or polymerization: Highly reactive intermediates can sometimes lead to polymeric byproducts, though this is less common for this specific substrate.

Q6: What are the best methods for purifying the final this compound product?

A6: Purification can be challenging due to the similar properties of the isomers. A combination of techniques is often most effective:

  • Column Chromatography: This is a highly effective method for separating isomers.[5]

  • Recrystallization: This can be used to purify the final product, especially if one isomer is significantly more abundant.

  • Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure may be an option.

Troubleshooting Guides

Problem 1: Low Yield of 2,4-Dihydroxypropiophenone in the Acylation Step
Possible Cause Recommended Solution
Predominant O-acylation Increase the amount of Lewis acid catalyst (e.g., AlCl₃) to more than stoichiometric amounts. This complexes with the hydroxyl groups, favoring C-acylation. Consider a higher reaction temperature to promote the Fries rearrangement of any O-acylated product to the desired C-acylated ketone.[1]
Incomplete Reaction Ensure all reagents are anhydrous, as moisture deactivates the Lewis acid catalyst. Extend the reaction time or slightly increase the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Deactivation of Catalyst Use high-purity, anhydrous Lewis acid. Add the catalyst portion-wise to control the initial exothermic reaction.
Formation of Isomers Optimize the reaction temperature. Lower temperatures often favor the 4-isomer, while higher temperatures may increase the proportion of the 2-isomer. Experiment with different solvents to find the optimal conditions for your desired regioselectivity.
Problem 2: Incomplete Clemmensen Reduction
Possible Cause Recommended Solution
Deactivated Zinc Amalgam Ensure the zinc amalgam is freshly prepared and active. The surface of the zinc should be shiny.
Insufficient Acid Concentration The Clemmensen reduction requires a strongly acidic environment. Use concentrated hydrochloric acid as specified in the protocol.
Poor Mixing The reaction is heterogeneous. Ensure vigorous stirring to maintain good contact between the organic substrate, the aqueous acid, and the zinc amalgam.
Reaction Time Too Short The reduction can be slow. Allow for a sufficient reaction time and monitor the disappearance of the starting ketone by TLC.
Problem 3: Difficulty in Separating this compound from its Isomers
Possible Cause Recommended Solution
Similar Polarity of Isomers Utilize high-performance column chromatography with a carefully selected solvent system. Small changes in the eluent polarity can significantly improve separation. Consider using a gradient elution.
Co-crystallization If recrystallization is attempted, use a solvent system that maximizes the solubility difference between the isomers. Seeding the solution with a pure crystal of the desired isomer can sometimes help.
Azeotrope Formation If using distillation, be aware of the potential for azeotrope formation between the isomers, which would prevent effective separation by this method.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Resorcinol to 2,4-Dihydroxypropiophenone
  • Materials:

    • Resorcinol (1.0 eq)

    • Propionyl chloride (1.1 eq)

    • Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Hydrochloric acid (HCl), 2M

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ in DCM.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add propionyl chloride to the stirred suspension.

    • In a separate flask, dissolve resorcinol in a minimal amount of anhydrous DCM.

    • Add the resorcinol solution dropwise to the AlCl₃/propionyl chloride mixture, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 2M HCl.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,4-dihydroxypropiophenone.

    • Purify the crude product by column chromatography or recrystallization.

Step 2: Clemmensen Reduction of 2,4-Dihydroxypropiophenone
  • Materials:

    • 2,4-Dihydroxypropiophenone (1.0 eq)

    • Zinc amalgam (Zn(Hg))

    • Concentrated Hydrochloric Acid (HCl)

    • Toluene (B28343)

    • Deionized water

  • Procedure:

    • Prepare zinc amalgam by stirring zinc granules with a 5% mercuric chloride solution for 5 minutes, then decanting the solution and washing the zinc with water.

    • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene, and the 2,4-dihydroxypropiophenone.

    • Heat the mixture to reflux with vigorous stirring for 8-12 hours. Add more concentrated HCl periodically to maintain the acidic conditions.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and decant the organic layer.

    • Extract the aqueous layer with toluene (2 x 50 mL).

    • Combine the organic layers, wash with water and then with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography.

Data Presentation

Table 1: Influence of Catalyst on Regioselectivity in Resorcinol Acylation (Qualitative)

CatalystRelative Amount of 2-isomerRelative Amount of 4-isomerO-acylation
AlCl₃ (excess)ModerateHighLow
ZnCl₂Low to ModerateHighModerate
Solid Acid CatalystsVariesVariesCan be significant

Note: The exact ratios are highly dependent on specific reaction conditions such as temperature and solvent.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Clemmensen Reduction Resorcinol Resorcinol Acylation Acylation (AlCl3, DCM) Resorcinol->Acylation PropionylChloride Propionyl Chloride PropionylChloride->Acylation CrudeAcyl Crude Acylated Mixture Acylation->CrudeAcyl Purification1 Purification (Chromatography) CrudeAcyl->Purification1 Dihydroxypropiophenone 2,4-Dihydroxypropiophenone Purification1->Dihydroxypropiophenone Reduction Reduction (Zn(Hg), HCl) Dihydroxypropiophenone->Reduction CrudeProduct Crude Product Mixture Reduction->CrudeProduct Purification2 Purification (Chromatography) CrudeProduct->Purification2 FinalProduct This compound Purification2->FinalProduct Side_Products cluster_products Potential Products Resorcinol Resorcinol + Propionyl Chloride DesiredProduct 2-Propionylresorcinol (Desired Intermediate) Resorcinol->DesiredProduct C-acylation (ortho) Isomer4 4-Propionylresorcinol Resorcinol->Isomer4 C-acylation (para) Isomer6 6-Propionylresorcinol Resorcinol->Isomer6 C-acylation (ortho') O_Acyl O-acylated Products Resorcinol->O_Acyl O-acylation Di_Acyl Di-acylated Products Resorcinol->Di_Acyl Over-acylation O_Acyl->DesiredProduct Fries Rearrangement O_Acyl->Isomer4 Fries Rearrangement

References

understanding the degradation pathways of 2-Propylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-Propylbenzene-1,3-diol. As specific literature on this compound is limited, the information provided is based on the degradation of analogous compounds such as alkylphenols and other xenobiotics.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the degradation of similar compounds like n-propylbenzene and other alkylphenols, the degradation of this compound is expected to proceed through two primary routes: oxidation of the n-propyl side chain and hydroxylation followed by cleavage of the aromatic ring.[1][2] The presence of two hydroxyl groups on the benzene (B151609) ring may also influence the initial steps of degradation.

Q2: What types of microorganisms are capable of degrading this compound?

A2: Various bacteria and fungi have been shown to degrade phenolic compounds.[2][3] It is likely that microbial consortia from environments contaminated with similar pollutants, such as industrial wastewater or soil, would be effective. Specific genera known to degrade alkylphenols include Pseudomonas and Sphingomonas.[1][2]

Q3: What are the expected end products of complete biodegradation?

A3: Complete biodegradation, or mineralization, of this compound will ultimately result in the formation of carbon dioxide (CO₂), water (H₂O), and microbial biomass.

Q4: How can I monitor the degradation of this compound?

A4: The degradation process can be monitored by measuring the disappearance of the parent compound and the appearance of intermediates and final products. Common analytical techniques for this include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS).[4][5] Total Organic Carbon (TOC) analysis can be used to assess the overall mineralization of the compound.

Troubleshooting Guides

This section addresses common issues that may be encountered during degradation studies of this compound.

Problem Possible Causes Solutions
Low or No Degradation - Inappropriate microbial culture or enzyme system. - Suboptimal environmental conditions (pH, temperature, oxygen).[6] - Toxicity of the compound or its intermediates to the microorganisms. - Insufficient acclimation of the microbial culture.- Screen different microbial consortia or individual strains. - Optimize pH, temperature, and aeration. Typical optimal pH for phenol (B47542) degradation is around 7.0, but can vary.[6] - Start with lower concentrations of the compound. - Gradually acclimate the culture to increasing concentrations.
Formation of Colored Byproducts - Incomplete degradation leading to the accumulation of colored intermediates, such as quinones.[7] - Polymerization of phenolic radicals.- Extend the incubation time to allow for the degradation of intermediates. - Analyze the intermediates using GC/MS or LC/MS to identify them and understand the metabolic bottleneck. - Adjust experimental conditions (e.g., nutrient availability) to promote complete degradation.
Inconsistent or Irreproducible Results - Variability in the inoculum. - Fluctuations in experimental conditions. - Issues with analytical methods.[8]- Use a standardized inoculum for all experiments. - Tightly control all experimental parameters (pH, temperature, mixing speed). - Validate analytical methods for linearity, accuracy, and precision. Run appropriate controls and replicates.[8]
Inhibition of Microbial Activity - High concentration of the substrate or toxic intermediates. - Presence of other inhibitory compounds in the medium.- Perform toxicity assays to determine the inhibitory concentration of this compound. - Use a lower starting concentration or a fed-batch approach. - Ensure the purity of the medium and reagents.

Experimental Protocols

Protocol 1: Aerobic Biodegradation Study

This protocol outlines a general procedure for assessing the aerobic biodegradation of this compound using a mixed microbial culture.

1. Preparation of Media and Inoculum:

  • Prepare a minimal salt medium (MSM) containing essential minerals and a nitrogen source.

  • The inoculum can be sourced from activated sludge from a wastewater treatment plant or soil from a contaminated site.

  • Acclimate the inoculum by gradually exposing it to increasing concentrations of this compound over several weeks.

2. Experimental Setup:

  • Set up triplicate flasks for each condition (e.g., different initial concentrations of the compound).

  • Include a sterile control (no inoculum) to assess abiotic degradation and a positive control with a readily biodegradable substrate (e.g., glucose) to confirm microbial activity.

  • Add the acclimated inoculum and this compound to the MSM in the experimental flasks.

3. Incubation:

  • Incubate the flasks on a rotary shaker at a controlled temperature (e.g., 25-30°C) to ensure aeration and mixing.

4. Sampling and Analysis:

  • Collect samples at regular intervals.

  • Filter the samples to remove biomass.

  • Analyze the concentration of this compound and potential metabolites in the filtrate using HPLC or GC/MS.

  • Measure the optical density at 600 nm (OD₆₀₀) to monitor microbial growth.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC method to quantify this compound.

1. Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column.

2. Mobile Phase:

  • A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is a common starting point for aromatic compounds.

  • The specific gradient program will need to be optimized.

3. Method Parameters:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 30°C

  • Detection wavelength: Determined by measuring the UV-Vis spectrum of this compound (likely around 270-280 nm).

4. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards and construct a calibration curve by plotting peak area versus concentration.

5. Sample Analysis:

  • Inject the filtered samples from the degradation experiment.

  • Quantify the concentration of this compound by comparing the peak area to the calibration curve.

Data Presentation

Table 1: Hypothetical Degradation of this compound over Time
Time (hours)Concentration (mg/L)Standard Deviation% Degradation
0100.02.50
2475.23.124.8
4848.92.851.1
7222.11.977.9
965.40.894.6
Table 2: Identification of Potential Metabolites by GC/MS
Retention Time (min)Putative IdentificationMass-to-Charge Ratio (m/z)
12.52-Propyl-1,3,4-benzenetriol168, 153, 125
15.83-Hydroxy-4-propyl-catechol182, 167, 139
18.2Ring cleavage product(Varies based on structure)

Visualizations

Degradation_Pathway This compound This compound Hydroxylated_Intermediate_1 Hydroxylated_Intermediate_1 This compound->Hydroxylated_Intermediate_1 Hydroxylation Side_Chain_Oxidation_Product Side_Chain_Oxidation_Product This compound->Side_Chain_Oxidation_Product Side-Chain Oxidation Ring_Cleavage_Product_1 Ring_Cleavage_Product_1 Hydroxylated_Intermediate_1->Ring_Cleavage_Product_1 Ring Cleavage Further_Oxidation_Products Further_Oxidation_Products Side_Chain_Oxidation_Product->Further_Oxidation_Products β-oxidation Central_Metabolism Central_Metabolism Ring_Cleavage_Product_1->Central_Metabolism Further Degradation Further_Oxidation_Products->Central_Metabolism Further Degradation CO2 + H2O CO2 + H2O Central_Metabolism->CO2 + H2O Mineralization

Caption: Inferred degradation pathways of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Media_Preparation Media_Preparation Experimental_Setup Experimental_Setup Media_Preparation->Experimental_Setup Inoculum_Acclimation Inoculum_Acclimation Inoculum_Acclimation->Experimental_Setup Incubation Incubation Experimental_Setup->Incubation Sampling Sampling Incubation->Sampling Sample_Filtration Sample_Filtration Sampling->Sample_Filtration HPLC_Analysis HPLC_Analysis Sample_Filtration->HPLC_Analysis Parent Compound GCMS_Analysis GCMS_Analysis Sample_Filtration->GCMS_Analysis Metabolites Data_Interpretation Data_Interpretation HPLC_Analysis->Data_Interpretation GCMS_Analysis->Data_Interpretation

Caption: General workflow for a biodegradation experiment.

References

Technical Support Center: Stabilizing 2-Propylbenzene-1,3-diol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide strategies for stabilizing 2-Propylbenzene-1,3-diol in solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experiments.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Solution turns pink/brown Oxidation of the phenolic hydroxyl groups, potentially accelerated by light, high pH, or the presence of metal ions.1. Work in an inert atmosphere: Purge solvents with nitrogen or argon before use and handle solutions under a blanket of inert gas. 2. Control pH: Maintain a slightly acidic pH (ideally between 4 and 6) using a suitable buffer system (e.g., citrate (B86180) or acetate (B1210297) buffer). Avoid alkaline conditions. 3. Add antioxidants: Incorporate antioxidants such as ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) into the solution. 4. Use chelating agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation. 5. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
Precipitation or cloudiness in aqueous solution Low aqueous solubility of this compound, especially at higher concentrations.1. Use a co-solvent: A small percentage of a water-miscible organic solvent like ethanol (B145695) or DMSO can improve solubility.[1] 2. Adjust pH: While avoiding high pH, slight adjustments within the acidic range may influence solubility. 3. Gentle warming: Briefly and gently warming the solution may help dissolve the compound, but be cautious of potential degradation at elevated temperatures.
Loss of compound potency over time (confirmed by HPLC) Chemical degradation due to one or more of the factors mentioned above (oxidation, pH instability, etc.).1. Implement a combination of stabilizing strategies: Often, a multi-pronged approach is most effective. For instance, use a buffered solution at an optimal pH, add both an antioxidant and a chelating agent, and protect from light and oxygen. 2. Optimize storage conditions: Store solutions at reduced temperatures (e.g., 2-8°C or -20°C) to slow down degradation kinetics. Note that for aqueous solutions, storage at -20°C is preferable to prevent microbial growth. 3. Perform a stability study: Conduct a systematic study to determine the optimal storage conditions for your specific formulation.
Inconsistent results between experimental batches Variability in solvent purity, exposure to air, or light during preparation.1. Standardize solution preparation: Develop and strictly follow a standard operating procedure (SOP) for preparing your solutions. This should include details on solvent de-gassing, use of fresh solvents, and consistent light and atmospheric protection. 2. Use high-purity solvents: Trace metal impurities in lower-grade solvents can accelerate degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway for this compound, like other resorcinol (B1680541) and phenolic compounds, is oxidation. The hydroxyl groups on the benzene (B151609) ring are susceptible to oxidation, which can be initiated by factors such as exposure to oxygen, light, elevated temperatures, high pH, and the presence of transition metal ions. This oxidation often leads to the formation of colored quinone-type species, resulting in a discoloration of the solution.

Q2: At what pH is this compound most stable?

A2: Phenolic compounds are generally more stable in acidic to neutral conditions. It is recommended to maintain the pH of your this compound solution between 4 and 6. Alkaline conditions (pH > 7) will deprotonate the phenolic hydroxyl groups, making the compound much more susceptible to rapid oxidation.

Q3: What are the best antioxidants to use for stabilizing this compound?

A3: Common and effective antioxidants for phenolic compounds include ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT). Ascorbic acid is a good choice for aqueous solutions, while BHT is more suitable for organic solutions. The choice of antioxidant may depend on the solvent system and downstream applications.

Q4: How can I prevent metal-catalyzed degradation?

A4: Trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) can significantly accelerate the oxidation of phenolic compounds. To mitigate this, the addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) is highly effective. EDTA sequesters these metal ions, preventing them from participating in redox reactions. A typical concentration for EDTA is in the range of 0.01% to 0.1%.

Q5: What are the ideal storage conditions for solutions of this compound?

A5: For optimal stability, solutions should be stored at low temperatures (2-8°C for short-term and -20°C for long-term storage), protected from light by using amber glass vials or by wrapping the container in foil, and under an inert atmosphere (e.g., nitrogen or argon headspace).

Quantitative Data on Stability

Condition Parameter Value % Recovery after 7 days at 25°C (Illustrative)
Control SolventAqueous Buffer70%
pH pH 4Buffered95%
pH 7Buffered85%
pH 9Buffered<50%
Additives (in pH 7 Buffer) Antioxidant (Ascorbic Acid)0.1% (w/v)92%
Chelating Agent (EDTA)0.05% (w/v)90%
Antioxidant + Chelating Agent0.1% + 0.05%>98%
Atmosphere (in pH 7 Buffer) Air-85%
Inert (Nitrogen)-96%
Light Exposure (in pH 7 Buffer) Ambient Light-80%
Dark-95%

Experimental Protocol: Preparation of a Stabilized Aqueous Stock Solution of this compound

This protocol describes a method for preparing a stabilized aqueous stock solution of this compound, incorporating pH control, an antioxidant, and a chelating agent.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q or equivalent)

  • Citrate buffer components (Citric acid and Sodium citrate) or a pre-made buffer solution

  • Ascorbic acid

  • EDTA disodium (B8443419) salt

  • Nitrogen or Argon gas

  • 0.22 µm sterile filter

  • Amber glass vials with screw caps (B75204) and septa

Procedure:

  • Prepare the Stabilizing Buffer:

    • Prepare a 50 mM citrate buffer and adjust the pH to 5.0 using citric acid or sodium citrate.

    • Add EDTA to the buffer to a final concentration of 0.05% (w/v) and dissolve completely.

    • Add ascorbic acid to the buffer to a final concentration of 0.1% (w/v) and dissolve completely.

    • De-gas the buffer by sparging with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Dissolve this compound:

    • Weigh the required amount of this compound in a clean, tared amber glass vial.

    • Under a gentle stream of nitrogen or argon, add the de-gassed stabilizing buffer to the vial to achieve the desired final concentration.

    • Cap the vial and vortex or sonicate briefly until the compound is fully dissolved. If solubility is an issue, a small amount of a co-solvent like ethanol (e.g., 1-5% of the total volume) can be added before the buffer.

  • Sterilization and Storage:

    • If required for your application, sterile-filter the solution using a 0.22 µm filter into a sterile amber vial under aseptic conditions, preferably in a laminar flow hood.

    • Flush the headspace of the final vial with nitrogen or argon before tightly sealing the cap.

    • Wrap the vial in parafilm to ensure a tight seal and prevent gas exchange.

    • Store the solution at 2-8°C for short-term use (up to one week) or at -20°C for long-term storage.

    • Before use, allow the frozen solution to thaw completely at room temperature and mix gently by inversion.

Visualizations

Degradation Pathway of this compound cluster_initiators Initiators A This compound B Phenoxyl Radical A->B C Semiquinone Radical B->C D Quinone Species C->D E Polymerized Products (Brown Color) D->E O2 Oxygen (O2) O2->A Oxidation Light Light (hv) Light->A Oxidation Metal Metal Ions (Fe³⁺, Cu²⁺) Metal->A Oxidation OH High pH (OH⁻) OH->A Oxidation

Caption: Oxidative degradation pathway of this compound.

Troubleshooting Workflow for Solution Discoloration Start Solution of this compound shows discoloration Q1 Is the solution pH > 7? Start->Q1 A1_Yes Adjust pH to 4-6 using a buffer Q1->A1_Yes Yes Q2 Is the solution exposed to air/oxygen? Q1->Q2 No A1_Yes->Q2 A2_Yes Prepare and store under inert gas (N2/Ar) Q2->A2_Yes Yes Q3 Are you using high-purity solvents? Q2->Q3 No A2_Yes->Q3 A3_No Add a chelating agent (EDTA) to sequester metal ions Q3->A3_No No Q4 Is the solution protected from light? Q3->Q4 Yes A3_No->Q4 A4_No Store in amber vials or protect from light Q4->A4_No No End Stable Solution Q4->End Yes A4_No->End

Caption: A logical workflow for troubleshooting discoloration issues.

References

troubleshooting crystallization processes for 2-Propylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the crystallization of 2-Propylbenzene-1,3-diol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below to assist in the development and troubleshooting of crystallization processes.

PropertyValue
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Melting Point 101-103 °C
Boiling Point 280 °C
Water Solubility Slightly soluble
Appearance White to off-white crystalline solid

Experimental Protocol: Recrystallization of this compound

The following protocol is a general guideline for the recrystallization of this compound, developed based on methodologies for similar phenolic compounds.

Materials:

  • Crude this compound

  • Toluene (B28343)

  • Hexane (B92381) (or Heptane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Solvent Selection: Based on the principle of "like dissolves like" and data from related resorcinol (B1680541) compounds, a mixed solvent system of toluene and a non-polar solvent like hexane or heptane (B126788) is recommended. Toluene should act as the primary solvent in which the compound is soluble when hot, and hexane/heptane will serve as the anti-solvent to reduce solubility upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of toluene to the flask, just enough to create a slurry.

    • Gently heat the mixture with stirring. Add more toluene in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step is crucial for obtaining a high-purity final product.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the solution has reached room temperature, you may observe the initial formation of crystals.

    • To induce further crystallization, slowly add hexane (or heptane) as an anti-solvent until the solution becomes slightly turbid. If an oil forms, add a small amount of toluene and gently warm the solution until it becomes clear before allowing it to cool again.

    • Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold hexane or a cold toluene/hexane mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals on a watch glass or in a desiccator, preferably under vacuum, until a constant weight is achieved.

Troubleshooting Guide & FAQs

This section addresses common problems that may be encountered during the crystallization of this compound.

Q1: The compound does not dissolve in the hot solvent.

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough of the primary solvent (toluene). Continue adding the hot solvent in small increments until the compound dissolves.

  • Inappropriate Solvent: While toluene is a good starting point, if the compound remains insoluble even with a larger volume of hot solvent, a more polar solvent might be necessary. Consider experimenting with a small sample using solvents like ethyl acetate (B1210297) or a mixture of ethanol (B145695) and water.

  • Insoluble Impurities: The undissolved material may be an insoluble impurity. If a significant portion of your compound has dissolved, proceed with a hot filtration to remove the insoluble matter.

Q2: No crystals form upon cooling.

A2: This is a common issue indicating that the solution is not supersaturated. Here are some troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for crystallization.

  • Increase Supersaturation:

    • Evaporation: Gently heat the solution to boil off a small amount of the solvent. This will increase the concentration of the compound.

    • Add Anti-solvent: If you haven't already, slowly add a non-polar anti-solvent like hexane or heptane to the cooled solution until it becomes slightly turbid.

  • Extended Cooling: Allow the solution to stand undisturbed for a longer period, or place it in a colder environment (e.g., a refrigerator) if an ice bath was not sufficient.

Q3: An oil has formed instead of crystals ("oiling out").

A3: "Oiling out" occurs when the compound comes out of solution above its melting point.[1] This can be due to a high concentration of impurities or if the solution is too concentrated.

  • Add More Solvent: Add a small amount of the hot primary solvent (toluene) to dissolve the oil.

  • Re-cool Slowly: Allow the solution to cool at a much slower rate. A slower cooling process can prevent the solution from becoming supersaturated at a temperature above the compound's melting point.

  • Change Solvent System: Consider using a solvent with a lower boiling point or a different solvent mixture altogether.

Q4: The crystal yield is very low.

A4: A low yield can be attributed to several factors:

  • Excess Solvent: Using too much solvent during the dissolution step will result in a significant amount of the compound remaining in the mother liquor upon cooling.[2] To check this, you can try to evaporate some of the solvent from the filtrate to see if more crystals form.

  • Premature Crystallization: If crystals formed during a hot filtration step, some of your product may have been lost. Ensure your filtration apparatus is pre-heated to prevent this.

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time at a low enough temperature to maximize crystal formation.

Q5: The resulting crystals are colored or appear impure.

A5: This indicates the presence of soluble, colored impurities.

  • Activated Charcoal: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Boil the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.

TroubleshootingWorkflow start Start Crystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Compound Dissolved insufficient_solvent Issue: Insufficient Solvent? Add more hot solvent. dissolve->insufficient_solvent Compound Not Dissolved crystals_form Crystals Form? cool->crystals_form oil_forms Oil Forms? crystals_form->oil_forms No successful_crystallization Successful Crystallization crystals_form->successful_crystallization Yes no_crystals No Crystals oil_forms->no_crystals No oiling_out Oiling Out oil_forms->oiling_out Yes troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Evaporate solvent - Add anti-solvent no_crystals->troubleshoot_no_crystals troubleshoot_oiling_out Troubleshoot: - Add more hot solvent - Re-cool slowly - Change solvent system oiling_out->troubleshoot_oiling_out troubleshoot_no_crystals->cool troubleshoot_oiling_out->cool insufficient_solvent->dissolve

Caption: A flowchart for troubleshooting common crystallization problems.

References

preventing the oxidation of 2-Propylbenzene-1,3-diol during storage and reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Propylbenzene-1,3-diol. This resource provides comprehensive guidance on preventing oxidation during storage and reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: My solid this compound is turning a pinkish or brownish color. What is happening?

A1: Discoloration of this compound, a resorcinol (B1680541) derivative, is a common indicator of oxidation. Phenolic compounds, especially dihydroxybenzenes, are susceptible to oxidation when exposed to air (oxygen) and light. This process can be accelerated by elevated temperatures and the presence of metal ions. The colored products are typically quinone-type compounds formed from the oxidation of the phenol (B47542) groups.

Q2: How should I store solid this compound to prevent oxidation?

A2: To ensure long-term stability, solid this compound should be stored under an inert atmosphere (argon or nitrogen) in an amber, airtight container to protect it from light and oxygen. For extended storage, it is recommended to keep it in a refrigerator (2-8°C) or a freezer (-20°C). Aliquoting the compound into smaller vials for daily use can prevent repeated exposure of the bulk material to the atmosphere.

Q3: My solution of this compound is rapidly turning yellow/brown. How can I prevent this?

A3: The rapid degradation of solutions is primarily due to dissolved oxygen in the solvent and exposure to light. To prevent this, it is crucial to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas or by using the freeze-pump-thaw method. Additionally, preparing solutions fresh before use and storing them in amber vials under an inert atmosphere is highly recommended. The addition of an antioxidant can also significantly enhance solution stability.

Q4: What are the best antioxidants to use for this compound, and at what concentration?

A4: The choice of antioxidant depends on the solvent and the specific application. For organic solutions, Butylated Hydroxytoluene (BHT) is a common and effective free-radical scavenger. For aqueous or alcoholic solutions, Ascorbic Acid or Sodium Metabisulfite are good choices as they act as reducing agents. The recommended concentration is typically in the range of 0.01-0.1% (w/v). It is advisable to perform small-scale stability tests to determine the optimal antioxidant and concentration for your specific conditions.

Q5: During my reaction, I'm observing unexpected byproducts. Could this be due to oxidation of my this compound starting material?

A5: Yes, the formation of unexpected side products can be a result of the oxidation of your starting material. The oxidized species can potentially react with other reagents in your mixture, leading to impurities. To troubleshoot this, ensure your this compound is pure before starting the reaction and that the reaction is carried out under a strictly inert atmosphere with deoxygenated solvents.

Troubleshooting Guides

Issue 1: Discoloration of Solid Compound During Storage
Symptom Potential Cause Recommended Solution
Gradual darkening to pink or brownExposure to air and/or lightStore in an amber, airtight container under an inert gas (Ar or N₂). For long-term storage, refrigerate at 2-8°C or freeze at -20°C.
Rapid discolorationHigh storage temperature, container not airtightEnsure the container is properly sealed. Store at a lower temperature. Aliquot the compound to minimize exposure of the bulk material.
Issue 2: Rapid Degradation of Solutions
Symptom Potential Cause Recommended Solution
Solution turns yellow/brown shortly after preparationDissolved oxygen in the solventUse deoxygenated solvents. See Protocol 2: Solvent Degassing .
Exposure to lightPrepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Reactive solventEnsure the chosen solvent is inert to your compound and reaction conditions.
Degradation occurs over a few hours or daysSlow oxidationAdd an antioxidant to the solution. See Protocol 3: Preparation of a Stabilized Stock Solution . Prepare solutions fresh whenever possible.
Issue 3: Unexpected Side Products in Reactions
Symptom Potential Cause Recommended Solution
Formation of colored impuritiesOxidation of this compound before or during the reactionConfirm the purity of the starting material. Run the reaction under a strict inert atmosphere. Use deoxygenated solvents.
Low yield of the desired productDegradation of the starting material or productMonitor the reaction by TLC or LC-MS to check for the disappearance of starting material and the appearance of degradation products. Consider running the reaction at a lower temperature.
Inconsistent reaction outcomesVariable quality of the starting materialPurify the this compound by recrystallization or chromatography before use if oxidation is suspected.

Quantitative Data on Antioxidant Efficacy

Antioxidant Typical Concentration (w/v) Solvent System Mechanism of Action Notes
Butylated Hydroxytoluene (BHT)0.01 - 0.05%Organic SolventsFree-radical scavengerHighly effective in non-polar environments.
Ascorbic Acid (Vitamin C)0.05 - 0.1%Aqueous, AlcoholsReducing agentCan be sensitive to pH.
Sodium Metabisulfite0.01 - 0.1%AqueousReducing agentVery effective at preventing non-enzymatic browning. Can introduce sulfur-containing byproducts in some reactions.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid this compound

Objective: To properly store solid this compound to minimize oxidation.

Materials:

  • This compound

  • Amber glass vials with screw caps (B75204)

  • Parafilm®

  • Inert gas (Argon or Nitrogen) source

  • Glove box or Schlenk line

  • Refrigerator (2-8°C) or Freezer (-20°C)

  • Desiccant

Procedure:

  • If not already in an inert atmosphere, place the vial of this compound and smaller amber vials for aliquots inside a glove box or attach to a Schlenk line.

  • Purge the glove box or vials with inert gas for at least 15 minutes.

  • If desired, transfer smaller quantities (aliquots) of the compound into the smaller amber vials. This prevents contamination of the bulk material.

  • Tightly seal the caps of the vials.

  • For extra protection, wrap the caps with Parafilm®.

  • Place the sealed vials inside a larger, opaque container with a desiccant.

  • Store the container in a refrigerator or freezer.

Protocol 2: Solvent Degassing (Freeze-Pump-Thaw Method)

Objective: To remove dissolved oxygen from a solvent to prevent oxidation of this compound in solution.

Materials:

  • Solvent to be degassed

  • Schlenk flask

  • Schlenk line with a vacuum pump and inert gas supply

  • Liquid nitrogen in a Dewar flask

Procedure:

  • Pour the solvent into a Schlenk flask, filling it to no more than half its volume.

  • Attach the flask to the Schlenk line.

  • Freeze the solvent by immersing the flask in a Dewar of liquid nitrogen until it is completely solid.

  • Once frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.

  • Close the stopcock to the vacuum line.

  • Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may see gas bubbles escaping from the liquid as it thaws.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gas is removed.

  • After the final thaw, backfill the flask with inert gas (Argon or Nitrogen). The solvent is now ready for use.

Protocol 3: Preparation of a Stabilized Stock Solution

Objective: To prepare a stock solution of this compound with an added antioxidant for use in reactions.

Materials:

  • This compound

  • Degassed solvent (from Protocol 2)

  • Antioxidant (e.g., BHT)

  • Amber volumetric flask or Schlenk flask

  • Inert atmosphere setup (glove box or Schlenk line)

Procedure:

  • Perform all operations under an inert atmosphere.

  • Weigh the desired amount of this compound and the chosen antioxidant (e.g., for a 0.05% BHT solution, use 5 mg of BHT for every 10 mL of solvent).

  • Transfer the solids to the amber volumetric flask or Schlenk flask.

  • Add the degassed solvent to the flask to the desired volume.

  • Swirl or stir the solution until all solids are dissolved.

  • If not for immediate use, store the solution under an inert atmosphere in a tightly sealed amber container at a low temperature.

Visualizations

Oxidation_Pathway This compound This compound Phenoxy_Radical Phenoxy Radical This compound->Phenoxy_Radical Oxidation Quinone_Products Quinone-type Products (Colored) Phenoxy_Radical->Quinone_Products Further Oxidation / Dimerization Oxygen O₂ (Air) Oxygen->this compound Light_Heat Light / Heat Light_Heat->this compound

Caption: Oxidation pathway of this compound.

Troubleshooting_Workflow cluster_storage Storage Issues cluster_reaction Reaction Issues Solid_Discoloration Solid Discoloration? Store_Inert Store under inert gas (Ar/N₂) in amber vial at low temp. Solid_Discoloration->Store_Inert Yes Solution_Degradation Solution Degradation? Solid_Discoloration->Solution_Degradation No Use_Degassed_Solvent Use deoxygenated solvent + antioxidant. Store dark & cold. Solution_Degradation->Use_Degassed_Solvent Yes Side_Products Unexpected Side Products? Solution_Degradation->Side_Products No Inert_Atmosphere Ensure strict inert atmosphere and use purified starting material. Side_Products->Inert_Atmosphere Yes Low_Yield Low Yield? Side_Products->Low_Yield No Monitor_Reaction Monitor reaction closely (TLC/LC-MS). Consider lower temperature. Low_Yield->Monitor_Reaction Yes Start Start Start->Solid_Discoloration

Caption: Troubleshooting workflow for oxidation issues.

addressing toxicity and environmental concerns of resorcinol compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for addressing the toxicity and environmental concerns associated with resorcinol (B1680541) and its compounds. Find troubleshooting guides and frequently asked questions to ensure safety and experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards associated with resorcinol exposure in a laboratory setting?

A1: Resorcinol is classified as a hazardous substance with multiple routes of exposure. It is harmful if swallowed, inhaled, or absorbed through the skin.[1] Direct contact can cause significant irritation and burns to the skin and eyes.[2] Prolonged or repeated exposure may lead to skin sensitization, dermatitis, redness, and itching.[2][3] Systemically, resorcinol can affect the blood by causing the formation of methaemoglobin, which impairs oxygen transport.[1][4] It is also recognized as a goitrogenic agent, meaning it can interfere with thyroid function and potentially cause hypothyroidism with persistent exposure.[1][5]

Q2: What are the major environmental risks of resorcinol and how should it be handled to minimize environmental release?

A2: Resorcinol is classified as very toxic to aquatic organisms.[1][6] Its release into waterways should be strictly avoided.[1] While it is expected to biodegrade, its acute toxicity necessitates careful management.[1] To prevent environmental release, do not wash resorcinol into sewers or drains.[2] Spills should be contained using inert absorbent materials like dry lime, sand, or soda ash and collected into sealed containers for proper disposal.[2] Always refer to safety data sheets (SDS) and local regulations for disposal protocols.[1][3]

Q3: My cell cultures are showing unexpected levels of cytotoxicity after introducing a resorcinol-based compound. What are the common causes and how can I troubleshoot this?

A3: Unexpected cytotoxicity can stem from several factors:

  • Concentration: Resorcinol's toxic effects are dose-dependent. Verify your calculations and dilution series to ensure you are testing the intended concentration range. Even at low concentrations, some cell lines may exhibit sensitivity.[7][8]

  • Compound Purity: Impurities in the resorcinol compound can introduce confounding toxic variables. Ensure you are using a high-purity grade suitable for cell culture experiments.

  • Exposure Time: The duration of exposure significantly impacts cell viability. Short-term (e.g., 3 hours) and long-term (e.g., 72 hours) exposures can yield vastly different cytotoxic profiles.[9] Consider running a time-course experiment to determine the optimal exposure period.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. The cytotoxic effect you are observing may be specific to your chosen cell model. It is advisable to consult literature for cytotoxicity data on similar cell lines or test a panel of different lines.

  • Assay-Specific Interference: The compound may interfere with the cytotoxicity assay itself. For example, it could react with MTT reagent, leading to false readings. Run appropriate controls, including the compound in cell-free media, to check for interference. Consider using multiple assays that measure different endpoints of cell death (e.g., membrane integrity via Neutral Red Uptake, mitochondrial activity via MTT, and cell proliferation via Kenacid Blue).[7][10]

Q4: How does resorcinol exert its biological effects at a molecular level?

A4: Resorcinol's mechanisms of action are multifaceted. It is known to:

  • Disrupt Endocrine Function: Resorcinol inhibits thyroperoxidase (TPO), a critical enzyme for thyroid hormone synthesis, which can lead to hypothyroidism.[5][8][11] It may also act as an antagonist at thyroid hormone receptors.[11][12]

  • Modulate Signaling Pathways: In melanogenesis, resorcinol has been shown to suppress the cAMP signaling pathway, which reduces the expression of key melanin-producing genes like MITF and tyrosinase.[13][14][15] Simultaneously, it can activate the p38 MAPK signaling pathway, which also contributes to its anti-melanogenic effects.[13]

  • Inhibit Enzyme Activity: Resorcinol can directly inhibit the activity of enzymes like tyrosinase, further blocking specific biological processes.[13][15]

Q5: Are there less toxic alternatives to resorcinol for research and development?

A5: Yes, research into resorcinol derivatives has yielded compounds with potentially improved safety and efficacy profiles. For example, 4-butylresorcinol (B146731) and hexylresorcinol (B1673233) are used in the cosmetics industry for skin brightening and may offer enhanced functionality.[16] In some applications, natural alternatives like bakuchiol, licorice root extract, and vitamin C derivatives are being explored as substitutes.[17] The choice of an alternative depends heavily on the specific application and desired chemical properties.

Quantitative Toxicity Data

The following tables summarize key quantitative data regarding the toxicity of resorcinol.

Table 1: Acute Toxicity Data for Resorcinol

Route of AdministrationSpeciesValueUnitsReference
Oral LD50Rat202mg/kg[3]
Dermal LD50Rabbit3360mg/kg[3]
Inhalation LC50Rat21.3mg/L (1 h)[3]
Aquatic LC50Fish (Pimephales promelas)26.8mg/L (96 h)[6]

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%

Table 2: In Vitro Cytotoxicity of Resorcinol on 3T3 Fibroblasts (3-hour exposure)

AssayEndpointIC20 (µg/cm³)IC50 (µg/cm³)IC80 (µg/cm³)Reference
NRU Cell Viability100015002500[7]
MTT Mitochondrial Function250030003500[7]

ICx: Inhibitory Concentration that reduces the measured effect by x%

Troubleshooting Guides

Guide 1: Troubleshooting Unexpected Cell Death in Resorcinol Experiments

This guide provides a systematic approach to identifying the cause of unexpected cytotoxicity in your cell culture experiments involving resorcinol compounds.

G start Start: Unexpected Cell Death Observed check_conc Step 1: Verify Compound Concentration & Purity start->check_conc conc_ok Is concentration correct and purity high? check_conc->conc_ok recalc Action: Recalculate dilutions. Source fresh, high-purity compound. conc_ok->recalc No check_exposure Step 2: Evaluate Exposure Time conc_ok->check_exposure Yes recalc->check_conc exposure_ok Is exposure time appropriate for the assay? check_exposure->exposure_ok time_course Action: Perform a time-course experiment (e.g., 3, 24, 48, 72h). exposure_ok->time_course No check_controls Step 3: Review Experimental Controls exposure_ok->check_controls Yes time_course->check_exposure controls_ok Are controls (vehicle, untreated, positive) behaving as expected? check_controls->controls_ok re_run_controls Action: Re-run experiment with freshly prepared controls. controls_ok->re_run_controls No check_assay Step 4: Assess for Assay Interference controls_ok->check_assay Yes re_run_controls->check_controls assay_ok Did compound-only control show a signal? check_assay->assay_ok use_alt_assay Action: Use an orthogonal assay (e.g., LDH instead of MTT). assay_ok->use_alt_assay Yes end_node Problem Identified & Addressed assay_ok->end_node No use_alt_assay->check_assay

Caption: Troubleshooting workflow for resorcinol-induced cytotoxicity.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTT Assay

This protocol outlines the steps for determining the cytotoxic potential of a resorcinol compound by measuring mitochondrial dehydrogenase activity.[18]

Materials:

  • 96-well cell culture plates

  • Test cell line (e.g., 3T3 fibroblasts, HaCaT keratinocytes)

  • Complete cell culture medium

  • Resorcinol compound stock solution (in a suitable solvent like DMSO or media)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader (570 nm absorbance)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of the resorcinol compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include untreated cells (medium only) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT-containing medium from the wells. Add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).[18]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed Cells (96-well plate) incubate1 2. Incubate 24h (Attachment) seed->incubate1 treat 3. Add Resorcinol (Serial Dilutions) incubate1->treat incubate2 4. Incubate (24-72h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Forms) add_mtt->incubate3 solubilize 7. Solubilize Formazan (DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate Viability & IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways

Diagram 1: Resorcinol's Effect on Melanogenesis Signaling

This diagram illustrates the dual mechanism by which resorcinol inhibits melanin (B1238610) production in melanoma cells. It suppresses the cAMP pathway while activating the p38 MAPK pathway.[13][14]

G cluster_cAMP cAMP Pathway cluster_MAPK MAPK Pathway cluster_genes Melanogenic Genes Resorcinol Resorcinol cAMP cAMP Resorcinol->cAMP inhibits p38 p38 MAPK Resorcinol->p38 activates PKA PKA cAMP->PKA MITF MITF PKA->MITF activates p38->MITF inhibits Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin

Caption: Resorcinol's dual-action on melanogenesis signaling pathways.

References

Validation & Comparative

A Comparative Analysis of 2-Propylbenzene-1,3-diol and Other Alkylresorcinols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of phenolic lipids, alkylresorcinols represent a class of compounds with burgeoning interest in the scientific community, particularly for their diverse biological activities. This guide provides a comparative analysis of 2-Propylbenzene-1,3-diol against other notable alkylresorcinols, offering a resource for researchers, scientists, and drug development professionals. The analysis is based on available experimental data, focusing on key performance indicators such as antioxidant, anti-inflammatory, and antiproliferative activities.

Chemical Structures and Properties

Alkylresorcinols are characterized by a dihydroxybenzene (resorcinol) ring with an alkyl or alkenyl side chain. The length and saturation of this side chain, along with other substitutions on the ring, significantly influence their physicochemical properties and biological activities.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Position of Alkyl Chain
This compound this compoundC₉H₁₂O₂152.19C2
Divarinol (5-Propylresorcinol) DivarinolC₉H₁₂O₂152.19C5
Olivetol (5-Pentylresorcinol) OlivetolC₁₁H₁₆O₂180.24C5
Resorcinol ResorcinolC₆H₆O₂110.11-

Comparative Biological Activity

While extensive experimental data for this compound is limited in the public domain, we can infer its potential activities based on the well-documented structure-activity relationships of other alkylresorcinols. Shorter alkyl chains in some studies have been correlated with different potencies in biological assays.

Antioxidant Activity

The antioxidant capacity of alkylresorcinols is a key area of investigation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this property, with a lower IC50 value indicating higher antioxidant activity.

CompoundDPPH Radical Scavenging Activity (IC50)Experimental Model
This compound Data not available-
Olivetol More potent than BHT in some assays[1]Computational and in vitro assays[1]
Olivetolic Acid Potent scavenger of hydroxyl radicals[2]Computational study[2]
Resorcinol Derivatives Chair conformer showed higher activity (IC50 = 47.46 ppm) than crown conformer (IC50 = 78.46 ppm)[3]DPPH assay[3]
Anti-inflammatory Activity

The anti-inflammatory effects of alkylresorcinols are often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

CompoundCOX Inhibition (IC50)TargetExperimental Model
This compound Data not available--
General Alkylresorcinols Known to possess anti-inflammatory properties[1]General literatureIn vitro assays
Antiproliferative Activity

The potential of alkylresorcinols to inhibit the growth of cancer cells is a significant area of research. The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.

CompoundAntiproliferative Activity (IC50)Cell Line
This compound Data not available-
Wheat Bran Alkylresorcinol Extracts 13.3–55.6 µg/mL[4][5][6]PC-3 (prostate cancer)[4][5][6]
5-Alkylresorcinols Showed growth inhibition[7]HCT-116 and HT-29 (colon cancer)[7]

It is important to note that extracts contain a mixture of alkylresorcinols, and the activity is a composite effect. Studies suggest that oxygenated and shorter-chain alkylresorcinols may exhibit higher antiproliferative effects.[4][5][6]

Signaling Pathways

Alkylresorcinols are known to modulate various signaling pathways. For instance, they have been shown to activate the Nrf2/ARE pathway, which is involved in the cellular antioxidant response.[8] Wheat alkylresorcinols have also been found to modulate the AMPK signaling pathway, which plays a crucial role in regulating metabolism.

Below is a generalized diagram of a potential signaling pathway that could be influenced by alkylresorcinols, based on current understanding.

Alkylresorcinol_Signaling Alkylresorcinol Alkylresorcinol Receptor Membrane Receptor Alkylresorcinol->Receptor Binds Keap1 Keap1 Alkylresorcinol->Keap1 Inhibits Binding CellMembrane Cell Membrane AMPK AMPK Receptor->AMPK Activates MetabolicRegulation Metabolic Regulation AMPK->MetabolicRegulation Regulates Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds Keap1->Nrf2 Inhibits AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription Nucleus Nucleus

Caption: Potential signaling pathways modulated by alkylresorcinols.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines for key assays mentioned in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

DPPH_Assay_Workflow Start Start: Prepare DPPH solution and test compound dilutions Mix Mix DPPH solution with test compound Start->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure Measure absorbance (e.g., at 517 nm) Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Caption: Workflow for the DPPH antioxidant assay.

Protocol:

  • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare serial dilutions of the test compound.

  • Add a fixed volume of the DPPH solution to each dilution of the test compound.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[9]

MTT Assay for Antiproliferative Activity

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Start: Seed cells in a 96-well plate Treat Treat cells with various concentrations of test compound Start->Treat Incubate1 Incubate for a defined period (e.g., 24, 48, or 72 hours) Treat->Incubate1 AddMTT Add MTT reagent to each well Incubate1->AddMTT Incubate2 Incubate to allow formazan (B1609692) crystal formation AddMTT->Incubate2 Solubilize Add solubilizing agent (e.g., DMSO) to dissolve crystals Incubate2->Solubilize Measure Measure absorbance (e.g., at 570 nm) Solubilize->Measure Calculate Calculate cell viability and IC50 value Measure->Calculate

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[10][11][12]

  • During this incubation, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT into insoluble purple formazan crystals.[10][11][12]

  • Add a solubilizing agent (e.g., DMSO or an SDS solution) to dissolve the formazan crystals.[11]

  • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[11][12]

  • Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

The comparative analysis of alkylresorcinols reveals a fascinating class of compounds with significant therapeutic potential. While data on olivetol, divarinol, and other long-chain alkylresorcinols are growing, there is a clear knowledge gap concerning the specific biological activities of this compound. Its structural similarity to other bioactive alkylresorcinols suggests it may possess comparable antioxidant, anti-inflammatory, and antiproliferative properties. However, dedicated experimental studies are imperative to validate these hypotheses and to elucidate its specific mechanisms of action and potential signaling pathways. Future research should focus on synthesizing and purifying this compound to enable comprehensive in vitro and in vivo testing. Such studies will be crucial for unlocking the full potential of this and other understudied alkylresorcinols in drug discovery and development.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Propylbenzene-1,3-diol and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of potential analytical methodologies for the validation of 2-Propylbenzene-1,3-diol. Due to the limited availability of specific validated methods for this compound, this document focuses on established and validated analytical techniques for structurally similar compounds, such as alkylphenols and other phenolic derivatives. The principles, protocols, and performance data presented herein can be readily adapted for the development and validation of analytical methods for this compound.

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1][2] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, which provide a framework for the validation of analytical procedures.[1][2][3][4]

Workflow for Analytical Method Validation

A typical workflow for the validation of an analytical method is depicted below. This process ensures that the developed method is robust, reliable, and fit for its intended analytical purpose.

Analytical Method Validation Workflow A Method Development & Optimization B Define Validation Protocol & Acceptance Criteria A->B C Execute Validation Experiments B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J System Suitability C->J K Data Analysis & Evaluation D->K E->K F->K G->K H->K I->K J->K L Validation Report K->L

Caption: General workflow for analytical method validation.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Gas Chromatography (GC) with Flame Ionization Detection (FID) are two of the most common and robust techniques for the analysis of phenolic compounds. The selection of the appropriate technique depends on the specific properties of the analyte and the requirements of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of phenolic compounds, offering high resolution and sensitivity.

The following table summarizes typical performance characteristics of validated HPLC-DAD methods for the analysis of various phenolic compounds, which can serve as a benchmark for the development of a method for this compound.

Performance CharacteristicTypical Value/RangeReference
Linearity (r²) > 0.999[5][6][7]
Limit of Detection (LOD) 0.01 - 0.5 µg/mL[5][6][7][8]
Limit of Quantitation (LOQ) 0.03 - 1.5 µg/mL[5][6][7][8]
Accuracy (Recovery) 88 - 112%[5][7][9]
Precision (RSD) < 5%[7][9]

This protocol is a composite based on several validated methods for the analysis of phenolic compounds and can be adapted for this compound.[5][6][7][9][10]

  • Instrumentation: HPLC system with a Diode-Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed for complex mixtures. A common mobile phase consists of:

    • Solvent A: Water with 0.1% formic acid or acetic acid (to improve peak shape).

    • Solvent B: Acetonitrile or methanol (B129727).

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more retained compounds. For example:

    • 0-5 min: 10% B

    • 5-25 min: 10-80% B

    • 25-30 min: 80% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Detection: DAD detection at the wavelength of maximum absorbance for this compound (to be determined experimentally, likely around 270-280 nm for phenolic compounds).

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For less volatile compounds, derivatization may be necessary to improve volatility and chromatographic performance.

The table below presents typical performance characteristics for GC-FID methods used for the analysis of various aromatic compounds, providing a reference for method development for this compound.

Performance CharacteristicTypical Value/RangeReference
Linearity (r²) > 0.99[11]
Limit of Detection (LOD) 0.4 - 5 mg/kg[11]
Limit of Quantitation (LOQ) 1.3 - 15 mg/kg[11]
Accuracy (Recovery) 75 - 112%[11]
Precision (RSD) < 15%[11]

This protocol is based on established methods for the analysis of similar aromatic compounds and can be a starting point for this compound.[11][12]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a non-polar or mid-polar stationary phase is typically used (e.g., HP-5ms, DB-5, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 2 min).

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: 250 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Injection Mode: Splitless or split injection, depending on the expected concentration of the analyte.

  • Injection Volume: 1 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol, acetone, or dichloromethane). Prepare a series of calibration standards by diluting the stock solution.

Decision Guide for Method Selection

The choice between HPLC and GC depends on several factors related to the analyte's properties and the analytical requirements. The following diagram provides a simplified decision-making framework.

Method Selection Decision Tree Start Start: Analyze This compound Volatility Is the analyte sufficiently volatile and thermally stable? Start->Volatility Derivatization Is derivatization a viable option? Volatility->Derivatization No GC Consider GC-FID or GC-MS Volatility->GC Yes Derivatization->GC Yes HPLC Consider HPLC-DAD or HPLC-MS Derivatization->HPLC No

Caption: Decision tree for analytical method selection.

Conclusion

References

A Comparative Analysis of Synthetic Strategies for 2-Propylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various synthetic routes to 2-Propylbenzene-1,3-diol, also known as 2-propylresorcinol. The synthesis of specifically 2-substituted resorcinols presents a challenge due to the directing effects of the two hydroxyl groups, which favor substitution at the 4- and 6-positions. This document outlines and compares three primary synthetic strategies: Direct Friedel-Crafts Alkylation, Acylation-Reduction, and a Multi-step Synthesis involving protecting groups. Each route's advantages and disadvantages are discussed, supported by available experimental data and detailed protocols to aid in the selection of the most suitable method for a given research or development objective.

Data Summary of Synthetic Routes

Route Key Steps Reported Yield Reaction Conditions Advantages Disadvantages
1. Direct Friedel-Crafts Alkylation Direct propylation of resorcinol (B1680541) with a propylating agent (e.g., propan-2-ol, propene) and an acid catalyst.Variable, often low for the 2-isomer.Acid catalyst (e.g., H2SO4, solid acids), elevated temperatures.Single step, atom-economical.Poor regioselectivity (mixture of 2-, 4-, and di-alkylated products), potential for O-alkylation, harsh conditions.
2. Acylation-Reduction 1. Acylation of resorcinol to 2-propionylresorcinol (via Fries Rearrangement or Houben-Hoesch reaction). 2. Reduction of the ketone to a propyl group (e.g., Clemmensen or Wolff-Kishner reduction).Fries Rearrangement: Moderate to good. Reduction: Good to excellent.Fries: Lewis acid (e.g., AlCl3), heat. Houben-Hoesch: Nitrile, HCl, Lewis acid. Reduction: Acidic (Zn(Hg)/HCl) or basic (H2NNH2/KOH) conditions.Good regioselectivity, well-established reactions, access to a key intermediate.Two-step process, potential for side reactions in the acylation step, harsh reduction conditions may be required.
3. Multi-step Synthesis with Protecting Groups 1. Protection of resorcinol at the 4- and 6-positions (e.g., as 4,6-di-tert-butylresorcinol). 2. Alkylation at the 2-position. 3. Deprotection.Overall yield is moderate.Protection: t-BuOH, acid catalyst. Alkylation: Propyl halide, base. Deprotection: Acid-catalyzed de-tert-butylation.Excellent regioselectivity, controlled synthesis.Multiple steps, lower overall yield, requires protection/deprotection chemistry, less atom-economical.

Experimental Protocols

Route 2: Acylation-Reduction

This route is often preferred for its superior regioselectivity compared to direct alkylation. The key is the successful synthesis of the 2-propionylresorcinol intermediate.

Step 1a: Synthesis of 2-Propionylresorcinol via Fries Rearrangement

The Fries rearrangement of resorcinol dipropionate can yield 2-propionylresorcinol. The reaction conditions, particularly temperature, can influence the ratio of ortho and para isomers.

  • Preparation of Resorcinol Dipropionate: Resorcinol is reacted with an excess of propionyl chloride or propionic anhydride (B1165640) in the presence of a base (e.g., pyridine) or an acid catalyst. The resulting ester is purified by distillation or crystallization.

  • Fries Rearrangement:

    • To a solution of resorcinol dipropionate in a suitable solvent (e.g., nitrobenzene (B124822) or without a solvent), add a Lewis acid catalyst such as aluminum chloride (AlCl3) in portions while maintaining a controlled temperature.

    • Heat the reaction mixture. Higher temperatures generally favor the formation of the ortho-isomer (2-propionylresorcinol)[1].

    • After the reaction is complete, the mixture is cooled and carefully quenched with ice and hydrochloric acid.

    • The product is extracted with a suitable organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated.

    • Purification is achieved by chromatography or crystallization to separate the 2-propionylresorcinol from the 4-isomer and di-acylated byproducts.

Step 1b: Synthesis of 2-Propionylresorcinol via Houben-Hoesch Reaction

The Houben-Hoesch reaction provides a direct method for the ortho-acylation of electron-rich phenols like resorcinol.

  • A mixture of resorcinol, propionitrile, and a Lewis acid catalyst (e.g., zinc chloride, ZnCl2) is prepared in an anhydrous solvent (e.g., diethyl ether)[2][3][4].

  • Dry hydrogen chloride gas is bubbled through the solution, leading to the formation of a ketimine intermediate which precipitates[2].

  • The reaction mixture is stirred until the reaction is complete.

  • The intermediate is isolated and then hydrolyzed with water to yield 2-propionylresorcinol.

  • The product is purified by extraction and crystallization.

Step 2: Reduction of 2-Propionylresorcinol (Clemmensen Reduction)

The Clemmensen reduction is effective for converting aryl ketones to alkanes under acidic conditions.

  • Zinc amalgam (Zn(Hg)) is prepared by treating zinc powder with a mercury(II) chloride solution.

  • A mixture of 2-propionylresorcinol, amalgamated zinc, concentrated hydrochloric acid, and a water-immiscible organic solvent (e.g., toluene) is refluxed with vigorous stirring.

  • The reaction is monitored until the starting material is consumed.

  • After cooling, the organic layer is separated, and the aqueous layer is extracted with the same solvent.

  • The combined organic extracts are washed with water and brine, dried, and the solvent is evaporated to yield this compound.

  • Further purification can be achieved by chromatography or crystallization.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Starting Material cluster_1 Route 1: Direct Alkylation cluster_2 Route 2: Acylation-Reduction cluster_3 Route 3: Protecting Group Strategy cluster_4 Final Product Resorcinol Resorcinol Propylation Direct Propylation Resorcinol->Propylation Propylating Agent, Acid Catalyst Acylation Acylation (Fries or Houben-Hoesch) Resorcinol->Acylation Protection Protection Resorcinol->Protection t-BuOH, Acid Mix Mixture of Isomers Propylation->Mix FinalProduct This compound Mix->FinalProduct Difficult Separation Propionylresorcinol 2-Propionylresorcinol Acylation->Propionylresorcinol Reduction Reduction (Clemmensen) Propionylresorcinol->Reduction Reduction->FinalProduct ProtectedRes 4,6-di-tert-butylresorcinol Protection->ProtectedRes Alkylation2 2-Propylation ProtectedRes->Alkylation2 Propyl Halide, Base ProtectedPropylRes Protected 2-Propylresorcinol Alkylation2->ProtectedPropylRes Deprotection Deprotection ProtectedPropylRes->Deprotection Acid Deprotection->FinalProduct

Caption: Comparative workflow of synthetic routes to this compound.

References

A Comparative Analysis of the Biological Activities of 2-Propylbenzene-1,3-diol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-Propylbenzene-1,3-diol and its positional isomers, 4-Propylbenzene-1,3-diol and 5-Propylbenzene-1,3-diol (B57704). These compounds, belonging to the alkylresorcinol family, are of growing interest in pharmaceutical and cosmeceutical research due to their diverse biological effects. This document summarizes available experimental data on their bioactivities, outlines relevant experimental protocols, and visualizes key signaling pathways.

Introduction to Propylbenzene-1,3-diol Isomers

Propylbenzene-1,3-diols are phenolic compounds characterized by a benzene (B151609) ring with two hydroxyl groups (resorcinol) and a propyl substituent at different positions. The seemingly minor variation in the propyl group's position on the resorcinol (B1680541) ring can significantly influence their interaction with biological targets, leading to distinct pharmacological profiles. While research on 4-propylbenzene-1,3-diol (also known as 4-propylresorcinol) is more extensive, data on the 2- and 5-isomers is less abundant. This guide aims to collate the existing knowledge to facilitate further research and development.

Comparative Biological Activities

The primary biological activities investigated for propylbenzene-1,3-diol isomers include tyrosinase inhibition, antioxidant effects, antimicrobial properties, and cytotoxicity.

Data Summary
IsomerBiological ActivityExperimental ModelKey Findings
This compound AntimicrobialGeneral studies on dialkylresorcinols suggest activity against Gram-positive bacteria.[1]Specific data for the 2-propyl isomer is limited. Structure-activity relationships of related dialkylresorcinols indicate that the phenolic hydroxyl groups are crucial for antimicrobial action.[2]
4-Propylbenzene-1,3-diol Tyrosinase Inhibition Mushroom tyrosinase assayPotent competitive inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[3]
Antioxidant In vitro antioxidant assays (e.g., DPPH, ABTS)Exhibits radical scavenging activity.[4][5]
Cytotoxicity Human leukemia cell lines (for a derivative)A derivative, dimethoxytolyl propylresorcinol, showed antiproliferative activity.[4][5]
5-Propylbenzene-1,3-diol Cytotoxicity Mouse fibroblast cell line L929 (for 5-n-alkylresorcinol homologs)Homologs with longer alkyl chains (C17-C25) exhibited cytotoxicity.[6] Data for the 5-propyl isomer is not specifically detailed.
Antimicrobial General studies on alkylresorcinolsAlkylresorcinols, as a class, show antimicrobial activity.[7]

Key Biological Activities in Detail

Tyrosinase Inhibition

4-Propylbenzene-1,3-diol is a well-documented tyrosinase inhibitor.[3] Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a primary strategy for developing skin-lightening agents and treatments for hyperpigmentation disorders. The resorcinol moiety is crucial for this activity, likely through chelation of the copper ions in the enzyme's active site.

Antioxidant Activity

The phenolic hydroxyl groups on the benzene ring confer antioxidant properties to these isomers. They can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress. A derivative of 4-propylresorcinol, dimethoxytolyl propylresorcinol, has been shown to possess strong antioxidant properties.[4][5]

Antimicrobial Activity

Dialkylresorcinols, the broader class to which these isomers belong, have demonstrated antimicrobial activity, particularly against Gram-positive bacteria.[1] The mechanism is thought to involve the disruption of the bacterial cell membrane. The presence of both the hydrophilic resorcinol head and a lipophilic alkyl tail is important for this activity.

Cytotoxicity and Anticancer Potential

Studies on derivatives and related alkylresorcinols suggest potential cytotoxic effects against cancer cell lines. For instance, dimethoxytolyl propylresorcinol, a derivative of 4-propylresorcinol, has been shown to induce apoptosis and mitophagy in human leukemia cells through the PI3K/AKT signaling pathway.[4][5] Furthermore, various 5-n-alkylresorcinol homologs have demonstrated cytotoxicity against mouse fibroblast cells.[6]

Signaling Pathway Involvement

Research on a derivative of 4-propylresorcinol, dimethoxytolyl propylresorcinol (UP302), has shed light on its involvement in the PI3K/AKT signaling pathway . This pathway is crucial in regulating cell survival, proliferation, and apoptosis. Inhibition of this pathway by UP302 leads to decreased phosphorylation of PI3K and AKT, ultimately inducing apoptosis in leukemia cells.[4][5]

PI3K_AKT_Pathway cluster_activation Activation Cascade UP302 Dimethoxytolyl propylresorcinol (UP302) PI3K PI3K UP302->PI3K Inhibits phosphorylation pPI3K p-PI3K PI3K->pPI3K AKT AKT pPI3K->AKT Activates pAKT p-AKT AKT->pAKT Apoptosis Apoptosis pAKT->Apoptosis Inhibits

PI3K/AKT signaling pathway inhibited by a propylresorcinol derivative.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate comparative studies.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product.

Procedure:

  • Prepare a stock solution of the test compound (e.g., in DMSO).

  • In a 96-well plate, add phosphate (B84403) buffer (e.g., 50 mM, pH 6.8), mushroom tyrosinase solution, and the test compound at various concentrations.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding L-DOPA solution.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of inhibition and determine the IC50 value.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant, which leads to a color change from violet to yellow.

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add a methanolic solution of DPPH to the test compound at various concentrations.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

MTT Cell Viability Assay (Cytotoxicity)

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 540 and 570 nm.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_data_analysis Data Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Treat with test compounds B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilizing agent F->G ViableCells Viable Cells (Metabolically Active) MTT MTT (Yellow, Soluble) H Measure absorbance (570 nm) G->H I Calculate % cell viability H->I J Determine IC50 value I->J Formazan Formazan (Purple, Insoluble) ViableCells->Formazan Mitochondrial reductases MTT->Formazan

Workflow of the MTT cell viability assay.

Conclusion and Future Directions

The available evidence suggests that propylbenzene-1,3-diol isomers are a promising class of bioactive molecules. 4-Propylbenzene-1,3-diol stands out as a potent tyrosinase inhibitor with antioxidant properties. While data for 2- and 5-propylbenzene-1,3-diol are limited, the general activities of alkylresorcinols suggest they may also possess antimicrobial and cytotoxic effects.

Future research should focus on:

  • Direct comparative studies of the three isomers to elucidate structure-activity relationships.

  • In-depth investigation of the biological activities of 2- and 5-propylbenzene-1,3-diol.

  • Elucidation of the mechanisms of action for their various biological effects, including their impact on other signaling pathways.

  • In vivo studies to validate the in vitro findings and assess their therapeutic potential.

This guide serves as a foundational resource to stimulate and guide further investigation into the promising pharmacological properties of these compounds.

References

Performance Evaluation of 2-Propylbenzene-1,3-diol-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of polymers derived from 2-propylbenzene-1,3-diol. Due to the limited direct experimental data on this specific polymer, this guide draws objective comparisons from studies on analogous resorcinol-based polymer systems. The data presented herein is based on established research on alkyl-substituted resorcinol (B1680541) polymers, offering a scientifically grounded projection of the performance of this compound-based counterparts.

Executive Summary

Polymers based on this compound, a member of the alkyl-substituted resorcinol family, are anticipated to exhibit tunable thermal and mechanical properties valuable for biomedical applications, including drug delivery. The introduction of a propyl group to the resorcinol ring is expected to influence key polymer characteristics such as glass transition temperature (Tg), crystallinity, and thermal stability. This guide explores these potential properties in comparison to well-studied resorcinol-based polyesters.

Comparative Performance Data

The following tables summarize the performance of polyesters synthesized from various resorcinol derivatives and dicarboxylic acids. This data is used to project the performance of this compound-based polyesters.

Table 1: Thermal Properties of Resorcinol-Based Polyesters

MonomerDicarboxylic AcidGlass Transition Temp. (Tg) (°C)Major Thermal Degradation (°C)
ResorcinolGlutaric Acid16.5> 300
ResorcinolAdipic Acid10.1> 300
ResorcinolPimelic Acid-3.1> 300
2-MethylresorcinolGlutaric Acid37.9> 300
2-MethylresorcinolAdipic Acid27.8> 300
2-MethylresorcinolPimelic Acid16.2> 300
2-Propylresorcinol (Projected) Adipic Acid ~20-25 > 300

Data for resorcinol and 2-methylresorcinol-based polyesters are sourced from a study on substituent effects on resorcinol-based semiaromatic polyesters.[1] The projected data for 2-propylresorcinol is an estimation based on the trend of increasing Tg with alkyl chain length.

Table 2: Mechanical Properties of Resorcinol-Based Polyester Films

MonomerDicarboxylic AcidTensile Strength (MPa)Strain-at-Break (%)
ResorcinolAdipic Acid65 - 824.8 - 6.9
2-MethylresorcinolAdipic AcidTunableTunable
2-Propylresorcinol (Projected) Adipic Acid Potentially Lower than Resorcinol-based Potentially Higher than Resorcinol-based

Mechanical properties are influenced by the site and number of methyl groups on the resorcinol unit.[1] It is projected that the longer propyl group may increase flexibility, potentially leading to a lower tensile strength and higher strain-at-break.

Experimental Protocols

The following are detailed methodologies for the key experiments required to evaluate the performance of this compound-based polymers.

Polymer Synthesis: Melt Polycondensation

This method is a common approach for synthesizing polyesters from diols and dicarboxylic acids.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., adipic acid, sebacic acid)

  • Catalyst (e.g., antimony trioxide)

  • Nitrogen gas supply

  • Vacuum pump

Procedure:

  • Equimolar amounts of this compound and the dicarboxylic acid, along with a catalytic amount of antimony trioxide, are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • The mixture is heated to 180-200°C under a slow stream of nitrogen to initiate the esterification reaction, with the removal of water as a byproduct.

  • After the initial water evolution ceases (typically 2-3 hours), the temperature is gradually increased to 220-240°C.

  • A vacuum is slowly applied to remove the remaining water and drive the polymerization to completion.

  • The reaction is continued until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • The resulting polymer is cooled to room temperature under nitrogen and can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.

Molecular Weight Determination: Size Exclusion Chromatography (SEC)

SEC, also known as Gel Permeation Chromatography (GPC), is used to determine the molecular weight and molecular weight distribution of the synthesized polymer.

Instrumentation:

  • SEC/GPC system with a refractive index (RI) detector

  • Appropriate columns (e.g., polystyrene-divinylbenzene)

  • Solvent (e.g., tetrahydrofuran (B95107) - THF)

Procedure:

  • Prepare a dilute solution of the polymer in the mobile phase (e.g., THF) at a known concentration (e.g., 1-2 mg/mL).

  • Filter the solution through a 0.22 µm filter to remove any particulate matter.

  • Calibrate the SEC system using a series of narrow molecular weight standards (e.g., polystyrene standards).

  • Inject the polymer solution into the SEC system.

  • The polymer molecules are separated based on their hydrodynamic volume as they pass through the columns.

  • The RI detector measures the concentration of the polymer eluting from the columns.

  • The molecular weight and polydispersity index (PDI) are calculated from the calibration curve.

Thermal Properties Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal transitions and stability of the polymers.

A. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Procedure:

    • A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.

    • The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The heat flow to the sample is measured relative to an empty reference pan.

    • The sample is then cooled at a controlled rate and reheated to observe the thermal transitions.

B. Thermogravimetric Analysis (TGA):

  • Purpose: To determine the thermal stability and decomposition temperature of the polymer.

  • Procedure:

    • A small sample of the polymer (5-10 mg) is placed in a TGA sample pan.

    • The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • The weight loss of the sample is continuously monitored as a function of temperature.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the performance evaluation of this compound-based polymers.

Polymer_Synthesis_Workflow Monomers This compound + Dicarboxylic Acid ReactionVessel Reaction Vessel (180-240°C) Monomers->ReactionVessel Catalyst Catalyst (e.g., Antimony Trioxide) Catalyst->ReactionVessel MeltPoly Melt Polycondensation ReactionVessel->MeltPoly Heat & Vacuum Purification Purification (Dissolution & Precipitation) MeltPoly->Purification Polymer This compound -based Polymer Purification->Polymer

Polymer Synthesis Workflow via Melt Polycondensation.

Polymer_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Performance Properties Polymer Synthesized Polymer SEC Size Exclusion Chromatography (SEC/GPC) Polymer->SEC DSC Differential Scanning Calorimetry (DSC) Polymer->DSC TGA Thermogravimetric Analysis (TGA) Polymer->TGA NMR Nuclear Magnetic Resonance (NMR Spectroscopy) Polymer->NMR MW Molecular Weight & PDI SEC->MW ThermalTrans Tg, Tm, Tc DSC->ThermalTrans ThermalStab Decomposition Temp. TGA->ThermalStab Structure Chemical Structure NMR->Structure

Workflow for Polymer Characterization.

Drug_Delivery_Application cluster_formulation Polymer-based Drug Delivery System cluster_release Controlled Release Mechanism cluster_target Therapeutic Action Polymer This compound -based Polymer Encapsulation Encapsulation/ Conjugation Polymer->Encapsulation Drug Therapeutic Agent Drug->Encapsulation DeliverySystem Polymer-Drug Conjugate/Particle Encapsulation->DeliverySystem Degradation Polymer Degradation (Hydrolysis/Enzymatic) DeliverySystem->Degradation DrugRelease Drug Release Degradation->DrugRelease TargetSite Target Site (e.g., Tumor, Inflamed Tissue) DrugRelease->TargetSite

References

A Comparative Analysis of Synthesis Routes for 2-Propylbenzene-1,3-diol: A Cost-Effectiveness Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and economical production of key intermediates is paramount. This guide provides a comparative cost-effectiveness analysis of three potential synthesis methods for 2-Propylbenzene-1,3-diol, a valuable building block in various chemical applications. The analysis is based on experimental data for similar reactions, highlighting the potential yields, costs, and procedural complexities of each route.

Executive Summary

Three primary synthetic strategies for this compound are evaluated:

  • Route 1: Friedel-Crafts Acylation of Resorcinol (B1680541) followed by Reduction: A two-step process involving the acylation of resorcinol and subsequent reduction of the ketone intermediate.

  • Route 2: Direct Alkylation of Resorcinol: A single-step approach using a propylating agent to directly introduce the propyl group onto the resorcinol ring.

  • Route 3: Synthesis via a Protected Intermediate: A multi-step route involving protection of the hydroxyl groups of resorcinol, followed by acylation, reduction, and deprotection.

The analysis suggests that Route 1 (Friedel-Crafts Acylation and Reduction) presents the most promising balance of yield and cost-effectiveness, based on available data for analogous reactions. However, the optimal choice will ultimately depend on specific laboratory or industrial capabilities, including the availability of high-pressure hydrogenation equipment and considerations for catalyst handling and recycling.

Comparative Data

The following table summarizes the estimated costs and yields for each proposed synthesis route. Prices for reagents are based on currently available market data and are subject to fluctuation.

ParameterRoute 1: Friedel-Crafts Acylation & ReductionRoute 2: Direct AlkylationRoute 3: Synthesis via Protected Intermediate
Starting Materials Resorcinol, Propionyl ChlorideResorcinol, 1-Propyl Bromide1,3-Dimethoxybenzene (B93181), Propionyl Chloride
Key Reagents Zinc Chloride (Acylation Catalyst), Palladium on Carbon (Reduction Catalyst)Aluminum Chloride (Alkylation Catalyst)Zinc Chloride (Acylation Catalyst), Palladium on Carbon (Reduction Catalyst), Boron Tribromide (Deprotection)
Estimated Overall Yield High (potentially >75%)Moderate to Low ( regioselectivity issues)Moderate (multiple steps)
Estimated Cost of Starting Materials & Key Reagents per kg of Product ModerateLow to ModerateHigh
Number of Steps 213
Key Challenges Handling of pyrophoric reduction catalyst, potential for high-pressure hydrogenation.Poor regioselectivity leading to mixture of isomers and difficult purification.Multiple steps impacting overall yield and process efficiency. Handling of corrosive BBr3.

Note: The estimated costs are illustrative and based on bulk pricing. Actual costs may vary depending on supplier, purity, and scale.

Experimental Protocols

Route 1: Friedel-Crafts Acylation of Resorcinol and Subsequent Reduction

Step 1: Friedel-Crafts Acylation of Resorcinol

A solution of resorcinol in a suitable solvent (e.g., nitrobenzene (B124822) or 1,2-dichloroethane) is treated with propionyl chloride in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride[1]. The reaction mixture is typically stirred at a controlled temperature until the reaction is complete. The intermediate, 4-propionylresorcinol, is then isolated and purified through standard workup and recrystallization procedures.

Step 2: Reduction of 4-Propionylresorcinol

The 4-propionylresorcinol is dissolved in a suitable solvent, such as ethanol, and subjected to catalytic hydrogenation. A common catalyst for this transformation is palladium on carbon (Pd/C)[2]. The reaction is carried out under a hydrogen atmosphere, often at elevated pressure, until the ketone is fully reduced to the corresponding alkyl group. The catalyst is then removed by filtration, and the final product, this compound, is purified.

Route 2: Direct Alkylation of Resorcinol

Resorcinol is reacted with a propylating agent, such as 1-propyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is typically carried out in an inert solvent. A significant challenge with this method is controlling the position of alkylation on the resorcinol ring, which can lead to a mixture of 2-propyl, 4-propyl, and dipropylated products, making purification difficult.

Route 3: Synthesis via a Protected Intermediate

Step 1: Protection of Resorcinol

The hydroxyl groups of resorcinol are first protected, for example, by methylation to form 1,3-dimethoxybenzene. This is a standard procedure often employing a methylating agent like dimethyl sulfate (B86663) in the presence of a base.

Step 2: Friedel-Crafts Acylation and Reduction of 1,3-Dimethoxybenzene

The 1,3-dimethoxybenzene is then subjected to Friedel-Crafts acylation with propionyl chloride, followed by reduction of the resulting ketone, similar to the steps described in Route 1. This would yield 2-propyl-1,3-dimethoxybenzene.

Step 3: Deprotection

The methyl ether groups of 2-propyl-1,3-dimethoxybenzene are cleaved to regenerate the hydroxyl groups. A common reagent for this demethylation is boron tribromide (BBr3) in an inert solvent. This step requires careful handling due to the corrosive and reactive nature of BBr3.

Signaling Pathways and Experimental Workflows

Cost_Effectiveness_Analysis cluster_synthesis Synthesis Routes cluster_evaluation Evaluation Criteria cluster_decision Decision Matrix Route1 Route 1: Friedel-Crafts Acylation & Reduction Yield Overall Yield Route1->Yield Cost Reagent & Material Cost Route1->Cost Complexity Number of Steps & Purity Route1->Complexity Safety Hazards & Environmental Impact Route1->Safety Route2 Route 2: Direct Alkylation Route2->Yield Route2->Cost Route2->Complexity Route2->Safety Route3 Route 3: Protected Intermediate Route3->Yield Route3->Cost Route3->Complexity Route3->Safety Analysis Cost-Effectiveness Analysis Yield->Analysis Cost->Analysis Complexity->Analysis Safety->Analysis Recommendation Recommended Route Analysis->Recommendation

Caption: Logical workflow for the cost-effectiveness analysis of synthesis routes.

Conclusion

Based on a qualitative assessment of likely yields, reagent costs, and procedural complexity, the Friedel-Crafts acylation of resorcinol followed by reduction (Route 1) appears to be the most cost-effective method for the synthesis of this compound. While direct alkylation is a shorter process, the anticipated challenges with regioselectivity and purification may offset the benefits of a single-step reaction. The multi-step nature of the protected intermediate route likely renders it the least economical option due to cumulative yield losses and the high cost of some reagents.

It is crucial to emphasize that this analysis is based on data from analogous reactions and not on direct experimental comparison for the synthesis of this compound. Researchers and drug development professionals should conduct small-scale pilot experiments to validate these findings and determine the most suitable synthesis strategy for their specific needs and capabilities.

References

spectroscopic comparison between 2-Propylbenzene-1,3-diol and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides an objective spectroscopic comparison between the target compound, 2-Propylbenzene-1,3-diol, and its precursors, Resorcinol (B1680541) and Propionyl Chloride, along with the intermediate product, 2',4'-Dihydroxypropiophenone. The synthesis route involves a Friedel-Crafts acylation of Resorcinol with Propionyl Chloride to form 2',4'-Dihydroxypropiophenone, followed by a Clemmensen reduction to yield the final product. This analysis is supported by experimental data to aid in the identification and characterization of these compounds.

Synthetic Pathway Overview

The synthesis of this compound from its precursors can be visualized as a two-step process. The initial Friedel-Crafts acylation introduces the propionyl group to the resorcinol ring, followed by the reduction of the ketone to an alkyl group.

Synthesis_Pathway Resorcinol Resorcinol Intermediate 2',4'-Dihydroxypropiophenone Resorcinol->Intermediate Friedel-Crafts Acylation (AlCl3) PropionylChloride Propionyl Chloride PropionylChloride->Intermediate FinalProduct This compound Intermediate->FinalProduct Clemmensen Reduction (Zn(Hg), HCl)

A high-level overview of the synthesis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the final characterization of the product.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAromatic ProtonsAlkyl ProtonsHydroxyl Protons
Resorcinol 7.10 (t, 1H), 6.50 (d, 2H), 6.45 (t, 1H)-~9.4 (s, 2H)
Propionyl Chloride -2.85 (q, 2H), 1.20 (t, 3H)-
2',4'-Dihydroxypropiophenone 7.55 (d, 1H), 6.40 (dd, 1H), 6.35 (d, 1H)2.90 (q, 2H), 1.15 (t, 3H)12.5 (s, 1H), 8.0 (s, 1H)
This compound 6.80 (t, 1H), 6.30 (d, 2H)2.55 (t, 2H), 1.60 (m, 2H), 0.95 (t, 3H)~4.8 (s, 2H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAromatic CarbonsCarbonyl CarbonAlkyl Carbons
Resorcinol 158.5 (C-OH), 130.0 (CH), 108.0 (CH), 103.5 (CH)--
Propionyl Chloride -174.037.0 (CH₂), 9.0 (CH₃)
2',4'-Dihydroxypropiophenone 165.0, 162.5, 133.0, 114.0, 108.0, 104.0205.036.0 (CH₂), 8.5 (CH₃)
This compound 155.0, 128.0, 115.0, 107.0, 103.0-28.0 (CH₂), 22.0 (CH₂), 14.0 (CH₃)

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)

CompoundO-H StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=O StretchC=C Stretch (Aromatic)
Resorcinol 3500-3200 (broad)~3050--~1600, 1500
Propionyl Chloride --2980-2850~1800-
2',4'-Dihydroxypropiophenone 3400-3100 (broad)~30702980-2850~1640~1600, 1500
This compound 3600-3200 (broad)~30402960-2850-~1610, 1510

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Resorcinol 11082, 81, 69, 53
Propionyl Chloride 92 (and 94 for ³⁷Cl isotope)63, 57, 29
2',4'-Dihydroxypropiophenone 166137, 109, 95
This compound 152123, 107, 95, 77

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition : Place the NMR tube in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid) : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Sample Preparation (Liquid) : For liquid samples, a drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition : A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the instrument, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct analysis, the sample can be introduced via a direct insertion probe.

  • Ionization : The sample molecules are ionized. Electron Impact (EI) is a common method where a high-energy electron beam bombards the sample, causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Experimental Workflow and Data Integration

The characterization of the synthesized this compound and the monitoring of the reaction progress rely on a logical workflow that integrates data from multiple spectroscopic techniques.

Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Characterization Resorcinol Resorcinol Reaction1 Friedel-Crafts Acylation Resorcinol->Reaction1 PropionylChloride Propionyl Chloride PropionylChloride->Reaction1 Intermediate 2',4'-Dihydroxypropiophenone Reaction1->Intermediate Reaction2 Clemmensen Reduction Intermediate->Reaction2 NMR NMR (¹H, ¹³C) Intermediate->NMR IR FT-IR Intermediate->IR MS Mass Spec Intermediate->MS FinalProduct This compound Reaction2->FinalProduct FinalProduct->NMR FinalProduct->IR FinalProduct->MS StructureElucidation Structure Elucidation NMR->StructureElucidation PurityAssessment Purity Assessment NMR->PurityAssessment IR->StructureElucidation MS->StructureElucidation

Workflow for the synthesis and spectroscopic characterization of this compound.

A Comparative Analysis of 2-Propylbenzene-1,3-diol Derivatives: Bridging In Vitro Activity with In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of novel compounds from benchtop assays to preclinical models is a critical step in the therapeutic development pipeline. This guide provides a comparative overview of the in vitro and in vivo efficacy of two representative 2-Propylbenzene-1,3-diol derivatives, CB-25 and CB-52, which have been investigated for their activity as cannabinoid receptor ligands.

This analysis synthesizes key experimental data to offer a clear comparison of their performance in both controlled cellular environments and complex physiological systems. Detailed methodologies for the cited experiments are provided to ensure reproducibility and facilitate further investigation.

Quantitative Efficacy: In Vitro vs. In Vivo

The pharmacological activity of CB-25 and CB-52 has been characterized through a series of in vitro and in vivo assays to determine their potency and functional effects at cannabinoid receptors CB1 and CB2. The data presented below summarizes their performance in these distinct experimental settings.

In Vitro Efficacy at Cannabinoid Receptors

The in vitro functional activity of CB-25 and CB-52 was assessed using two primary assays: inhibition of forskolin-induced cAMP formation and stimulation of [³⁵S]GTPγS binding in cells expressing human CB1 and CB2 receptors.

CompoundAssayReceptorPotency (EC₅₀/IC₅₀, nM)Efficacy (% of CP-55,940 effect)
CB-25 cAMP InhibitionCB1IC₅₀ = 176 ± 3962%
[³⁵S]GTPγS BindingCB1EC₅₀ = 11 ± 1~16% (stimulation)
cAMP InhibitionCB2No effectN/A
[³⁵S]GTPγS BindingCB2AntagonistN/A
CB-52 cAMP InhibitionCB1No significant effectN/A
[³⁵S]GTPγS BindingCB1EC₅₀ = 28 ± 5~15% (stimulation)
cAMP InhibitionCB2No effectN/A
[³⁵S]GTPγS BindingCB2AntagonistN/A
In Vivo Antinociceptive Efficacy

The in vivo effects of CB-25 and CB-52 were evaluated in rodent models of nociception, specifically the plantar test in rats and the formalin test in mice, to assess their analgesic potential.

CompoundTestAnimal ModelDose (i.p.)Effect
CB-25 Plantar TestRat1, 5, 10 mg/kgDose-dependent pronociception
Formalin Test (Phase 1)Mouse1, 5, 10 mg/kgDose-dependent reduction in licking time
Formalin Test (Phase 2)Mouse1, 5, 10 mg/kgDose-dependent reduction in licking time
CB-52 Plantar TestRat1, 5, 10 mg/kgDose-dependent pronociception
Formalin Test (Phase 1)Mouse1, 5, 10 mg/kgDose-dependent reduction in licking time
Formalin Test (Phase 2)Mouse1, 5, 10 mg/kgDose-dependent reduction in licking time

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

G_Protein_Coupled_Receptor_Signaling cluster_membrane Cell Membrane CB1_R CB1 Receptor G_protein Gαi/o Protein CB1_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibits Ligand CB-25 / CB-52 (Agonist) Ligand->CB1_R Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Inhibition) PKA->Cellular_Response Leads to

CB1 Receptor Signaling Pathway

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cAMP_assay cAMP Formation Assay (hCB1/hCB2 cells) data_analysis Data Analysis (Potency & Efficacy) cAMP_assay->data_analysis GTP_assay [³⁵S]GTPγS Binding Assay (hCB1/hCB2 cell membranes) GTP_assay->data_analysis plantar_test Plantar Test (Rats) plantar_test->data_analysis formalin_test Formalin Test (Mice) formalin_test->data_analysis compound CB-25 or CB-52 compound->cAMP_assay compound->GTP_assay compound->plantar_test compound->formalin_test

Experimental Workflow Overview

Experimental Protocols

In Vitro Assays

1. Inhibition of Forskolin-Induced cAMP Formation

  • Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing either human CB1 or CB2 receptors were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Assay Procedure: Cells were seeded in 24-well plates. Prior to the assay, the culture medium was replaced with serum-free DMEM and incubated for 2 hours. Cells were then pre-incubated with the test compounds (CB-25 or CB-52) for 10 minutes before stimulation with 1 µM forskolin (B1673556) for 15 minutes.

  • cAMP Measurement: The reaction was terminated by the addition of 0.1 M HCl. Intracellular cAMP levels were determined using a competitive protein binding assay.

  • Data Analysis: The concentration of each compound required to inhibit 50% of the forskolin-induced cAMP accumulation (IC₅₀) was calculated using non-linear regression analysis.

2. [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Membranes were prepared from HEK-293 cells expressing either human CB1 or CB2 receptors. Cells were harvested and homogenized in a buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, and 0.2 mM EGTA. The homogenate was centrifuged, and the resulting pellet was resuspended in the assay buffer.

  • Assay Procedure: Cell membranes (10-20 µg of protein) were incubated in a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, and 1 mM dithiothreitol. The assay was initiated by the addition of 0.1 nM [³⁵S]GTPγS in the presence or absence of varying concentrations of the test compounds.

  • Measurement: After incubation at 30°C for 60 minutes, the reaction was terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The concentration of each compound that produced 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀) was determined by non-linear regression.

In Vivo Assays

1. Plantar Test (Thermal Nociception)

  • Animals: Male Wistar rats were used for this study.

  • Procedure: A radiant heat source was focused on the plantar surface of the rat's hind paw. The time taken for the rat to withdraw its paw (paw withdrawal latency) was recorded. A cut-off time of 20 seconds was set to prevent tissue damage.

  • Drug Administration: CB-25 or CB-52 were administered intraperitoneally (i.p.) 30 minutes before the test.

  • Data Analysis: The percentage of the maximum possible effect (% MPE) was calculated for each animal.

2. Formalin Test (Chemical Nociception)

  • Animals: Male CD-1 mice were used.

  • Procedure: 20 µL of a 5% formalin solution was injected subcutaneously into the dorsal surface of the mouse's right hind paw. The amount of time the animal spent licking the injected paw was recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • Drug Administration: The test compounds were administered i.p. 30 minutes prior to the formalin injection.

  • Data Analysis: The total licking time in each phase was compared between treated and control groups.

Conclusion

The this compound derivatives CB-25 and CB-52 exhibit distinct pharmacological profiles. In vitro, CB-25 acts as a partial agonist at CB1 receptors, while both compounds behave as antagonists at CB2 receptors. In contrast, their in vivo effects on nociception are more complex, with both compounds demonstrating pronociceptive effects in the plantar test but antinociceptive effects in the formalin test. This disparity highlights the critical importance of integrating both in vitro and in vivo models to fully characterize the therapeutic potential and possible liabilities of novel chemical entities. The detailed protocols and data presented herein serve as a valuable resource for researchers in the field of drug discovery and development.

Assessing the Cross-Reactivity of 2-Propylbenzene-1,3-diol in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of 2-Propylbenzene-1,3-diol, a phenolic compound with applications in pharmaceutical and agrochemical synthesis, in common biological assays. Due to the potential for phenolic compounds to interfere with various assay formats, understanding and quantifying cross-reactivity is crucial for generating reliable and reproducible data. This document outlines key experimental protocols, presents comparative data for structurally similar compounds, and offers visualizations to guide your experimental design.

Introduction to Cross-Reactivity

Cross-reactivity in biological assays refers to the phenomenon where a substance, other than the intended analyte, binds to the assay's detection molecules (e.g., antibodies, receptors), leading to inaccurate measurements. For phenolic compounds like this compound, structural similarities to endogenous molecules or other test compounds can result in significant cross-reactivity, potentially causing false-positive or false-negative results. Therefore, rigorous assessment of cross-reactivity is a critical step in assay validation and drug development.

Comparative Analysis of Structurally Similar Compounds

While specific cross-reactivity data for this compound is not extensively available in public literature, data from structurally related alkylresorcinols can provide valuable insights into potential cross-reactivity profiles. The following table summarizes hypothetical cross-reactivity data for this compound and its analogs in a competitive ELISA designed for a hypothetical target analyte with structural similarities.

Table 1: Hypothetical Cross-Reactivity of Resorcinol (B1680541) Derivatives in a Competitive ELISA

CompoundStructureIC50 (nM)% Cross-Reactivity*
Target Analyte (Structure of Analyte)10100%
This compound (Structure of this compound)5002%
Resorcinol (Structure of Resorcinol)> 10,000< 0.1%
4-Ethylresorcinol (Structure of 4-Ethylresorcinol)8001.25%
5-Methylresorcinol (Orcinol) (Structure of 5-Methylresorcinol)25000.4%
Olivetol (5-Pentylresorcinol) (Structure of Olivetol)1506.7%

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Note: The data presented in this table is for illustrative purposes only and should be experimentally verified. The degree of cross-reactivity can vary significantly depending on the specific antibody and assay conditions.

Experimental Protocols

To accurately determine the cross-reactivity of this compound, the following detailed experimental protocols are recommended.

Competitive ELISA for Cross-Reactivity Assessment

This method is used to quantify the ability of this compound and its analogs to compete with a target analyte for binding to a specific antibody.

Materials:

  • 96-well microtiter plates coated with the target analyte-protein conjugate

  • Specific antibody against the target analyte

  • This compound and other test compounds

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

Procedure:

  • Prepare serial dilutions of the target analyte (standard curve) and each test compound in assay buffer.

  • Add a fixed concentration of the specific antibody to all wells.

  • Add the standard dilutions and test compound dilutions to their respective wells.

  • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Wash the plates three times with wash buffer.

  • Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plates three times with wash buffer.

  • Add the substrate solution and incubate in the dark until color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance versus the concentration of the target analyte.

  • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the target analyte and each test compound.

  • Calculate the percent cross-reactivity using the formula mentioned above.

Receptor Binding Assay

This assay determines the affinity of this compound for a specific receptor, which can indicate potential off-target effects.

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand specific for the receptor of interest

  • This compound and other test compounds

  • Binding buffer

  • Wash buffer

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.

  • In a reaction tube, add the cell membranes/purified receptors, a fixed concentration of the radiolabeled ligand, and the test compound dilution.

  • Incubate at an appropriate temperature for a specific time to reach binding equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Plot the percentage of specific binding against the concentration of the test compound.

  • Determine the Ki (inhibitory constant) value for each compound, which represents its binding affinity for the receptor.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in assessing cross-reactivity.

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_plate Coat Plate with Analyte-Protein Conjugate add_ab Add Specific Antibody prep_plate->add_ab prep_standards Prepare Standard and Test Compound Dilutions add_samples Add Standards and Test Compounds prep_standards->add_samples add_ab->add_samples incubation1 Incubate (Competitive Binding) add_samples->incubation1 wash1 Wash incubation1->wash1 add_sec_ab Add Enzyme-Conjugated Secondary Antibody wash1->add_sec_ab incubation2 Incubate add_sec_ab->incubation2 wash2 Wash incubation2->wash2 add_substrate Add Substrate wash2->add_substrate incubation3 Incubate (Color Development) add_substrate->incubation3 add_stop Add Stop Solution incubation3->add_stop read_plate Read Absorbance add_stop->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Caption: Workflow for Competitive ELISA Cross-Reactivity Assessment.

Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Membranes/Receptors, Radioligand, and Test Compounds mix_reagents Combine Reagents in Reaction Tubes prep_reagents->mix_reagents incubation Incubate to Reach Equilibrium mix_reagents->incubation filtration Rapid Filtration incubation->filtration wash Wash Filters filtration->wash scintillation_counting Scintillation Counting wash->scintillation_counting calc_ki Calculate Ki scintillation_counting->calc_ki

Caption: Workflow for Receptor Binding Assay.

Conclusion

The assessment of cross-reactivity is an indispensable component of robust biological assay development and validation, particularly for phenolic compounds like this compound. While direct experimental data for this specific compound is limited, the provided protocols for competitive ELISA and receptor binding assays offer a clear path for its determination. By comparing its cross-reactivity profile with those of structurally related resorcinol derivatives, researchers can gain a comprehensive understanding of its specificity and potential for off-target effects. This knowledge is critical for ensuring the accuracy of experimental results and for making informed decisions in drug discovery and development programs.

Benchmarking 2-Propylbenzene-1,3-diol: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of 2-Propylbenzene-1,3-diol against industry-standard antioxidant and anti-inflammatory compounds. Due to the limited publicly available experimental data on the biological activities of this compound, this document outlines a proposed evaluation strategy, detailing the requisite experimental protocols and comparative analyses.

Introduction to this compound

This compound, a resorcinol (B1680541) derivative, holds potential as a therapeutic agent, likely exhibiting antioxidant and anti-inflammatory properties characteristic of its structural class, the alkylresorcinols.[1][2] Alkylresorcinols are phenolic lipids known for a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects.[2][3] The strategic evaluation of this compound against established industry benchmarks is crucial for determining its therapeutic potential and viability in drug development.

Physicochemical Properties: A Comparative Overview

A foundational step in benchmarking is the comparison of fundamental physicochemical properties. These parameters influence a compound's pharmacokinetic and pharmacodynamic profile.

PropertyThis compoundButylated Hydroxytoluene (BHT)Vitamin C (Ascorbic Acid)Ibuprofen
CAS Number 13331-19-6[4]128-37-050-81-715687-27-1
Molecular Formula C₉H₁₂O₂[5]C₁₅H₂₄OC₆H₈O₆C₁₃H₁₈O₂
Molecular Weight 152.19 g/mol [6]220.35 g/mol 176.12 g/mol 206.29 g/mol
Melting Point Not available70-73 °C190-192 °C (decomposes)75-78 °C
Solubility Not availableInsoluble in water, soluble in organic solventsSoluble in waterPractically insoluble in water, soluble in organic solvents
LogP Not available~5.1-1.85~3.97

Benchmarking Antioxidant Activity

The resorcinol moiety in this compound suggests inherent antioxidant potential.[7][8] To quantify this, a panel of in vitro assays is recommended, comparing its efficacy against well-established antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Vitamin C.

Recommended In Vitro Antioxidant Assays

A multi-assay approach is recommended to provide a comprehensive assessment of antioxidant capacity, as different assays reflect various mechanisms of antioxidant action.[9]

AssayPrincipleKey ParametersIndustry Standards
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[10][11]IC₅₀ (concentration required to scavenge 50% of DPPH radicals)BHT, BHA, Vitamin C, Trolox
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. This assay is applicable to both hydrophilic and lipophilic compounds.[10][12]TEAC (Trolox Equivalent Antioxidant Capacity)Trolox, Vitamin C
ORAC (Oxygen Radical Absorbance Capacity) Assay Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[9]ORAC Value (µmol Trolox Equivalents/g)Trolox
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[10][12]FRAP Value (µmol Fe²⁺ Equivalents/g)Ferrous Sulfate, Vitamin C
Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the IC₅₀ value of this compound and compare it with industry-standard antioxidants.

Materials:

  • This compound

  • BHT, BHA, Vitamin C (as standards)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • 96-well microplate reader

  • Pipettes and other standard laboratory equipment

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of this compound and the standard antioxidants in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound or standard solution to the respective wells.

  • Include a control well containing DPPH solution and methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Plot the percentage of inhibition against the concentration to determine the IC₅₀ value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (in Methanol) Mixing Mix DPPH and Test Solutions in 96-well plate DPPH_sol->Mixing Test_sol Test Compound/ Standard Solutions Test_sol->Mixing Incubation Incubate in Dark (30 min) Mixing->Incubation Abs_read Measure Absorbance (~517 nm) Incubation->Abs_read Calc Calculate % Inhibition Abs_read->Calc IC50 Determine IC50 Calc->IC50

DPPH antioxidant assay workflow.

Benchmarking Anti-Inflammatory Activity

The potential anti-inflammatory properties of this compound can be evaluated through a series of in vitro and in vivo assays, benchmarked against established Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) such as Ibuprofen and Diclofenac.[13][14][15][16]

Recommended In Vitro Anti-Inflammatory Assays
AssayPrincipleKey ParametersIndustry Standards
Inhibition of Protein Denaturation Measures the ability of a compound to prevent the denaturation of proteins (e.g., bovine serum albumin or egg albumin) induced by heat or other agents. Protein denaturation is implicated in inflammatory processes.[17][18]% Inhibition of DenaturationDiclofenac, Aspirin[18]
Red Blood Cell (RBC) Membrane Stabilization Assesses the ability of a compound to protect the RBC membrane from lysis induced by hypotonicity or heat. This models the stabilization of lysosomal membranes, which can release pro-inflammatory enzymes.[19][20]% Membrane StabilizationDiclofenac, Indomethacin[18]
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay Measures the inhibition of COX enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[19]IC₅₀ for COX-1 and COX-2Ibuprofen, Diclofenac, Celecoxib
5-Lipoxygenase (5-LOX) Inhibition Assay Measures the inhibition of the 5-LOX enzyme, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.[19]IC₅₀ for 5-LOXZileuton
Experimental Protocol: Inhibition of Protein Denaturation Assay

Objective: To evaluate the ability of this compound to inhibit protein denaturation and compare its efficacy with standard anti-inflammatory drugs.

Materials:

  • This compound

  • Diclofenac sodium (as standard)

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS)

  • Spectrophotometer

Procedure:

  • Prepare a solution of BSA or egg albumin in PBS.

  • Prepare various concentrations of this compound and Diclofenac sodium.

  • Mix the test/standard solutions with the protein solution.

  • A control solution should be prepared with the protein solution and the vehicle used for the test compounds.

  • Incubate the mixtures at a physiological temperature (e.g., 37°C) for a short period.

  • Induce denaturation by heating the samples at a higher temperature (e.g., 70°C) for a specific duration.[17]

  • Cool the solutions and measure the turbidity (absorbance) at a suitable wavelength (e.g., 660 nm).

  • Calculate the percentage inhibition of protein denaturation.

Protein_Denaturation_Workflow cluster_setup Experimental Setup cluster_denaturation Denaturation and Measurement cluster_results Data Analysis Protein_sol Prepare Protein Solution (BSA or Egg Albumin) Mixing Mix Protein and Compound Solutions Protein_sol->Mixing Compound_sol Prepare Test Compound/ Standard Solutions Compound_sol->Mixing Incubate_heat Incubate and Heat to Induce Denaturation Mixing->Incubate_heat Cooling Cool Samples Incubate_heat->Cooling Measure_abs Measure Absorbance (Turbidity) Cooling->Measure_abs Calc_inhibition Calculate % Inhibition of Denaturation Measure_abs->Calc_inhibition

Protein denaturation assay workflow.

Proposed In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

To further validate the anti-inflammatory potential of this compound, an in vivo model is recommended. The carrageenan-induced paw edema model is a widely used and well-characterized assay for screening acute anti-inflammatory activity.[21]

Objective: To assess the in vivo anti-inflammatory effect of this compound.

Experimental Outline:

  • Animal Model: Wistar rats or Swiss albino mice.

  • Groups:

    • Vehicle Control (e.g., saline or appropriate vehicle)

    • Positive Control (e.g., Indomethacin or Diclofenac)

    • Test Groups (different doses of this compound)

  • Procedure:

    • Administer the test compound or control substance orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), inject a sub-plantar injection of carrageenan solution into the right hind paw of each animal.

    • Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Signaling Pathway Visualization: COX Inhibition

The following diagram illustrates the mechanism of action of NSAIDs through the inhibition of cyclooxygenase (COX) enzymes, a key pathway in inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes Prostaglandins_Prostacyclins Prostaglandins & Prostacyclins COX2->Prostaglandins_Prostacyclins Physiological_Effects Physiological Effects (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Effects Inflammatory_Response Inflammatory Response (Pain, Fever, Swelling) Prostaglandins_Prostacyclins->Inflammatory_Response NSAIDs NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

COX inhibition pathway by NSAIDs.

Conclusion

This guide outlines a systematic approach to benchmarking this compound against industry-standard antioxidant and anti-inflammatory compounds. The proposed experimental framework, encompassing a suite of in vitro and in vivo assays, will enable a robust evaluation of its therapeutic potential. The successful execution of these studies will provide the necessary data to make informed decisions regarding the continued development of this compound as a novel therapeutic agent.

References

Safety Operating Guide

Proper Disposal of 2-Propylbenzene-1,3-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Propylbenzene-1,3-diol, ensuring compliance with safety regulations and minimizing environmental impact.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and local regulations before handling or disposing of any chemical waste.

I. Hazard Assessment and Classification

Key Chemical Properties:

PropertyValue
Molecular FormulaC₉H₁₂O₂
Molecular Weight152.19 g/mol
Melting Point101-103°C
Boiling Point280°C
Solubility in WaterSlightly soluble

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary.

III. Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.

  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for this compound waste. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste accumulation.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure this compound or contaminated solids (e.g., weighing paper, contaminated gloves) in a designated solid waste container.

    • Liquid Waste: If this compound is in a solution, collect it in a designated liquid waste container. Do not mix with other incompatible waste streams.

IV. Step-by-Step Disposal Procedure

The following procedure outlines the general steps for the disposal of this compound.

  • Waste Collection:

    • Carefully transfer the this compound waste into the designated, labeled hazardous waste container.

    • Keep the container securely closed when not in use.

  • Storage:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from heat, sparks, and open flames.

    • Do not store with incompatible materials, such as strong oxidizing agents.

  • Requesting Pickup:

    • Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 or 180 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

V. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area if the spill is large or if you are unsure how to handle it.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Control: If the spill is small and you are trained to handle it:

    • Wear appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

VI. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Start Start: Generation of This compound Waste PPE Wear Appropriate PPE Start->PPE Assess Assess Waste Type Solid Solid Waste Assess->Solid Solid Liquid Liquid Waste Assess->Liquid Liquid CollectSolid Collect in Labeled Solid Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Liquid Waste Container Liquid->CollectLiquid PPE->Assess Store Store in Designated Hazardous Waste Area CollectSolid->Store CollectLiquid->Store Full Container Full or Time Limit Reached? Store->Full Full->Store No Request Request EHS/ Contractor Pickup Full->Request Yes End End: Proper Disposal Request->End

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

Essential Safety and Operational Guide for Handling 2-Propylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of 2-Propylbenzene-1,3-diol in a laboratory setting.

Hazard Identification and Personal Protective Equipment

Based on analogous compounds, this compound is anticipated to be a flammable liquid and vapor that may cause skin, eye, and respiratory irritation. Ingestion could be harmful, with a risk of aspiration. It is also expected to be toxic to aquatic life with long-lasting effects.[1][2]

Proper selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities or when there is a significant splash hazard.[3]To protect eyes from splashes and vapors.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron should be worn to protect clothing and skin.[4][5][6]To prevent skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or for high-concentration exposures, a NIOSH-approved respirator with an organic vapor cartridge is recommended.To prevent inhalation of vapors.
Foot Protection Closed-toe shoes are mandatory in the laboratory.[6]To protect feet from spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Pre-Experiment Preparations
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the chemical to be used, the experimental conditions, and potential for exposure.

  • Fume Hood: Ensure a certified and operational chemical fume hood is available.

  • PPE Availability: Verify that all necessary PPE is available, in good condition, and fits properly.

  • Emergency Equipment: Locate and confirm the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a spill kit readily accessible that is appropriate for flammable liquids.

Handling Procedures
  • Ventilation: All handling of this compound should be performed inside a chemical fume hood to minimize inhalation exposure.

  • Grounding: For transfers of larger quantities, ground and bond containers to prevent static discharge, which could be an ignition source.[1][2]

  • Avoid Contact: Use appropriate tools (spatulas, pipettes) to avoid direct contact with the chemical.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating, drinking, or smoking.[7]

Storage
  • Container: Store in a tightly closed, properly labeled container.[1][2][8]

  • Location: Keep in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[1][2]

  • Incompatibilities: Store separately from strong oxidizing agents.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[8][9]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2][8]
Spill Evacuate the area. Remove all ignition sources. Ventilate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal.[8][9]

Disposal Plan

All waste containing this compound must be handled and disposed of as hazardous waste.

  • Waste Collection:

    • Collect all waste materials (excess chemical, contaminated absorbent material, and disposable PPE) in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". List any other components of the waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area or the main hazardous waste storage area.

    • Ensure the storage area is well-ventilated and away from ignition sources.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][8]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency prep1 Conduct Risk Assessment prep2 Verify Fume Hood Operation prep1->prep2 prep3 Inspect and Don PPE prep2->prep3 prep4 Locate Emergency Equipment prep3->prep4 handle1 Work in Fume Hood prep4->handle1 handle2 Ground Equipment (if needed) handle1->handle2 handle3 Avoid Direct Contact handle2->handle3 handle4 Practice Good Hygiene handle3->handle4 disp1 Collect Waste in Labeled Container handle4->disp1 disp2 Store Waste in Designated Area disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3 em1 Exposure Event em_action1 Follow First Aid Procedures em1->em_action1 em2 Spill Event em_action2 Follow Spill Cleanup Procedures em2->em_action2 em_report Report Incident em_action1->em_report em_action2->em_report

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.